4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid
Description
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Properties
IUPAC Name |
4-(11-prop-2-enoyloxyundecoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-2-20(22)26-17-11-9-7-5-3-4-6-8-10-16-25-19-14-12-18(13-15-19)21(23)24/h2,12-15H,1,3-11,16-17H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJGUPHNZQESPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid CAS number 106620-90-0
An In-Depth Technical Guide to 4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid (CAS 106620-90-0)
Authored by: A Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a key reactive mesogen pivotal to advancements in polymer science and material engineering. Designed for researchers and development professionals, this guide synthesizes its fundamental chemistry, synthesis protocols, and application-critical insights, moving beyond mere data to explain the causal relationships that govern its utility.
Introduction: A Molecule Bridging Order and Functionality
This compound, identified by CAS number 106620-90-0, is a bifunctional molecule engineered to synergize the properties of liquid crystals and polymers.[1][2] Its significance lies in its identity as a reactive mesogen , a class of compounds that possess both the self-assembling, orientational order of liquid crystals and a reactive group (in this case, an acrylate) that allows for polymerization.[2]
This dual nature is the cornerstone of its utility. The molecule consists of three distinct functional segments:
-
A rigid aromatic core (benzoic acid) that drives the formation of liquid crystalline phases (mesophases).[2]
-
A flexible undecyl (C11) alkyl spacer which imparts fluidity, enhances phase stability, and decouples the motion of the polymerizable group from the mesogenic core.[2]
-
A terminal acrylate group , which serves as a polymerizable handle, enabling the liquid crystalline structure to be permanently "locked-in" to a solid polymer network via photopolymerization.[2][3]
This elegant molecular architecture allows scientists to first induce a desired molecular alignment in a fluid state and then solidify it, creating highly ordered, anisotropic polymer networks. These Liquid Crystal Polymer Networks (LCNs) are at the heart of next-generation technologies, from advanced optical films in displays to dynamic, stimuli-responsive soft robotics.[2][4]
Physicochemical and Structural Properties
A precise understanding of the molecule's properties is fundamental to its application. The data below has been consolidated from public chemical databases and supplier specifications.
| Property | Value | Source(s) |
| CAS Number | 106620-90-0 | [1][2][5] |
| Molecular Formula | C₂₁H₃₀O₅ | [1][6][7] |
| Molecular Weight | 362.5 g/mol | [1][2][7] |
| IUPAC Name | 4-(11-prop-2-enoyloxyundecoxy)benzoic acid | [1][2] |
| Physical Form | Solid | [5][8] |
| Melting Point | 136–141°C | [2] |
| Purity | Typically ≥97% | [8] |
| Solubility | Soluble in organic solvents like dichloromethane, THF. | Inferred from synthesis protocols |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [5][6][8] |
Synthesis Pathway and Protocol
The synthesis of this compound is a modular, multi-step process that offers high purity and yield. The most common route involves a sequential Williamson etherification followed by esterification (acrylation). This approach allows for precise control over the introduction of the flexible spacer and the reactive acrylate group.
Synthesis Workflow Diagram
The diagram below illustrates the logical flow of the two-stage synthesis.
Caption: Two-stage synthesis of the target reactive mesogen.
Detailed Synthesis Protocol
Expertise & Causality: This protocol is designed for self-validation. Each step includes reasoning to ensure reproducibility and understanding.
Stage 1: Synthesis of 4-((11-Hydroxyundecyl)oxy)benzoic acid (Intermediate)
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl 4-hydroxybenzoate (1.0 eq), 11-bromo-1-undecanol (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq) in acetone.
-
Causality: Methyl 4-hydroxybenzoate is used instead of the free acid to prevent unwanted side reactions with the base. K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group, initiating the Sₙ2 reaction. An excess of the bromo-alcohol pushes the reaction to completion. Acetone is a suitable polar aprotic solvent for this reaction.
-
-
Reaction: Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Refluxing provides the necessary activation energy. TLC monitoring is critical to determine the point of complete consumption of the starting material, preventing unnecessary heating that could lead to side products.
-
-
Work-up and Saponification: Cool the reaction to room temperature. Filter off the inorganic salts and evaporate the solvent under reduced pressure. Dissolve the resulting crude solid in a mixture of THF and aqueous sodium hydroxide (NaOH) solution. Stir at 60°C for 4-6 hours.
-
Causality: This step performs a saponification (hydrolysis) of the methyl ester to yield the desired benzoic acid functional group.
-
-
Isolation: Cool the mixture and acidify with hydrochloric acid (HCl) until a white precipitate forms. Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Causality: Acidification protonates the carboxylate salt, causing the water-insoluble benzoic acid intermediate to precipitate out, enabling its isolation.
-
Stage 2: Synthesis of this compound (Final Product)
-
Reactant Charging: Dissolve the dried intermediate from Stage 1 (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Causality: A nitrogen atmosphere and anhydrous solvent are crucial as acryloyl chloride is highly reactive with water. Triethylamine acts as a base to neutralize the HCl byproduct of the esterification. Cooling to 0°C controls the highly exothermic reaction.
-
-
Acrylation: Add acryloyl chloride (1.2 eq) dropwise to the cooled solution while stirring vigorously. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Causality: Dropwise addition prevents a rapid temperature spike. Allowing the reaction to proceed overnight ensures complete conversion.
-
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Causality: The washing steps remove unreacted starting materials, the base, and salts. Column chromatography is essential to separate the final product from any impurities, yielding a high-purity material suitable for polymerization.
-
Polymerization and Network Formation
The utility of this monomer is fully realized when it is polymerized to form a Liquid Crystal Polymer Network (LCN). This is typically achieved through photopolymerization, which offers excellent spatial and temporal control.
Photopolymerization Workflow Diagram
Caption: From aligned monomer to cross-linked polymer network.
Protocol for LCN Film Fabrication
-
Formulation: Prepare a mixture of this compound with a suitable photoinitiator (e.g., 1-2 wt% Irgacure 819). The components can be co-dissolved in a volatile solvent (like DCM), mixed, and the solvent subsequently evaporated.
-
Causality: The photoinitiator is essential to absorb UV light and generate the free radicals that initiate the acrylate polymerization.[9]
-
-
Cell Assembly: Create a cell using two glass slides with a defined spacing (e.g., 10-20 µm spacers). One or both slides may be coated with an alignment layer (e.g., rubbed polyimide) to pre-define the director orientation.
-
Filling and Alignment: Heat the monomer mixture to its isotropic phase (above the liquid crystal clearing point) where it behaves as a normal liquid. Introduce the molten mixture into the cell via capillary action.
-
Phase Induction & Annealing: Slowly cool the cell to a temperature within the desired liquid crystal phase (e.g., nematic or smectic). The molecules will self-assemble into an ordered state, guided by the alignment layers on the glass. Annealing at this temperature allows defects to resolve, resulting in a monodomain alignment.
-
Causality: This step is the core of creating an ordered material. The slow cooling and annealing process is critical for achieving a large, defect-free aligned domain, which directly translates to the macroscopic properties of the final film.
-
-
Photocuring: While maintaining the temperature, expose the cell to UV light (e.g., 365 nm) of a controlled intensity.
-
Causality: The UV light activates the photoinitiator, starting a rapid chain-growth polymerization of the acrylate groups. This cross-linking reaction freezes the liquid crystalline order into a robust, solid polymer network.[2]
-
Essential Characterization Techniques
Validation of the synthesized monomer and resulting polymer network requires a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the synthesized monomer.
-
Protocol: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.
-
Expected Results: The ¹H NMR spectrum should show characteristic peaks for the vinyl protons of the acrylate group (δ ≈ 5.8-6.4 ppm), aromatic protons, the long alkyl chain, and the carboxylic acid proton. Integration of these peaks should match the expected proton count. The ¹³C NMR will confirm the presence of all unique carbon environments.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the thermal transitions (melting, crystallization, and liquid crystal phase transitions) of the monomer and the glass transition of the polymer.[10][11]
-
Protocol: Seal a small, precisely weighed sample (3-5 mg) in an aluminum pan. Heat and cool the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Expected Results: The thermogram for the monomer will show an endotherm for melting and additional smaller endotherms corresponding to liquid crystal phase transitions. For the LCN, the absence of these transitions and the appearance of a glass transition (Tg) confirms successful polymerization.
-
-
Polarized Optical Microscopy (POM):
-
Purpose: To visually identify the type of liquid crystal phase through characteristic optical textures.[10][11]
-
Protocol: Place a small amount of the monomer on a microscope slide, cover with a coverslip, and heat on a hot stage. Observe the sample through crossed polarizers while slowly cooling from the isotropic phase.
-
Expected Results: As the material cools into a liquid crystal phase, it will become birefringent. Different phases exhibit unique textures (e.g., Schlieren textures for nematic phases, focal conic fan textures for smectic phases), allowing for positive identification.
-
Key Applications in Advanced Materials
The unique properties of LCNs derived from this monomer enable their use in several high-impact areas.
-
Optical Films for Displays: The ability to create large-area films with a fixed, uniform molecular orientation makes these materials ideal for use as retarders and polarizers in LCD and OLED displays.[2] The high degree of order leads to excellent optical performance.
-
Stimuli-Responsive Actuators: LCNs can be engineered to undergo significant, reversible shape changes in response to external stimuli like heat, light, or electric fields. The long alkyl spacer in this monomer provides the network with the flexibility needed for large-strain actuation, making it a candidate for soft robotics, artificial muscles, and deployable structures.[2]
-
Biomaterials and Drug Delivery: The benzoic acid moiety offers a site for further chemical modification, such as attaching bioactive molecules. This has led to research into its use for creating biocompatible materials for tissue regeneration.[2] Furthermore, polymer networks based on this monomer have been developed for the sustained release of therapeutic agents, such as nitric oxide for cancer immunotherapy.[2]
Safety and Handling
As a research chemical, this compound requires careful handling to minimize risk.
-
Hazard Identification:
-
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[12][13]
-
Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[13]
-
Prevent dust formation during handling.[12]
-
-
Storage:
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
SpringerLink. Polymerizable liquid crystalline twin molecules: synthesis and thermotropic properties. [Link]
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MedCrave. Liquid crystalline behavior of polymers: fundamentals, synthesis and characterizations. [Link]
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DTIC. Molecular Engineering of Liquid Crystalline Polymers by Living Polymerization. 19. Synthesis and Characterization of Poly(2-(4-B. [Link]
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MDPI. An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review. [Link]
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Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]
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ACS Publications. Unique Polymer-Stabilized Liquid Crystal Structure Prepared by Addition of a Reversible Addition–Fragmentation Chain Transfer Agent. [Link]
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NIH. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. [Link]
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An In-Depth Technical Guide to 4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid: Physicochemical Properties, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This guide provides a comprehensive technical overview of 4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid (CAS No. 106620-90-0), a bifunctional molecule of significant interest in materials science and pharmacology. By possessing a polymerizable acrylate group, a rigid benzoic acid core, and a flexible undecyl spacer, this compound serves as a versatile building block for advanced polymers, liquid crystals, and biocompatible materials. This document details its molecular structure, core physicochemical properties, a representative synthesis protocol, analytical characterization methods, and its principal applications, offering field-proven insights for professionals in research and development.
Introduction
This compound is a specialized organic compound classified as a reactive mesogen. Its unique molecular architecture, which combines features of liquid crystals with polymerizable end-groups, makes it a valuable monomer for creating highly structured and functional materials.[1] The presence of a terminal carboxylic acid and an acrylate ester on opposite ends of a long alkyl chain imparts an amphiphilic and reactive nature, opening avenues for its use in diverse technological fields.
The significance of this molecule lies in its ability to self-assemble into ordered liquid crystalline phases, which can then be "locked-in" through polymerization of the acrylate group.[1] This process forms robust, crosslinked polymer networks with anisotropic properties. These attributes are highly sought after in the manufacturing of optical films for liquid crystal displays (LCDs), responsive materials for sensors and actuators, and as a component in sophisticated drug delivery systems.[1]
Molecular Structure and Identification
Structural Elucidation
The molecule's functionality is derived from three distinct chemical moieties:
-
Benzoic Acid Core: A rigid aromatic ring that provides structural stability and is a primary contributor to the molecule's mesogenic (liquid crystal) behavior. The carboxylic acid group offers a site for further chemical modification or for forming ionic interactions in biological systems.
-
Undecyl (C11) Spacer: A flexible eleven-carbon alkyl chain that links the rigid core to the reactive group. This spacer enhances flexibility, influences phase transition temperatures, and reduces steric hindrance during polymerization.[1]
-
Acrylate Terminal Group: A highly reactive functional group that enables photopolymerization, typically initiated by UV light, to form a stable polymer network.[1]
Caption: Molecular structure of the topic compound.
Chemical Identifiers
Accurate identification is critical for sourcing and regulatory compliance. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 106620-90-0 | [1][2][3] |
| Molecular Formula | C₂₁H₃₀O₅ | [1][2] |
| Molecular Weight | 362.5 g/mol | [1][2][4] |
| IUPAC Name | 4-(11-prop-2-enoyloxyundecoxy)benzoic acid | [4] |
| Common Synonyms | 4-(11-Acryloyloxyundecyloxy)benzoic acid | [2] |
Physicochemical Properties
The physical and chemical properties of the compound dictate its behavior in various systems, from solubility in reaction solvents to its phase transitions in liquid crystal applications.
Core Physical and Thermal Properties
The data presented here are derived from experimental measurements and are crucial for handling, processing, and application design.
| Property | Value / Range | Method / Source |
| Appearance | White powder/solid | [1][3] |
| Purity | 95% - 98% | [1][2][3] |
| Melting Point | 136–141°C | Differential Scanning Calorimetry[1] |
| Solubility | Soluble in THF, DCM, DMF (>50 mg/mL) | Empirical Testing[1] |
| Thermal Stability | Decomposition begins above 200-250°C | Thermogravimetric Analysis (TGA)[1] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |
| Liquid Crystal Phases | Nematic (67–130°C), Smectic A | Polarized Optical Microscopy[1] |
Computed Chemical Properties
These computationally derived descriptors from PubChem provide insight into the molecule's behavior in chemical and biological environments.
| Property | Value | Relevance | Source |
| XLogP3 | 6.2 | Indicates high lipophilicity, affecting solubility and membrane interaction. | [4] |
| Hydrogen Bond Donor Count | 1 | The single carboxylic acid proton is available for hydrogen bonding. | [4] |
| Hydrogen Bond Acceptor Count | 5 | The five oxygen atoms can accept hydrogen bonds. | [4] |
| Rotatable Bond Count | 16 | Reflects the molecule's high conformational flexibility, mainly in the alkyl chain. | [4] |
| Complexity | 399 | A measure of the intricacy of the molecular structure. | [4] |
Synthesis and Purification
Rationale for Synthetic Strategy
The synthesis of this compound is typically a multi-step process. A common and logical approach involves first attaching the alkyl spacer to the phenolic group of a protected 4-hydroxybenzoic acid via a Williamson ether synthesis. This is followed by deprotection and subsequent esterification of the terminal hydroxyl group on the spacer with acryloyl chloride. This sequence is crucial to avoid undesired side reactions, such as polymerization of the acrylate group, which is sensitive to the basic or heated conditions often used in the initial etherification step.
Caption: A representative workflow for the synthesis.
Representative Synthesis Protocol
This protocol describes the final acrylation step, assuming the precursor, 4-(11-hydroxyundecyloxy)benzoic acid, has been synthesized.
Objective: To esterify the terminal hydroxyl group of 4-(11-hydroxyundecyloxy)benzoic acid with acryloyl chloride.
Materials:
-
4-(11-hydroxyundecyloxy)benzoic acid
-
Acryloyl chloride
-
Triethylamine (or another non-nucleophilic base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Inhibitor (e.g., hydroquinone) to prevent premature polymerization
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, dissolve 4-(11-hydroxyundecyloxy)benzoic acid and a catalytic amount of an inhibitor in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is critical to control the exothermicity of the acylation reaction.
-
Base Addition: Add triethylamine (approx. 1.2 equivalents) to the solution. The base acts as a scavenger for the HCl byproduct.
-
Acryloyl Chloride Addition: Add acryloyl chloride (approx. 1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution via the dropping funnel over 30-60 minutes. Maintaining a slow addition rate is essential to prevent side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours under an inert atmosphere.
-
Work-up: Quench the reaction by adding a saturated solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
Purification Techniques
Purification is paramount to remove unreacted starting materials, byproducts, and any oligomers that may have formed.
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. This method is effective for removing impurities with different solubility profiles.
-
Column Chromatography: For higher purity, silica gel column chromatography is employed. A gradient of ethyl acetate in hexane is a common eluent system, effectively separating the desired product from closely related impurities.
Analytical Characterization
Rigorous analytical validation is necessary to confirm the identity, structure, and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the presence of key protons. Expected signals include aromatic protons (~6.9-8.0 ppm), acryloyl protons in their characteristic pattern (~5.8–6.4 ppm), and the methylene protons adjacent to the ester and ether oxygens (~4.0-4.4 ppm).[1]
-
¹³C NMR: Verifies the carbon skeleton, with distinct signals for the carboxylic acid and ester carbonyls (~166-172 ppm), aromatic carbons, and the carbons of the alkyl chain.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
This technique is used to identify key functional groups. Characteristic absorption peaks include a strong C=O stretch for the ester (~1720 cm⁻¹), a C=O stretch for the carboxylic acid (~1680 cm⁻¹), and a broad O-H stretch from the carboxylic acid dimer (~2500–3000 cm⁻¹).[1]
-
-
Mass Spectrometry (MS):
-
Techniques like Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of the compound. The analysis should show a prominent peak corresponding to the molecular ion ([M-H]⁻ or [M+H]⁺) or an adduct (e.g., [M+Na]⁺), confirming the molecular formula C₂₁H₃₀O₅.
-
Key Applications and Research Frontiers
The unique properties of this molecule make it a candidate for several high-performance applications.
Liquid Crystal Polymers (LCPs) and Displays
As a reactive mesogen, the compound is a fundamental component in the production of advanced optical films.[1] When aligned in its liquid crystal phase and subsequently photopolymerized, it forms a highly ordered, crosslinked network. This technology is used to create films that can manipulate polarized light, enhancing the performance, viewing angle, and color fidelity of LCDs.[1]
Advanced Polymeric Materials
The acrylate functionality allows this molecule to be copolymerized with other monomers to create functional polymers. These materials can be designed to be responsive to stimuli such as light, temperature, or pH, making them suitable for applications in sensors, actuators, and smart coatings.[1]
Biomedical and Pharmaceutical Research
The compound's structure is being explored for its potential in the medical field.[1]
-
Drug Delivery: The benzoic acid moiety can be used to form stable complexes with cationic therapeutic agents. Polymers synthesized from this monomer could act as carriers for sustained or targeted drug release.[1]
-
Biocompatible Materials: Its ability to form structured polymers makes it a candidate for creating scaffolds for tissue engineering or as a component in biocompatible coatings for medical devices.[1]
Conclusion
This compound is a highly versatile and functional molecule with a well-defined set of physicochemical properties. Its trifunctional nature—combining a rigid mesogenic core, a flexible spacer, and a reactive polymerizable group—provides a powerful platform for the rational design of advanced materials. From enhancing the displays we use every day to promising new roles in targeted cancer therapy and tissue regeneration, its potential is expansive. This guide serves as a foundational resource for scientists and developers looking to harness the unique capabilities of this compound in their research and product development endeavors.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19964084, this compound. Retrieved from [Link]
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- Lewandowski, W., et al. (2011). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. International Journal of Quantum Chemistry, 107(2), 480-490.
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A Comprehensive Guide to the Synthesis of 4-((11-(Acryloyloxy)undecyl)oxy)benzoic Acid
Abstract
This technical guide provides an in-depth, research-grade overview of a robust and efficient synthetic route for 4-((11-(acryloyloxy)undecyl)oxy)benzoic acid. This molecule is of significant interest to researchers in materials science and drug development, particularly in the fields of liquid crystals, polymer chemistry, and targeted drug delivery systems. The synthetic strategy presented herein is a multi-step process involving the protection of a carboxylic acid, a Williamson ether synthesis to introduce the undecyl spacer, deprotection, and a final esterification to append the reactive acryloyl group. This guide will not only detail the step-by-step experimental protocols but also delve into the underlying chemical principles and rationale for the chosen methodologies. All quantitative data is summarized for clarity, and key transformations are illustrated with diagrams.
Introduction: The Significance of this compound
This compound is a bifunctional molecule characterized by a rigid benzoic acid core, a flexible undecyl spacer, and a terminal polymerizable acryloyl group. This unique architecture makes it a valuable building block in the design of advanced materials. The benzoic acid moiety can be utilized for further functionalization or to impart desirable electronic properties. The long undecyl spacer provides flexibility and can influence the self-assembly and phase behavior of resulting materials, such as liquid crystals. The terminal acrylate group is a reactive handle for polymerization, allowing for the creation of cross-linked networks and polymers with tailored properties.
Applications of this and structurally similar molecules are found in the development of:
-
Liquid Crystalline Polymers: The rigid core and flexible spacer are characteristic features of mesogens, which can form liquid crystal phases. Polymerization of these molecules can "freeze" the liquid crystalline order, leading to materials with unique optical and mechanical properties.
-
Drug Delivery Vehicles: The carboxylic acid can be used to conjugate drugs, while the polymerizable group can be used to form nanoparticles or hydrogels for controlled release applications.
-
Functional Surfaces and Coatings: The acrylate group allows for the grafting of this molecule onto surfaces, modifying their properties for applications in biocompatible coatings, sensors, or electronic devices.
This guide will provide a detailed and reproducible synthetic pathway to empower researchers to access this versatile molecule for their specific applications.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The final ester linkage can be formed from 4-(11-hydroxyundecyloxy)benzoic acid and acryloyl chloride. The ether linkage in this intermediate points to a Williamson ether synthesis between a protected 4-hydroxybenzoic acid derivative and an 11-carbon spacer bearing a hydroxyl group and a good leaving group.
Several key strategic considerations must be addressed to ensure a successful synthesis:
-
Protection of the Carboxylic Acid: The acidic proton of the carboxylic acid in 4-hydroxybenzoic acid would interfere with the basic conditions required for the Williamson ether synthesis. Therefore, it is essential to protect this functional group. A methyl ester is an ideal protecting group as it is readily formed and can be removed under conditions that are unlikely to affect the ether linkage.
-
Choice of Alkylating Agent: For the Williamson ether synthesis, an 11-carbon chain with a leaving group on one end and a hydroxyl group on the other is required. 11-Bromo-1-undecanol is a commercially available and suitable reagent for this purpose.
-
Final Esterification Conditions: The esterification with acryloyl chloride must be conducted under mild conditions to avoid polymerization of the acrylate moiety. The use of a non-nucleophilic base or carrying out the reaction in the absence of a base at low temperatures is crucial.
Based on these considerations, a four-step synthetic route is proposed:
-
Protection: Esterification of 4-hydroxybenzoic acid to methyl 4-hydroxybenzoate.
-
Williamson Ether Synthesis: Reaction of methyl 4-hydroxybenzoate with 11-bromo-1-undecanol to form methyl 4-((11-hydroxyundecyl)oxy)benzoate.
-
Deprotection: Hydrolysis of the methyl ester to yield 4-(11-hydroxyundecyloxy)benzoic acid.
-
Acryloylation: Esterification of 4-(11-hydroxyundecyloxy)benzoic acid with acryloyl chloride to afford the final product.
Experimental Protocols and Mechanistic Insights
This section provides detailed, step-by-step protocols for the synthesis of this compound.
Step 1: Protection of 4-Hydroxybenzoic Acid as Methyl 4-Hydroxybenzoate
Reaction: Fischer Esterification
Rationale: The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[1] Methanol is used in excess to drive the equilibrium towards the product. Sulfuric acid is a common and effective catalyst for this transformation.
Protocol:
-
To a 500 mL round-bottom flask, add 4-hydroxybenzoic acid (27.6 g, 0.2 mol) and methanol (250 mL).
-
Stir the suspension and carefully add concentrated sulfuric acid (5 mL) dropwise.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (300 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 150 mL) to neutralize the remaining acid, followed by brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a mixture of ethanol and water to obtain pure methyl 4-hydroxybenzoate as a white crystalline solid.
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Equivalents |
| 4-Hydroxybenzoic Acid | 138.12 | 27.6 g | 0.2 | 1.0 |
| Methanol | 32.04 | 250 mL | - | Excess |
| Sulfuric Acid | 98.08 | 5 mL | - | Catalytic |
Expected Yield: >90%
Step 2: Williamson Ether Synthesis to Form Methyl 4-((11-hydroxyundecyl)oxy)benzoate
Reaction: Williamson Ether Synthesis
Rationale: This reaction proceeds via an SN2 mechanism where the phenoxide, generated by deprotonating the hydroxyl group of methyl 4-hydroxybenzoate with a base, acts as a nucleophile and attacks the carbon bearing the bromine atom in 11-bromo-1-undecanol.[2][3] Potassium carbonate is a suitable base for this reaction, and dimethylformamide (DMF) is an excellent polar apathetic solvent that facilitates SN2 reactions.
Protocol:
-
In a 500 mL round-bottom flask, dissolve methyl 4-hydroxybenzoate (30.4 g, 0.2 mol) and 11-bromo-1-undecanol (50.2 g, 0.2 mol) in anhydrous DMF (250 mL).
-
Add anhydrous potassium carbonate (41.4 g, 0.3 mol) to the solution.
-
Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water (1 L) and stir until a precipitate forms.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to afford pure methyl 4-((11-hydroxyundecyl)oxy)benzoate as a white solid.
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Equivalents |
| Methyl 4-hydroxybenzoate | 152.15 | 30.4 g | 0.2 | 1.0 |
| 11-Bromo-1-undecanol | 251.20 | 50.2 g | 0.2 | 1.0 |
| Potassium Carbonate | 138.21 | 41.4 g | 0.3 | 1.5 |
| DMF | - | 250 mL | - | Solvent |
Expected Yield: 80-90%
Step 3: Deprotection via Hydrolysis to 4-(11-Hydroxyundecyloxy)benzoic Acid
Reaction: Saponification (Base-Catalyzed Ester Hydrolysis)
Rationale: The methyl ester protecting group is removed by base-catalyzed hydrolysis, also known as saponification.[4][5] Sodium hydroxide is a common and effective base for this purpose. The reaction proceeds via nucleophilic acyl substitution. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.
Protocol:
-
Suspend methyl 4-((11-hydroxyundecyl)oxy)benzoate (58.5 g, 0.18 mol) in a mixture of ethanol (200 mL) and water (100 mL) in a 500 mL round-bottom flask.
-
Add sodium hydroxide (14.4 g, 0.36 mol) and heat the mixture to reflux for 3 hours, during which the solid will dissolve.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (200 mL) and acidify to pH 2 with 2M hydrochloric acid.
-
A white precipitate will form. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Dry the solid in a vacuum oven to obtain 4-(11-hydroxyundecyloxy)benzoic acid.
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Equivalents |
| Methyl 4-((11-hydroxyundecyl)oxy)benzoate | 324.45 | 58.5 g | 0.18 | 1.0 |
| Sodium Hydroxide | 40.00 | 14.4 g | 0.36 | 2.0 |
| Ethanol/Water | - | 300 mL | - | Solvent |
Expected Yield: >95%
Step 4: Acryloylation to this compound
Reaction: Esterification
Rationale: The final step is the esterification of the terminal hydroxyl group with acryloyl chloride. This reaction is typically fast and efficient. To prevent polymerization of the acrylate, the reaction is carried out at a low temperature and in the absence of a strong base.[6] A small amount of a polymerization inhibitor, such as hydroquinone, can be added.
Protocol:
-
In a 500 mL three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve 4-(11-hydroxyundecyloxy)benzoic acid (55.5 g, 0.18 mol) and a catalytic amount of hydroquinone (100 mg) in anhydrous dimethylacetamide (DMAc) (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add acryloyl chloride (17.9 g, 0.198 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Pour the reaction mixture into 1 L of ice-cold water with vigorous stirring.
-
A white precipitate will form. Continue stirring for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound as a white crystalline solid.[7][8][9]
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Equivalents |
| 4-(11-Hydroxyundecyloxy)benzoic Acid | 310.43 | 55.5 g | 0.18 | 1.0 |
| Acryloyl Chloride | 90.51 | 17.9 g | 0.198 | 1.1 |
| Hydroquinone | 110.11 | 100 mg | - | Inhibitor |
| DMAc | - | 200 mL | - | Solvent |
Expected Yield: 85-95%
Synthetic Workflow and Mechanistic Diagrams
Caption: Mechanism of the Williamson Ether Synthesis step.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the aromatic protons, the vinyl protons of the acrylate group (typically between 5.8 and 6.4 ppm), the methylene protons adjacent to the ether and ester linkages, and the aliphatic protons of the undecyl chain.
-
¹³C NMR will confirm the presence of the carbonyl carbons of the carboxylic acid and the ester, the aromatic carbons, the vinyl carbons, and the aliphatic carbons.
-
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹).
-
A C=O stretch for the carboxylic acid (around 1680-1710 cm⁻¹).
-
A C=O stretch for the acrylate ester (around 1720-1740 cm⁻¹).
-
C=C stretching for the acrylate group (around 1630-1640 cm⁻¹).
-
C-O stretching for the ether and ester linkages.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product (C₂₁H₃₀O₅, MW: 362.46 g/mol ). [10]
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Sulfuric Acid: Corrosive. Handle with extreme care.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Acryloyl Chloride: Highly flammable, corrosive, and a lachrymator. Handle with extreme caution in a fume hood.
-
DMF and DMAc: Can be harmful if inhaled or absorbed through the skin.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.
Conclusion
This technical guide has outlined a detailed and reliable synthetic route for the preparation of this compound. By employing a protection-etherification-deprotection-acryloylation sequence, this versatile molecule can be obtained in good overall yield. The provided protocols, along with the mechanistic rationale and characterization guidelines, should serve as a valuable resource for researchers in academia and industry who are interested in utilizing this compound for the development of novel materials and technologies.
References
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-
All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]
-
Quora. (n.d.). Can methyl benzoate be hydrolyzed?. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 26, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Scribd. (n.d.). Experiment #1:: Purification of Benzoic Acid by Recrystallization. Retrieved January 26, 2026, from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis [Video]. Khan Academy. [Link]
- Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
-
Journal of Chemical Primary Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]
-
MeitY OLabs. (2015, February 2). Purification of Benzoic Acid by Crystallization [Video]. YouTube. [Link]
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ResearchGate. (2021, December). Kinetic research and modeling of benzoic acid esterification process. [Link]
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ARKIVOC. (2007). Unexpected course of a Williamson ether synthesis. [Link]
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Lab Demo. (2024, September 13). Hydrolysis of Methyl Benzoate [Video]. YouTube. [Link]
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An In-Depth Technical Guide to 4-((11-(Acryloyloxy)undecyl)oxy)benzoic Acid: Synthesis, Characterization, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 4-((11-(acryloyloxy)undecyl)oxy)benzoic acid (CAS No. 106620-90-0), a key reactive mesogen pivotal in the development of advanced functional polymers. This molecule uniquely combines a rigid benzoic acid core, a flexible 11-carbon aliphatic spacer, and a polymerizable acrylate group. This architecture imparts liquid crystalline properties and the ability to form highly ordered, cross-linked polymer networks upon polymerization. This guide details the molecule's structure and nomenclature, provides validated, step-by-step synthetic protocols, outlines methods for analytical characterization, and explores its significant applications in materials science and biomedicine. The content is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile compound.
Molecular Structure and Nomenclature
The precise arrangement of functional groups within this compound dictates its physicochemical behavior, particularly its capacity for self-assembly and polymerization.
The molecule's structure can be deconstructed into three critical domains:
-
Aromatic Core: The 4-oxy-benzoic acid moiety provides structural rigidity and promotes intermolecular interactions (π-stacking), which are fundamental for the formation of liquid crystal phases (mesophases).[1]
-
Flexible Alkyl Spacer: An 11-carbon undecyl chain, connected via an ether linkage, imparts flexibility and influences the thermal range and stability of the mesophases.[1]
-
Reactive Acrylate Group: The terminal acrylate ester is a readily polymerizable functional group, enabling the formation of covalent bonds to create a stable, cross-linked polymer network, often initiated by UV light.[1]
This tripartite structure is the hallmark of a reactive mesogen, a class of molecules that bridge the gap between low-molar-mass liquid crystals and high-performance polymers.[1]
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. These values are essential for experimental design, safety assessment, and computational modeling.
| Property | Value | Source |
| Appearance | White crystalline powder | [1] |
| Typical Purity | 95% to 98% | [1] |
| Molecular Weight | 362.46 g/mol | [3] |
| IUPAC Name | 4-(11-prop-2-enoyloxyundecoxy)benzoic acid | [2] |
| InChI Key | ZVJGUPHNZQESPW-UHFFFAOYSA-N | [2] |
| SMILES | C=CC(=O)OCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
Synthesis and Purification
The synthesis of this compound is reliably achieved through a robust two-step process. This pathway is designed for high yield and purity, leveraging well-understood, scalable reaction mechanisms.
Overall Synthetic Workflow
The synthesis begins with the etherification of a protected benzoic acid derivative, followed by esterification to introduce the acrylate moiety.
Caption: High-level workflow for the two-step synthesis.
Experimental Protocol 1: Synthesis of 4-((11-hydroxyundecyl)oxy)benzoic acid
This step employs the Williamson ether synthesis, a classic Sₙ2 reaction, to form the crucial ether linkage.[4][5][6]
-
Principle: The phenolic hydroxyl group of 4-hydroxybenzoic acid is deprotonated by a mild base to form a phenoxide, which acts as a nucleophile. This phenoxide then displaces the bromide from 11-bromo-1-undecanol in an Sₙ2 reaction.[4][7] The carboxyl group is less nucleophilic and generally does not interfere under these conditions.
-
Materials:
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid, 11-bromo-1-undecanol, and potassium carbonate.
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the 4-hydroxybenzoic acid.
-
Heat the mixture to 80°C and stir for 12-16 hours. Monitor reaction progress via TLC (Thin Layer Chromatography).
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 1 M HCl (approx. 5 volumes of the DMF volume). A precipitate should form.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid sequentially with water and a small amount of cold ethyl acetate.
-
For higher purity, the crude product can be recrystallized from an ethanol/water mixture.
-
Dry the resulting white solid under vacuum to yield the intermediate product.
-
-
Scientist's Note: Using a slight excess of the alkyl bromide ensures complete consumption of the more valuable starting material. K₂CO₃ is a suitable base as it is strong enough to deprotonate the phenol but not the carboxylic acid, minimizing side reactions. DMF is an excellent polar aprotic solvent for Sₙ2 reactions.[6]
Experimental Protocol 2: Synthesis of this compound
This final step is an esterification that attaches the polymerizable acrylate group.
-
Principle: The terminal alcohol of the intermediate reacts with the highly electrophilic acryloyl chloride to form an ester.[11] A non-nucleophilic base, triethylamine (Et₃N), is used to neutralize the HCl byproduct, driving the reaction to completion.
-
Materials:
-
Procedure:
-
Dissolve the intermediate alcohol and a catalytic amount of hydroquinone in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine and stir for 10 minutes.
-
Slowly add acryloyl chloride dropwise via syringe, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product as a white solid.
-
-
Scientist's Note: The reaction is performed at 0°C initially to control the exothermic acylation.[14] The inclusion of hydroquinone is critical to prevent the premature free-radical polymerization of the acrylate moiety during the reaction and work-up.[15][16]
Analytical Characterization and Validation
Successful synthesis must be confirmed by a suite of analytical techniques. The data presented below are characteristic of a pure sample.
| Technique | Observation | Interpretation |
| ¹H NMR | δ ~8.0 (d, 2H), ~6.9 (d, 2H), 6.4-5.8 (m, 3H), ~4.2 (t, 2H), ~4.0 (t, 2H), 1.8-1.2 (m, 18H) | Confirms aromatic protons, acrylate vinyl protons, methylene groups adjacent to oxygens, and the alkyl chain. |
| FT-IR (cm⁻¹) | ~2920, 2850 (C-H stretch), ~1720 (C=O ester), ~1680 (C=O acid), ~1605 (C=C aromatic), ~1250 (C-O ether) | Validates the presence of all key functional groups: alkyl, ester, carboxylic acid, aromatic, and ether.[1] |
| Mass Spec (ESI-) | m/z = 361.2 [M-H]⁻ | Confirms the molecular weight of the compound. |
-
Self-Validation System: The combination of these techniques provides a robust validation of the molecular structure. NMR confirms the carbon-hydrogen framework, IR validates the presence and type of functional groups, and MS confirms the overall molecular weight. A successful synthesis will yield data consistent across all three methods.
Applications and Significance
The unique molecular design of this compound makes it a valuable building block for advanced materials.
Liquid Crystal Polymer Networks (LCNs)
As a reactive mesogen, the primary application is in the formation of LCNs. The process involves aligning the molecules in their liquid crystal phase and then initiating polymerization to permanently fix this order.[1]
Caption: Phase transition from disordered monomers to an ordered polymer network.
-
Field-Proven Insights: This ability to "freeze" molecular alignment is crucial for creating materials with anisotropic properties. For example, LCNs are used to make advanced optical films for LCDs that enhance brightness and viewing angles.[1] The cross-linked network also provides significant mechanical robustness, with tensile strengths far exceeding those of non-cross-linked liquid crystal polymers.[1]
Biomedical and Advanced Materials
-
Drug Delivery: The structure is being explored for creating stable, biocompatible matrices for the sustained release of therapeutic agents.[1]
-
Tissue Engineering: Its ability to form structured polymers makes it a candidate for creating scaffolds that can guide cell growth and tissue regeneration.[1]
-
Functional Polymers: The compound serves as a critical building block for polymers with specific photosensitive and responsive properties, which are essential for developing next-generation sensors, actuators, and photonic devices.[1]
Safety and Handling
While specific toxicology data for this compound is limited, standard laboratory precautions should be observed. Based on analogous structures, it may cause skin and eye irritation.[17]
-
Reagent Safety: Acryloyl chloride is highly corrosive, flammable, and a lachrymator; it must be handled in a fume hood with appropriate personal protective equipment (PPE). 11-Bromo-1-undecanol is classified as an irritant.[9]
-
Handling: Wear safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and vapors.
References
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-
National Center for Biotechnology Information. (n.d.). 4-Undecyloxybenzoic Acid. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 11-Bromo-1-undecanol. PubChem. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US5395966A - Process for the manufacture of acryloyl chloride.
-
Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US2917538A - Process for the production of acrylic acid esters.
- Google Patents. (n.d.). US2772302A - Process for the production of 11-bromoundecanoic acid.
-
ResearchGate. (2018, July 31). How do I synthesize acrylic ester?. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification and amidation of polymeric acyl chlorides. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acrylic acid, n-butyl ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Acryloyl chloride. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 4-HYDROXYBENZOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). PROCESS FOR THE SYNTHESIS OF ESTERS OF ACRYLIC ACID.
-
Reddit. (2024, February 17). Is THF good for esterification?. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)
-
Chemcess. (2024, April 21). 4-Hydroxybenzoic Acid: Properties, Production And Uses. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
American Chemical Society. (2015, December 28). 4-Hydroxybenzoic acid. Retrieved from [Link]
-
Jaydev Chemical Industries. (n.d.). 11-Bromo-1-Undecanol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved from [Link]
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commercial suppliers of 4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid
An In-depth Technical Guide to the Commercial Sourcing and Verification of 4-((11-(Acryloyloxy)undecyl)oxy)benzoic Acid
For researchers, scientists, and professionals in drug development and materials science, the procurement of specialized chemical reagents is a critical first step that dictates the trajectory of experimental success. This guide provides a comprehensive technical overview of this compound (CAS No. 106620-90-0), a versatile reactive mesogen. We will delve into its chemical identity, survey the commercial landscape for its acquisition, and establish a robust framework for supplier selection and incoming material verification.
Introduction to a Multifunctional Building Block
This compound is a unique molecule characterized by a tripartite structure: a rigid benzoic acid core, a flexible 11-carbon alkyl spacer, and a reactive acrylate terminal group.[1] This design classifies it as a reactive mesogen, a type of polymerizable liquid crystal that combines the self-organizing properties of liquid crystals with the ability to be "frozen" into a durable, crosslinked polymer network via its acrylate function.[1]
Its significance lies in its utility as a monomer for creating highly ordered functional polymers. These materials are pivotal in the development of advanced optical films for liquid crystal displays (LCDs), responsive materials, and biocompatible systems for medical applications.[1][2] Ongoing research explores its use in drug delivery systems, where its structure may allow for the formation of stable complexes with therapeutic agents to enhance efficacy and targeting.[1]
Molecular and Chemical Profile
A precise understanding of the molecule's identity is paramount for both procurement and experimental application.
Table 1: Core Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 4-(11-prop-2-enoyloxyundecoxy)benzoic acid[3] |
| CAS Number | 106620-90-0[1][3][4][5][6] |
| Molecular Formula | C₂₁H₃₀O₅[3][4] |
| Molecular Weight | 362.46 g/mol [4] |
| InChIKey | ZVJGUPHNZQESPW-UHFFFAOYSA-N[3][4][5] |
| SMILES | C=CC(=O)OCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O[3] |
Caption: Molecular structure highlighting the key functional groups.
Commercial Supplier Landscape
Availability of this compound is generally restricted to specialized chemical suppliers catering to the research and development market. The following table summarizes offerings from several known vendors. Note that pricing and availability are subject to change and should be confirmed directly with the supplier.
Table 2: Commercial Suppliers of this compound
| Supplier | Product Number | Purity | Available Sizes | Price (USD) - Last noted |
|---|---|---|---|---|
| AK Scientific, Inc. | 7384CY | Not specified | 5 g | $863.00[4] |
| Ambeed (via Sigma-Aldrich) | AMBH96F108BF | 97% | 5 g / 10 g / 25 g | $141.45 / $239.20 / $489.90[5] |
| BLDpharm | BD01369361 | Not specified | Inquire | Inquire[6] |
| Crysdot | CD41002309 | 97% | 10 g / 25 g | $250.00 / $500.00[4] |
| Shanghai Daken Advanced Materials | Not specified | 98% | Min. 1 kg | Inquire[4] |
| Jinan Type Chemical Co., Ltd. | Not specified | Not specified | Inquire | Inquire[4] |
A Scientist's Protocol for Procurement and Verification
Sourcing a specialty chemical requires more than simply placing an order. The following workflow and experimental checks are designed to ensure the material you procure is suitable for its intended, high-stakes application.
Caption: A workflow for the procurement and verification of specialty chemicals.
Expert Insights on Supplier Selection
-
Purity is Paramount: For polymerization reactions, impurities can act as chain terminators or introduce defects into the final material, compromising its optical and mechanical properties. A purity of ≥97% is a reliable starting point for most applications.[4][5]
-
Request Documentation: Always request a lot-specific Certificate of Analysis (CoA) before purchase. This document provides the supplier's own quality control data (e.g., purity by HPLC or NMR). Also, obtain the Material Safety Data Sheet (MSDS) to understand handling procedures, as this compound has hazard classifications (H302, H315, H319, H335).[4][6]
-
Consider the Scale: For initial lab-scale research (grams), suppliers like Ambeed or Crysdot are suitable.[4][5] For process development or pilot-scale work requiring kilograms, a larger-scale manufacturer like Shanghai Daken Advanced Materials may be more appropriate.[4]
Experimental Protocol: Incoming Material Verification
Upon receipt, it is imperative to independently verify the identity and purity of the compound. Do not rely solely on the supplier's CoA.
Objective: To confirm the chemical structure and estimate the purity of this compound.
Methodologies:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve ~5-10 mg of the material in 0.5 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Expected ¹H NMR Signals: The spectrum should confirm all key structural components. Look for characteristic peaks:
-
Causality: The presence and correct integration of these peaks provides high confidence in the material's identity. The absence of significant unassignable peaks is a strong indicator of high purity.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Analyze as a solid (KBr pellet) or a thin film cast from a volatile solvent.
-
Expected Key Stretches:
-
Causality: FTIR is an excellent, rapid technique to confirm the presence of the critical functional groups.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI-MS) is well-suited for this molecule.
-
Expected Result: Look for the molecular ion peak corresponding to the compound's mass. For example, in negative ion mode, expect a peak at m/z ≈ 361.2 [M-H]⁻. In positive ion mode, adducts like [M+Na]⁺ at m/z ≈ 385.2 may be observed.
-
Causality: MS provides definitive confirmation of the molecular weight, ruling out gross structural errors.[1]
-
Overview of the Synthetic Pathway
Understanding the synthesis provides insight into potential impurities. The most common route is a two-step process involving a Williamson ether synthesis followed by an esterification. A more direct final step involves the esterification of the hydroxyl-terminated precursor.
Caption: A simplified schematic of the final synthesis step.[4]
This reaction involves combining 4-(11-hydroxyundecyloxy) benzoic acid with acryloyl chloride, typically in the presence of a non-nucleophilic base (like triethylamine) to scavenge the HCl byproduct.[4]
Key Considerations:
-
Potential Impurities: Unreacted starting material (the hydroxy-acid precursor) is a common impurity.
-
Side Reactions: The acrylate group is susceptible to polymerization, especially at elevated temperatures or in the absence of inhibitors. This can lead to the formation of oligomeric impurities.
-
Purification: The final product typically requires purification by column chromatography or recrystallization to achieve the high purity needed for its applications.[1]
References
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This compound - PubChem. National Center for Biotechnology Information. Available at: [Link]
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Liquid Crystals Manufacturers and Suppliers in the USA and Canada - Thomasnet. Thomasnet. Available at: [Link]
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Poly(Methacryloiloxy-o-Benzoic Acid) as Drug Carrier for Controlled Release - SciELO México. SciELO México. Available at: [Link]
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Liquid Crystal Polymer (LCP) Manufacturers, Suppliers, and Distributors - MatWeb. MatWeb. Available at: [Link]
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Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration - PubMed. National Center for Biotechnology Information. Available at: [Link]
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Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - ResearchGate. ResearchGate. Available at: [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. MDPI. Available at: [Link]
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Reactive Mesogens and Benzoic Acid Derivatives: A Synergy for Advanced Materials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Anisotropic Polymers
In the realm of advanced materials, the quest for substances with tunable and anisotropic properties is paramount. Reactive mesogens (RMs) have emerged as a cornerstone in this pursuit, offering a unique bridge between the fluid, ordered world of liquid crystals (LCs) and the robust, solid-state nature of polymers.[1][2] These remarkable molecules possess a dual character: a mesogenic core that dictates their self-assembly into anisotropic liquid crystalline phases, and reactive end groups that, upon polymerization, freeze this ordered architecture into a durable polymer network.[1][2][3][4] This process, often initiated by UV light or heat, allows for the creation of materials with exceptional optical and electronic properties, making them invaluable in display technologies, optical devices, and advanced electronic materials.[1]
At the heart of many high-performance reactive mesogens lies a carefully designed molecular core. Among the vast array of chemical structures utilized, benzoic acid derivatives have proven to be particularly effective building blocks.[5] Their inherent ability to form liquid crystalline phases, largely driven by strong hydrogen bonding interactions, provides a robust framework for creating novel mesogenic materials.[5] This guide delves into the synergistic relationship between reactive mesogens and benzoic acid derivatives, exploring their synthesis, characterization, and the cutting-edge applications they enable.
The Foundation: Understanding Reactive Mesogens
Reactive mesogens are essentially polymerizable liquid crystal monomers.[2] Their molecular architecture typically consists of three key components:
-
A rigid mesogenic core: This central unit, often composed of aromatic rings like biphenyls or phenyl benzoates, is responsible for the liquid crystalline behavior. The shape and rigidity of this core determine the type of mesophase (e.g., nematic, smectic, cholesteric) that the molecule will exhibit.
-
Flexible terminal chains (spacers): These aliphatic chains, attached to the mesogenic core, provide the necessary fluidity for the molecules to self-assemble into ordered phases.
-
Reactive end groups: These are the functional groups, most commonly acrylates or methacrylates, that enable polymerization.[4][6] The number of reactive groups (monofunctional or bifunctional) dictates the resulting polymer structure, leading to either linear or crosslinked networks.[1]
The polymerization of reactive mesogens is a critical step that locks in the anisotropic properties of the liquid crystal phase.[3] This process is typically initiated by photoinitiators that generate free radicals upon exposure to UV light.[6] These radicals then trigger a chain-growth polymerization of the acrylate or methacrylate end groups, forming a stable polymer network that retains the molecular orientation of the initial liquid crystal phase.[3][6]
The Role of Benzoic Acid Derivatives: Engineering Liquid Crystallinity
Benzoic acid derivatives are a versatile class of organic compounds that have been extensively used in the synthesis of liquid crystals.[5] Their widespread use stems from several key advantages:
-
Strong Intermolecular Interactions: The carboxylic acid group of benzoic acid derivatives is a potent hydrogen bond donor and acceptor. This leads to the formation of stable dimeric structures, which significantly enhances the tendency of the molecules to exhibit liquid crystalline behavior.[5]
-
Structural Versatility: The benzene ring of benzoic acid can be readily functionalized with various substituent groups. This allows for fine-tuning of the molecule's shape, polarity, and polarizability, which in turn influences the mesophase type, transition temperatures, and other physical properties.[5]
-
Synthetic Accessibility: Benzoic acid and its derivatives are readily available and their chemical modification is well-established, making them cost-effective starting materials for the synthesis of complex mesogenic molecules.
The incorporation of benzoic acid moieties into the core structure of reactive mesogens provides a powerful tool for tailoring their properties. By carefully selecting the substituents on the benzoic acid ring and the overall molecular architecture, researchers can design reactive mesogens with specific phase behaviors and optical characteristics.
Synthesis of Benzoic Acid-Based Reactive Mesogens: A Modular Approach
The synthesis of reactive mesogens incorporating benzoic acid derivatives typically follows a modular and convergent strategy. This involves the separate synthesis of the mesogenic core and the flexible spacers with reactive end groups, followed by their final assembly. A general synthetic scheme is outlined below:
Sources
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- 2. dakenchem.com [dakenchem.com]
- 3. The synthesis and application of novel benzodithiophene based reactive mesogens with negative wavelength dispersion birefringence - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC05068K [pubs.rsc.org]
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- 6. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to the Thermal Properties of 4-((11-(Acryloyloxy)undecyl)oxy)benzoic Acid
Executive Summary: This technical guide provides a comprehensive analysis of the thermal properties of 4-((11-(acryloyloxy)undecyl)oxy)benzoic acid (CAS: 106620-90-0), a key reactive mesogen in the field of advanced materials. As a Senior Application Scientist, this document synthesizes experimental data with established principles of materials science to offer researchers and drug development professionals a thorough understanding of the compound's thermal behavior. We delve into its liquid crystalline phase transitions, thermal stability, and the underlying molecular characteristics that govern these properties. This guide includes detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to ensure reproducible and accurate characterization.
Introduction: A Molecule of Dual Functionality
This compound is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials that exhibit intermediate phases (mesophases) between the crystalline solid and isotropic liquid states.[1] Its significance lies in its classification as a reactive mesogen .[2] The molecule is ingeniously designed with three key functional components:
-
A rigid aromatic core (benzoic acid) that is fundamental to the formation of liquid crystalline phases.[2]
-
A long, flexible undecyl (C11) alkyl spacer which enhances molecular flexibility and influences the stability and temperature range of the mesophases.[2]
-
A terminal acrylate group , which is a polymerizable moiety. This allows the liquid crystalline structure to be "locked-in" via polymerization (typically UV-initiated), transforming the ordered fluid into a robust, solid polymer network with retained molecular anisotropy.[2]
This dual nature—the ability to self-assemble into ordered phases and subsequently be polymerized—makes this compound a critical building block for creating liquid crystal polymers (LCPs), optical films for displays, and stimuli-responsive materials for soft robotics and medical applications.[2][3]
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the core physicochemical properties is essential for handling, formulation, and analysis. These properties are derived from computational data and supplier information.
| Property | Value | Source |
| CAS Number | 106620-90-0 | [2][4] |
| Molecular Formula | C₂₁H₃₀O₅ | [2][4] |
| Molecular Weight | 362.5 g/mol | [2][4] |
| IUPAC Name | 4-(11-prop-2-enoyloxyundecoxy)benzoic acid | [2][4] |
| Physical Form | Solid | - |
| Purity | Typically ≥97% | - |
| Solubility | Soluble in THF, DCM, DMF (>50 mg/mL) | [2] |
Thermal Phase Behavior
The defining characteristic of a thermotropic liquid crystal is its sequence of phase transitions upon heating or cooling. These transitions are detected as endothermic or exothermic events using Differential Scanning Calorimetry (DSC).[5][6] For this compound, multiple mesophases have been identified.
Analysis of Phase Transitions
Based on available data, this compound exhibits both nematic and smectic A mesophases.[2] The nematic (N) phase is the least ordered liquid crystal phase, where molecules have long-range orientational order but no positional order.[1] The smectic A (SmA) phase is more ordered, with molecules arranged in layers and oriented perpendicular to the layer planes.
There is some ambiguity in the literature regarding the precise transition temperatures. One source reports a melting point range of 136–141°C and a nematic phase range of 67–130°C.[2] This is structurally inconsistent, as the transition from a crystal (Cr) to a liquid crystal phase (melting) must occur at a lower temperature than the transition from the liquid crystal to the isotropic liquid (I) phase (clearing).
The most logical interpretation, consistent with the behavior of similar calamitic mesogens, is as follows:
-
The transition from the crystalline solid to a liquid crystal phase (likely Smectic A) occurs first.
-
This is followed by a transition to the less-ordered Nematic phase.
-
Finally, the Nematic phase transitions to an isotropic liquid at the clearing point.
The reported nematic range of 67–130°C likely represents the stable temperature window for this phase.[2] The higher temperature range (136-141°C) most plausibly corresponds to the clearing point (N → I transition).
Summary of Thermal Transitions
The following table synthesizes the available data into a probable phase sequence. Enthalpy values (ΔH) for these specific transitions are not widely reported in the literature but are critical parameters to be determined experimentally via DSC.
| Transition | Transition Temperature (°C) | Method |
| Crystal (Cr) → Mesophase | Not definitively reported, but below 67°C | DSC, POM |
| Smectic A (SmA) → Nematic (N) | Not definitively reported, but likely near 67°C | DSC, POM |
| Nematic (N) → Isotropic (I) | 136 – 141 | DSC |
Note: The presence and temperature range of the Smectic A phase requires confirmation via polarized optical microscopy (POM) and detailed DSC analysis.
Thermal Stability Analysis
The thermal stability of a reactive mesogen is a critical parameter, as it dictates the maximum processing temperature before degradation occurs. This is particularly important for polymerization and device fabrication steps. Thermogravimetric Analysis (TGA) is the standard technique for this assessment.
TGA data indicates that this compound begins to decompose at temperatures above 200°C.[2] This provides a safe processing window for most applications, including photopolymerization, which is typically conducted at temperatures well below this threshold to maintain the desired liquid crystal phase.
| Parameter | Value | Method |
| Decomposition Onset (T_d) | >200 °C | Thermogravimetric Analysis (TGA) |
| Significance | Defines the upper limit for thermal processing and polymerization. | - |
Experimental Protocols
To ensure the integrity and reproducibility of thermal analysis, the following detailed protocols for DSC and TGA are provided. These protocols are designed as self-validating systems for researchers.
Protocol: Determination of Phase Transitions via Differential Scanning Calorimetry (DSC)
Objective: To identify the temperatures and measure the enthalpies of all thermal transitions (crystal-mesophase, mesophase-mesophase, and mesophase-isotropic) of this compound.
Methodology Workflow
Caption: Workflow for DSC analysis of liquid crystal phase transitions.
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a hermetic lid to prevent any mass loss during heating.
-
Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using a certified indium standard.
-
Thermal Program:
-
Load the sample and an empty reference pan into the DSC cell.
-
Equilibrate the system at 25°C.
-
First Heating Scan: Heat the sample from 25°C to 160°C at a rate of 10°C/min. This scan reveals the melting of the initial crystalline structure.
-
Isothermal Hold: Hold the sample at 160°C for 2 minutes to ensure it is fully in the isotropic state and to erase any prior thermal history.
-
Cooling Scan: Cool the sample from 160°C back to 25°C at 10°C/min. This scan reveals the transitions from isotropic to liquid crystal and liquid crystal to crystal phases.
-
Second Heating Scan: Heat the sample again from 25°C to 160°C at 10°C/min. This scan is typically used for analysis as it represents the material's intrinsic thermal behavior from a consistent crystalline state.
-
-
Data Analysis:
-
Analyze the thermogram from the second heating scan.
-
The peak onset temperature of an endotherm corresponds to the transition temperature.
-
Integrate the area under each peak to determine the enthalpy of transition (ΔH) in J/g.
-
Causality and Trustworthiness: Using a heat-cool-heat cycle is critical. The first heating scan can be influenced by the sample's crystallization history (e.g., solvent evaporation). The cooling and second heating scans provide a more reproducible "thermal signature" of the material itself. A 10°C/min rate is standard; faster rates can obscure subtle transitions, while slower rates improve resolution but reduce signal intensity.[2]
Protocol: Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition for this compound.
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program:
-
Heat the sample from 30°C to 500°C at a controlled rate of 10°C/min.
-
Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50-100 mL/min. This prevents oxidative degradation and ensures that only thermal decomposition is measured.
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
The onset of decomposition (T_d) is typically defined as the temperature at which 5% weight loss occurs.
-
Causality and Trustworthiness: An inert atmosphere is mandatory to isolate thermal instability from oxidative effects. A heating rate of 10°C/min is a standard practice that balances analysis time with sensitivity. The 5% weight loss criterion is a widely accepted, albeit arbitrary, standard for defining the onset of significant degradation.
Conclusion
This compound is a well-designed reactive mesogen with a rich thermal profile. It exhibits a stable nematic liquid crystal phase over a broad temperature range and is believed to also possess a smectic A phase. Its thermal stability, with decomposition occurring above 200°C, renders it suitable for a variety of processing techniques required for the fabrication of advanced polymer films and materials.[2] The protocols and data presented in this guide provide a robust framework for researchers to accurately characterize this compound and harness its unique properties for innovations in materials science, electronics, and drug delivery systems.
References
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ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid,... [Image]. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Thermotropic liquid crystalline 4-(Nonyloxy) benzoic acid: Phase transition temperatures, thermodynamic characterization, and separation of structural isomers | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of calamitic liquid crystals based on benzothiazole-substituted aroylhydrazone: effect of terminal groups on phase behavior | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). DSC thermograms of 4-(decyloxy)benzoic acid at a rate of 10 K·min−1,... [Image]. Retrieved from [Link]
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MDPI. (2009). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Retrieved from [Link]
-
Semantic Scholar. (2022). design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase transition temperatures [°C] -upper line and enthalpies [kJ/mol]... [Table]. Retrieved from [Link]
-
Scientific.Net. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Retrieved from [Link]
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ResearchGate. (n.d.). Plot of the TGA/DTG analysis of benzoic acid. [Image]. Retrieved from [Link]
-
PubMed Central. (2016). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. Retrieved from [Link]
-
ResearchGate. (n.d.). Transition temperatures and enthalpy values obtained by various techniques [Table]. Retrieved from [Link]
-
ResearchGate. (n.d.). Transition temperatures obtained by different techniques. Enthalpy values (J/g) given in parenthesis. [Table]. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamic and surface properties of 4-(Undecyloxy) benzoic acid thermotropic liquid crystal by inverse gas chromatography at infinite dilution | Request PDF. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility of 4-((11-(Acryloyloxy)undecyl)oxy)benzoic Acid in Common Solvents
Introduction
4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid is a bifunctional molecule of significant interest in materials science and drug delivery. Its structure, featuring a polymerizable acrylate group, a long aliphatic spacer, and a carboxylic acid moiety, allows for its use as a monomer in the formation of liquid crystals, functional polymers, and biocompatible materials.[1] The successful application of this compound in these fields is critically dependent on a thorough understanding of its solubility characteristics. This guide provides a comprehensive overview of the theoretical and experimental determination of the solubility of this compound in a range of common laboratory solvents. We will delve into the principles behind solvent selection, present detailed protocols for solubility assessment, and discuss the safety considerations paramount for handling this reactive monomer.
Molecular Structure and its Implications for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which is dictated by the balance of intermolecular forces between the solute and the solvent.[2] The molecular structure of this compound presents distinct regions with varying polarities, which in turn govern its solubility profile.
-
The Benzoic Acid Headgroup: This aromatic carboxylic acid moiety is polar and capable of hydrogen bonding. This feature suggests solubility in polar solvents and a significant pH-dependent solubility in aqueous solutions. The carboxylic acid group will be deprotonated in basic solutions, forming a carboxylate salt, which is expected to be more soluble in water.
-
The Undecyl Spacer: This long C11 alkyl chain is nonpolar and contributes to the hydrophobic character of the molecule. This lengthy chain will favor solubility in nonpolar organic solvents.
-
The Acrylate Tail: The acrylate group is a polar ester, but it is less polar than the carboxylic acid. Its primary significance is its reactivity and potential to polymerize.
This amphiphilic nature suggests that the molecule will exhibit complex solubility behavior, likely favoring polar aprotic solvents that can accommodate both the polar and nonpolar segments of the molecule.
Theoretical Prediction of Solubility: Hansen Solubility Parameters
A powerful tool for predicting the solubility of a polymer or molecule in a solvent is the Hansen Solubility Parameter (HSP).[3] HSPs are based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5] The fundamental concept is that substances with similar HSPs are likely to be miscible.[3]
The HSP of a solvent blend can be calculated as the weighted average of the HSPs of the individual solvents, allowing for the creation of "designer" solvents with tailored solubility characteristics.[6]
Table 1: Hansen Solubility Parameters of Common Solvents [6][7]
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Benzene | 18.4 | 0.0 | 2.0 |
| Diethyl Ether | 14.5 | 2.9 | 4.6 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Methylene Dichloride | 17.0 | 7.3 | 7.1 |
| N-Methyl-2-Pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Water | 15.5 | 16.0 | 42.3 |
To experimentally determine the HSP of this compound, a series of solubility tests in solvents with known HSPs would be conducted. Solvents in which the compound is soluble would define a "solubility sphere" in the three-dimensional Hansen space, and the center of this sphere would represent the HSP of the solute.
Experimental Determination of Solubility
A multi-tiered approach, beginning with qualitative assessments and progressing to quantitative analysis, is recommended for a thorough understanding of the solubility of this compound.
Safety First: Handling a Reactive Monomer
Due to the presence of the acrylate group, this compound is a reactive monomer susceptible to polymerization, which can be initiated by heat, light, or contaminants. Acrylates can also be skin and respiratory irritants.[8] Therefore, stringent safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[8] Work in a well-ventilated area or a chemical fume hood.[9]
-
Storage: Store the compound in a cool, dry, and dark place, away from heat and ignition sources.[10] The container should be tightly sealed.
-
Inhibitors: Acrylate monomers are typically stored with a small amount of a polymerization inhibitor, such as hydroquinone monomethyl ether (MeHQ).[11][12] It is crucial to be aware of the presence and concentration of any inhibitor, as it may need to be removed for certain applications. For solubility studies, the presence of a standard inhibitor is unlikely to significantly affect the results.
Qualitative Solubility Assessment
A systematic qualitative analysis provides a rapid and valuable initial assessment of solubility in a range of solvents.
-
Preparation: Dispense approximately 10-20 mg of this compound into a series of small, labeled test tubes.
-
Solvent Addition: Add 1 mL of the first test solvent to the corresponding test tube.
-
Observation: Vigorously agitate the mixture for 1-2 minutes. Observe if the solid dissolves completely.
-
Heating: If the compound is not soluble at room temperature, gently warm the mixture in a water bath and observe any changes in solubility. Note if the compound precipitates upon cooling.
-
Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble."
-
Repeat: Repeat steps 2-5 for each solvent to be tested.
The following diagram illustrates a logical progression for qualitative solubility testing, taking into account the structure of the target molecule.
Caption: Logical workflow for qualitative solubility testing.
Quantitative Solubility Determination
For applications requiring precise concentrations, a quantitative determination of solubility is necessary. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy are two common and powerful techniques for this purpose.[13]
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which it is freely soluble, e.g., acetonitrile). Analyze these standards by HPLC and construct a calibration curve by plotting peak area versus concentration.[14]
-
Saturated Solution Preparation: Add an excess amount of the solid compound to a known volume of the test solvent in a vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: Allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system and determine the peak area.
-
Concentration Calculation: Using the calibration curve, determine the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution, which represents the solubility.
Caption: Workflow for quantitative solubility determination by HPLC.
Summary of Expected Solubility
Based on the molecular structure and general principles of solubility, the following table summarizes the expected solubility of this compound in common solvents. This table should be populated with experimental data for a definitive guide.
Table 2: Predicted and Experimentally Determined Solubility
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |
| Polar Protic | Water | Insoluble | To be determined |
| Ethanol | Sparingly Soluble | To be determined | |
| Methanol | Sparingly Soluble | To be determined | |
| Polar Aprotic | Tetrahydrofuran (THF) | Soluble | To be determined |
| Dimethylformamide (DMF) | Soluble | To be determined | |
| Dimethyl Sulfoxide (DMSO) | Soluble | To be determined | |
| Acetone | Soluble | To be determined | |
| Acetonitrile | Soluble | To be determined | |
| Nonpolar | Toluene | Sparingly Soluble | To be determined |
| Hexane | Insoluble | To be determined | |
| Aqueous Basic | 5% Sodium Hydroxide | Soluble (by reaction) | To be determined |
| Aqueous Acidic | 5% Hydrochloric Acid | Insoluble | To be determined |
Conclusion
The solubility of this compound is a critical parameter that dictates its processability and application. Its amphiphilic nature, with a polar carboxylic acid headgroup and a long nonpolar alkyl chain, results in a nuanced solubility profile. Theoretical predictions using Hansen Solubility Parameters provide a valuable starting point for solvent selection. A systematic experimental approach, beginning with qualitative tests and followed by quantitative analysis using techniques like HPLC, is essential for accurate solubility determination. Due to its polymerizable acrylate functionality, strict adherence to safety protocols, including proper PPE and storage with inhibitors, is mandatory. This guide provides the foundational knowledge and experimental framework for researchers to confidently and safely assess the solubility of this versatile compound, enabling its effective utilization in the development of advanced materials and drug delivery systems.
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- University of Toronto. (2023, August 31). Solubility of Organic Compounds.
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- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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- JASCO Global. (2025, December 9). Principles of HPLC (5) Qualitative and quantitative analysis.
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- Hansen, C. M., & Just, L. (n.d.). Estimating Hansen solubility parameters of organic pigments by group contribution methods.
- Carl ROTH. (n.d.). Safety Data Sheet: Acrylic polymer.
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An In-depth Technical Guide to the Purity Standards of 4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid for Research Applications
Abstract
This technical guide provides a comprehensive framework for establishing and verifying the purity of 4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid (cas: 106620-90-0), a reactive mesogen critical in the development of advanced functional polymers, liquid crystal displays, and biocompatible materials.[1] Recognizing the absence of a universal monograph for this research-grade chemical, this document synthesizes field-proven insights and established analytical principles to empower researchers, scientists, and drug development professionals with the expertise to define, analyze, and ensure the fitness-for-purpose of this compound. We will explore the molecular characteristics, common impurity profiles derived from its synthesis, a multi-tiered analytical approach for comprehensive characterization, and recommended purity specifications. Detailed, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are provided, alongside best practices for storage and handling to maintain compound integrity.
Introduction: The Critical Role of Purity in a Multifunctional Monomer
This compound is a molecule designed for reactivity and self-assembly. Its structure features a rigid benzoic acid core, a flexible undecyl spacer, and a reactive acrylate terminus.[1] This combination of functionalities allows it to act as a liquid crystal monomer and a building block for polymers.[1] The purity of this monomer is paramount; impurities can significantly disrupt the delicate balance of intermolecular forces required for liquid crystal phase formation and can terminate or uncontrollably initiate polymerization, leading to materials with inconsistent and undesirable properties.[2] For instance, in liquid crystal applications, impurities can alter phase transition temperatures and disrupt molecular alignment.[2][3] In polymerization, residual catalysts or synthesis byproducts can affect the final polymer's molecular weight, cross-linking density, and, consequently, its mechanical and optical properties.
This guide, therefore, establishes a logical workflow for purity verification, ensuring that researchers can proceed with confidence in their starting material, leading to more reliable and reproducible experimental outcomes.
Molecular Identity and Potential Impurity Profile
A thorough understanding of the compound's identity and its synthesis pathway is the first step in defining its purity standards.
Molecular Identity:
The synthesis of this molecule typically involves a two-step process: a Williamson ether synthesis to connect the undecyl spacer to 4-hydroxybenzoic acid, followed by an esterification to introduce the acrylate group.[1] This pathway gives rise to a predictable set of potential impurities.
Table 1: Potential Impurities and their Origins
| Impurity Class | Specific Examples | Origin | Potential Impact |
| Starting Materials | 4-Hydroxybenzoic acid, 11-Bromoundecanol, Acryloyl chloride | Incomplete reaction | Alters stoichiometry, introduces unwanted functional groups |
| Intermediates | 4-(11-hydroxyundecyloxy)benzoic acid | Incomplete esterification | Reduces polymerization potential, alters hydrophilicity |
| Byproducts | Oligomers/Polymers of the acrylate moiety | Premature polymerization during synthesis or storage | Increases viscosity, insoluble fractions, broadens molecular weight distribution |
| Residual Solvents | Ethanol, Hexane, Ethyl Acetate, DMF, THF | Purification/Reaction media | Can interfere with subsequent reactions or characterization |
| Residual Catalysts | p-Toluenesulfonic acid, Triethylamine | Synthesis | May catalyze degradation or unwanted side reactions |
A Multi-Modal Analytical Workflow for Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on the orthogonal application of chromatographic and spectroscopic methods.[6] High-Performance Liquid Chromatography (HPLC) is the primary tool for quantitative purity assessment, while NMR and Mass Spectrometry are essential for structural confirmation and identification of impurities.[6]
Caption: Orthogonal analytical workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Reverse-phase HPLC with UV detection is the industry standard for quantifying the purity of benzoic acid derivatives.[7][8] The method separates the main compound from non-volatile impurities based on polarity. The area percentage of the main peak provides a quantitative measure of purity.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient Elution: A typical gradient would be to start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
-
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in Acetonitrile.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Table 2: HPLC Acceptance Criteria
| Parameter | Specification | Rationale |
| Purity (Area %) | ≥ 97.0% | A common purity level for research-grade specialty monomers.[1] |
| Individual Impurity | ≤ 1.0% | Controls for any single significant impurity. |
| Total Impurities | ≤ 3.0% | Ensures overall cleanliness of the material. |
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the molecule and identifying structural isomers or impurities with distinct proton or carbon environments.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C spectra.
-
Data Analysis:
-
¹H NMR: Confirm the presence of key signals: acrylate protons (~5.8-6.4 ppm), aromatic protons, and the methylene protons adjacent to the ester and ether linkages (~4.2-4.4 ppm).[1] The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: Verify the presence of the expected number of carbon signals, including the carbonyls (ester and carboxylic acid), aromatic carbons, and the aliphatic chain carbons.
-
Table 3: Key ¹H NMR Chemical Shift Assignments (Illustrative)
| Protons | Chemical Shift (ppm, approx.) | Multiplicity | Integration |
| Acrylate (CH₂=CH) | 5.8 - 6.4 | m | 3H |
| Aromatic (C₆H₄) | 7.0 - 8.1 | m | 4H |
| Methylene (-OCH₂-) | ~4.3 | t | 2H |
| Methylene (-OCH₂-) | ~4.0 | t | 2H |
| Alkyl Chain (-CH₂-) | 1.2 - 1.8 | m | 18H |
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry confirms the molecular weight of the compound, providing definitive evidence against the presence of oligomers or impurities with different masses.[6]
Experimental Protocol: ESI-MS Analysis
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into the ESI source. Acquire spectra in both positive and negative ion modes.
-
Data Analysis:
-
Positive Mode: Look for the protonated molecule [M+H]⁺ at m/z 363.2 or the sodium adduct [M+Na]⁺ at m/z 385.2.
-
Negative Mode: Look for the deprotonated molecule [M-H]⁻ at m/z 361.2.
-
The absence of significant peaks at higher masses rules out oligomerization.
-
Storage and Handling: Preserving Purity
The presence of a reactive acrylate group makes this compound susceptible to premature polymerization, especially when exposed to heat, light, or certain contaminants.[9][10]
Caption: Key storage conditions to maintain compound stability.
-
Temperature: Store the solid material in a refrigerator at 2-8 °C.
-
Atmosphere: The acrylate moiety is typically stabilized with an inhibitor (like MEHQ) that requires the presence of oxygen to be effective. Therefore, the compound must be stored under air, not an inert atmosphere like nitrogen or argon.[9]
-
Light: Protect from direct sunlight and UV radiation to prevent photo-initiated polymerization.
-
Handling: When handling, use appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Avoid contamination with polymerization initiators (e.g., peroxides, amines).
Conclusion and Recommendations
For research applications, a purity standard of ≥ 97% as determined by HPLC (area %) is recommended for this compound. This quantitative value must be supported by qualitative data from ¹H NMR and Mass Spectrometry to confirm structural identity and molecular weight. Adherence to this multi-modal analytical approach provides a robust, self-validating system for quality control. By implementing these guidelines, researchers can ensure the integrity of their starting material, leading to higher quality data, improved reproducibility, and accelerated progress in the fields of materials science and drug development.
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METHYL ACRYLATE - STABILIZED - Synthomer. (2020). Retrieved January 27, 2026, from [Link]
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Methodological & Application
Application Note & Protocol: Formation of Self-Assembled Monolayers with 4-((11-(Acryloyloxy)undecyl)oxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the formation of self-assembled monolayers (SAMs) using 4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid. This bifunctional molecule, featuring a carboxylic acid head group for surface anchoring and a terminal acrylate group for subsequent chemical modification, is of significant interest in surface functionalization, biosensor development, and drug delivery systems. This guide details the underlying principles, step-by-step protocols for substrate preparation and SAM formation, and methods for monolayer characterization. The protocols are designed to be self-validating, with explanations for each critical step to ensure the formation of high-quality, well-ordered monolayers.
Introduction to Self-Assembled Monolayers
Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a substrate surface through the chemisorption of organic molecules.[1] These structures are typically composed of a head group with a strong affinity for the substrate, an alkyl chain (spacer), and a terminal functional group that dictates the surface properties.[2][3] The formation of SAMs is a thermodynamically driven process that results in the creation of a stable, well-defined organic thin film.[2] Carboxylic acids are a versatile class of molecules for SAM formation on a variety of metal and metal oxide surfaces, offering an alternative to the more commonly used thiol-on-gold systems.[1][3] The molecule of interest, this compound, possesses a carboxylic acid head group suitable for binding to substrates like gold, silicon dioxide, and indium tin oxide, and a terminal acrylate group that can undergo further reactions, such as Michael additions or radical polymerization.
Molecular Structure of this compound:
-
Molecular Weight: 362.46 g/mol [5]
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): The head group that anchors the molecule to the substrate.
-
Alkyl Chain (-(CH₂)₁₁-): A long hydrocarbon chain that promotes van der Waals interactions between adjacent molecules, leading to a densely packed and ordered monolayer.
-
Acrylate (-O(CO)CH=CH₂): A reactive terminal group that allows for post-assembly modification of the surface.
-
Experimental Design & Rationale
The successful formation of a high-quality SAM is critically dependent on several factors, including substrate cleanliness, solvent choice, immersion time, and temperature. This protocol is designed to control these variables to achieve a well-ordered and stable monolayer.
Substrate Selection
The choice of substrate is dictated by the head group of the self-assembling molecule. For the carboxylic acid head group of this compound, suitable substrates include:
-
Gold (Au): While thiols are more common for gold surfaces, carboxylic acids can also form stable SAMs.[3] Gold substrates are often used in applications like surface plasmon resonance (SPR) and quartz crystal microbalance (QCM).[6]
-
Silicon Dioxide (SiO₂): The native oxide layer on silicon wafers provides hydroxyl groups that can interact with the carboxylic acid head group. This is a common substrate in microelectronics and sensor applications.
-
Indium Tin Oxide (ITO): A transparent conducting oxide used in optoelectronics, where the surface can be functionalized with carboxylic acids.[3]
Solvent Selection & Concentration
The solvent plays a crucial role in the SAM formation process. It must dissolve the molecule of interest without interfering with the self-assembly process. For this compound, which has both polar and nonpolar characteristics, a polar solvent is generally preferred.
-
Recommended Solvents: High-purity ethanol, tetrahydrofuran (THF), or a mixture of ethanol and water. The choice of solvent can influence the packing density and ordering of the monolayer.[7]
-
Concentration: A dilute solution, typically in the range of 1 mM, is recommended. Higher concentrations can lead to the formation of disordered multilayers, while lower concentrations may result in incomplete monolayer coverage.
Detailed Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals. Piranha solution is extremely corrosive and must be handled with extreme caution in a fume hood.
Substrate Preparation
A pristine substrate surface is paramount for the formation of a well-ordered SAM. The following protocols are recommended for gold and silicon dioxide substrates.
Protocol 3.1.1: Cleaning of Gold Substrates
-
Solvent Wash: Sonicate the gold substrate in acetone for 10-15 minutes, followed by sonication in ethanol for 10-15 minutes to remove organic contaminants.[8]
-
DI Water Rinse: Thoroughly rinse the substrate with deionized (DI) water.
-
Piranha Etch (Optional but Recommended):
-
Prepare piranha solution by carefully adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄). (Caution: Piranha solution is extremely energetic and reacts violently with organic materials. Prepare and use only in a designated fume hood with appropriate shielding).
-
Immerse the gold substrate in the piranha solution for 5-10 minutes.[6]
-
Remove the substrate and rinse extensively with DI water.
-
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.
-
Immediate Use: Use the cleaned substrate immediately to prevent recontamination.
Protocol 3.1.2: Cleaning of Silicon Dioxide Substrates
-
Solvent Wash: Sonicate the silicon wafer in acetone for 10 minutes, followed by methanol for 2-5 minutes.[9][10]
-
DI Water Rinse: Rinse thoroughly with DI water.
-
RCA-1 Clean:
-
Prepare the RCA-1 solution by mixing 5 parts DI water, 1 part ammonium hydroxide (NH₄OH), and 1 part 30% hydrogen peroxide (H₂O₂).
-
Heat the solution to 70-80°C and immerse the silicon wafer for 15 minutes.[10] This step removes organic residues.
-
Rinse extensively with DI water.
-
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.
-
Immediate Use: Use the cleaned substrate immediately.
Solution Preparation
-
Weighing: Accurately weigh the required amount of this compound to prepare a 1 mM solution in the chosen solvent (e.g., 3.625 mg in 10 mL of ethanol).
-
Dissolution: Dissolve the compound in the solvent. Gentle sonication may be used to aid dissolution.[6]
-
Fresh Solution: It is recommended to use a freshly prepared solution for each experiment to ensure consistency.[6]
Self-Assembled Monolayer Formation
-
Immersion: Immerse the clean, dry substrate into the 1 mM solution of this compound. Ensure the entire surface to be coated is submerged.
-
Inert Atmosphere: To minimize oxidation and contamination, it is advisable to perform the assembly in an inert atmosphere by backfilling the container with dry nitrogen or argon gas.
-
Incubation: Allow the self-assembly to proceed for 18-24 hours at room temperature.[8] Longer immersion times generally lead to better-ordered and more densely packed monolayers.
-
Rinsing: After incubation, remove the substrate from the solution and rinse thoroughly with the pure solvent (e.g., ethanol) to remove any physisorbed molecules.
-
Sonication (Optional): A brief sonication (1-3 minutes) in the pure solvent can help remove weakly adsorbed molecules and improve monolayer quality.
-
Final Rinse and Dry: Perform a final rinse with the pure solvent and dry the substrate under a stream of high-purity nitrogen gas.
-
Storage: If not used immediately, store the SAM-coated substrate in a clean, dry environment, preferably under an inert atmosphere.[6]
Characterization of the Self-Assembled Monolayer
Several surface-sensitive techniques can be employed to verify the formation and quality of the SAM.
| Technique | Information Obtained |
| Contact Angle Goniometry | Provides information on the surface hydrophobicity/hydrophilicity, which changes upon SAM formation. An increase in the water contact angle is expected after forming the SAM with the relatively hydrophobic alkyl chain. |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the surface and the chemical state of the elements, verifying the presence of the monolayer. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the functional groups present on the surface, confirming the presence of the carboxylic acid, alkyl chain, and acrylate groups. |
| Ellipsometry | Measures the thickness of the monolayer, which should correspond to the length of the this compound molecule. |
| Atomic Force Microscopy (AFM) | Provides topographical information about the surface, revealing the smoothness and uniformity of the monolayer. |
Post-Assembly Modification of the Acrylate Terminus
The terminal acrylate group of the SAM provides a versatile platform for further surface functionalization. One common reaction is the Michael addition, where a nucleophile is added across the double bond.
Protocol 5.1: Michael Addition with a Thiol-Containing Molecule (Example)
-
Prepare Reagents:
-
A solution of a thiol-containing molecule (e.g., cysteine, glutathione) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
A catalyst, such as a mild base (e.g., triethylamine), may be required to facilitate the reaction.[11]
-
-
Reaction: Immerse the SAM-coated substrate in the thiol solution and allow the reaction to proceed at room temperature for a specified time (e.g., 2-12 hours).
-
Rinsing and Drying: After the reaction, thoroughly rinse the substrate with the buffer and then with DI water to remove unreacted reagents. Dry the substrate under a stream of nitrogen.
-
Characterization: Use surface characterization techniques (e.g., XPS, FTIR) to confirm the successful conjugation of the thiol molecule to the surface.
Workflow and Conceptual Diagrams
Experimental Workflow
Caption: Experimental workflow for SAM formation and modification.
SAM Formation on a Substrate
Caption: Schematic of SAM on a substrate.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Monolayer | Insufficient immersion time, low concentration, or contaminated substrate. | Increase immersion time, ensure correct concentration, and re-clean the substrate. |
| Disordered Monolayer | Solution concentration too high, contaminated solvent or substrate. | Use a more dilute solution, use high-purity solvent, and ensure substrate is pristine. |
| Poor Reproducibility | Inconsistent substrate cleaning, use of old solutions, or environmental contamination. | Standardize the cleaning protocol, always use freshly prepared solutions, and work in a clean environment. |
| No SAM Formation | Incorrect substrate for the head group, inactive molecule. | Verify substrate compatibility with carboxylic acid head groups and check the purity of the this compound. |
References
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-
Self-assembled monolayers (SAMs) of carboxylic acids: an overview. (URL: [Link])
-
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Studies on the Effect of Solvents on Self-Assembled Monolayers Formed from Organophosphonic Acids on Indium Tin Oxide | Langmuir - ACS Publications. (URL: [Link])
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Characterization of Self-Assembled Monolayers on a Ruthenium Surface | Langmuir. (URL: [Link])
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Exploration of the modification-induced self-assembly (MISA) technique and the preparation of nano-objects with a functional poly(acrylic acid) core - Polymer Chemistry (RSC Publishing). (URL: [Link])
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Crosslinked organosulfur-based self-assembled monolayers: formation and applications. (URL: [Link])
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What is the best method to clean a Si-SiO2 substrates with gold contacts without damaging it for depositition of an organic material? | ResearchGate. (URL: [Link])
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Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - RSC Publishing. (URL: [Link])
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The molecular self-association of carboxylic acids in solution: testing the validity of the link hypothesis using a quantum mechanical continuum solva ... - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE40539G. (URL: [Link])
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Characterization of Self-Assembled Monolayers on a Ruthenium Surface - PMC - NIH. (URL: [Link])
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Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111) - MDPI. (URL: [Link])
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Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. (URL: [Link])
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Preparation and Characterization of Self-Assembled Monolayers on Germanium Surfaces. (URL: [Link])
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Density Functional Theory Study of Free-Radical Polymerization of Acrylates and Methacrylates: Structure−Reactivity Relationship | Request PDF - ResearchGate. (URL: [Link])
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How Do You Modify Self-Assembled Monolayers? - Chemistry For Everyone - YouTube. (URL: [Link])
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Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PubMed Central. (URL: [Link])
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Guided cell patterning on gold-silicon dioxide substrates by surface molecular engineering. (URL: [Link])
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Thiol-reactive functional poly(meth)acrylates: multicomponent monomer synthesis, RAFT (co)polymerization and highly efficient thiol–para-fluoro postpolymerization modification - Polymer Chemistry (RSC Publishing). (URL: [Link])
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Electric Field-Driven Self-Assembly of Gold Nanoparticle Monolayers on Silicon Substrates | Langmuir - ACS Publications. (URL: [Link])
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Reactivity Ratios of Butyl Acrylates in Radical Copolymerization with Methacrylates | Request PDF - ResearchGate. (URL: [Link])
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4-Undecyloxybenzoic Acid | C18H28O3 | CID 519187 - PubChem - NIH. (URL: [Link])
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Application Notes and Protocols for the Photopolymerization of 4-((11-(Acryloyloxy)undecyl)oxy)benzoic Acid for Advanced Polymer Networks
Abstract
This comprehensive guide provides a detailed protocol for the photopolymerization of the reactive mesogen 4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid to form highly ordered, crosslinked liquid crystal polymer networks (LCNs). This document is intended for researchers, scientists, and professionals in drug development and advanced materials science. It elucidates the underlying scientific principles, offers a step-by-step experimental workflow, and details the characterization of the resulting polymer networks. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound in Polymer Science
This compound is a calamitic (rod-shaped) liquid crystal monomer that possesses a unique combination of a rigid aromatic core, a flexible undecyl spacer, and a reactive acrylate group.[1] This molecular architecture allows for the formation of liquid crystalline phases, which can be "frozen" into a solid polymer network through photopolymerization.[2] The resulting liquid crystal polymer networks (LCNs) exhibit a high degree of molecular orientation, leading to anisotropic thermal, mechanical, and optical properties.[3] These materials are of significant interest for a wide range of applications, including smart materials, actuators, and biomedical devices. The benzoic acid moiety, in particular, can participate in hydrogen bonding, which can influence the liquid crystalline phase behavior and the ultimate properties of the polymer network.[4]
The photopolymerization of this monomer offers a rapid and spatially controllable method for creating these advanced polymer networks.[5] By controlling the alignment of the monomer molecules in their liquid crystal phase prior to and during polymerization, the macroscopic properties of the final polymer film can be precisely engineered.[6]
Materials and Methods
Reagents and Equipment
A comprehensive list of necessary reagents and equipment is provided below. All reagents should be of high purity to ensure reproducible results.
| Reagent/Equipment | Supplier | Purpose |
| This compound | Various Chemical Suppliers | Monomer |
| Irgacure 651 (or similar photoinitiator) | Ciba Specialty Chemicals | Photoinitiator |
| Dichloromethane (DCM) | Sigma-Aldrich | Solvent |
| Glass slides with alignment layer (e.g., rubbed polyimide) | Various Suppliers | Substrate for cell assembly |
| Spacers (e.g., 25 µm silica microspheres) | Cospheric | Control of cell thickness |
| UV Curing System (e.g., 365 nm, 10-20 mW/cm²) | Thorlabs | Initiation of polymerization |
| Hot stage with temperature controller | Linkam | Control of polymerization temperature |
| Polarized Optical Microscope (POM) | Nikon | Observation of liquid crystal phases |
| Differential Scanning Calorimeter (DSC) | TA Instruments | Thermal analysis |
| Dynamic Mechanical Analyzer (DMA) | TA Instruments | Mechanical analysis |
| Universal Testing Machine (UTM) | Instron | Tensile testing |
Experimental Protocols
Preparation of the Monomer Mixture
The following protocol outlines the preparation of the photopolymerizable liquid crystal mixture.
-
Dissolution: In a clean, dry vial, dissolve this compound (99 mol%) and the photoinitiator, Irgacure 651 (1 mol%), in a minimal amount of dichloromethane (DCM). The use of a solvent ensures a homogenous distribution of the photoinitiator within the monomer.
-
Solvent Evaporation: Gently evaporate the DCM using a stream of nitrogen gas, followed by placing the vial in a vacuum oven at a temperature below the monomer's melting point for at least 2 hours to remove any residual solvent.
Liquid Crystal Cell Assembly and Filling
The alignment of the liquid crystal monomer is crucial for the final properties of the polymer network. This is achieved by creating a liquid crystal cell with a defined alignment layer.
-
Cell Construction: Construct a liquid crystal cell using two glass slides coated with a rubbed polyimide alignment layer. The rubbing direction of the two slides should be parallel to induce a planar alignment of the liquid crystal molecules.
-
Spacer Application: Place spacers (e.g., 25 µm silica microspheres) between the glass slides to ensure a uniform cell thickness.
-
Cell Sealing: Seal the edges of the cell with a UV-curable adhesive, leaving two small openings for filling.
-
Filling the Cell: Heat the monomer mixture to its isotropic phase (above its clearing point) on a hot plate. Fill the liquid crystal cell via capillary action through one of the openings.
-
Sealing: Once the cell is filled, seal the openings with the UV-curable adhesive.
Photopolymerization Workflow
The photopolymerization process locks in the desired molecular orientation of the liquid crystal monomer.
Caption: Experimental workflow for photopolymerization.
-
Thermal Conditioning: Place the filled liquid crystal cell on a hot stage under a polarized optical microscope. Heat the cell to the isotropic phase and then slowly cool it to the desired temperature within the nematic liquid crystal phase. This controlled cooling ensures a well-aligned, monodomain sample.
-
UV Curing: While maintaining the temperature in the nematic phase, expose the cell to UV radiation (e.g., 365 nm) with an intensity of 10-20 mW/cm². The exposure time will depend on the photoinitiator concentration and the thickness of the cell, but a typical starting point is 5-10 minutes. The polymerization should be carried out in an inert atmosphere (e.g., nitrogen) to prevent oxygen inhibition of the radical polymerization.[7]
-
Post-Curing: After the initial UV exposure, it is often beneficial to post-cure the polymer film at an elevated temperature (below the glass transition temperature) to ensure complete conversion of the acrylate groups.
Characterization of the Polymer Network
A thorough characterization of the resulting polymer network is essential to understand its properties and suitability for various applications.
Thermal Properties
Differential Scanning Calorimetry (DSC) is used to determine the thermal transitions of the polymer network.
| Property | Expected Value | Significance |
| Glass Transition Temperature (Tg) | > 60 °C | Indicates the transition from a rigid, glassy state to a more rubbery state. |
| Nematic-to-Isotropic Transition (Tni) | Not observed after polymerization | The crosslinked network prevents the transition to an isotropic liquid phase. |
Note: The specific Tg will depend on the crosslink density and the final conversion of the acrylate groups.
Mechanical Properties
Dynamic Mechanical Analysis (DMA) and tensile testing provide insights into the mechanical behavior of the polymer network.
| Property | Expected Range | Method |
| Storage Modulus (E') at 25°C | 1 - 3 GPa | DMA |
| Tensile Strength | 20 - 50 MPa | Universal Testing Machine[8] |
| Elongation at Break | 2 - 5% | Universal Testing Machine[8] |
Note: These values are estimates for a highly crosslinked, glassy polymer network and can be influenced by the degree of molecular alignment.
Optical Properties
Polarized Optical Microscopy (POM) and birefringence measurements are used to confirm the anisotropic nature of the polymer network.
-
Polarized Optical Microscopy (POM): When viewed between crossed polarizers, the polymer film should exhibit strong birefringence, indicating a high degree of molecular orientation. The texture observed will depend on the initial alignment of the monomer.
-
Birefringence (Δn): The difference between the extraordinary (ne) and ordinary (no) refractive indices is a measure of the optical anisotropy. For a well-aligned network, a significant birefringence is expected.[9][10]
Mechanistic Insights and Causality
The Role of the Photoinitiator
The photoinitiator is a critical component that, upon absorption of UV light, generates free radicals to initiate the polymerization of the acrylate groups.[11] The concentration of the photoinitiator must be carefully optimized; too low a concentration will result in slow and incomplete polymerization, while too high a concentration can lead to a brittle network with reduced optical clarity.
The Importance of the Liquid Crystalline Phase
Polymerizing the monomer in its nematic phase is the key to achieving a highly ordered polymer network. The self-assembling nature of the liquid crystal molecules provides the template for the final polymer architecture. The long, flexible undecyl spacer of this compound facilitates the formation of stable liquid crystal phases over a broad temperature range.
Caption: Photopolymerization mechanism.
Applications and Future Directions
The unique properties of LCNs derived from this compound make them promising candidates for a variety of applications:
-
Actuators and Artificial Muscles: The anisotropic nature of these networks can be harnessed to create materials that undergo shape changes in response to external stimuli such as heat or light.
-
Optical Films: Their high birefringence and the ability to pattern the molecular orientation make them suitable for use as retardation films and other optical components in displays.
-
Biomedical Devices: The biocompatibility of benzoic acid derivatives suggests potential applications in areas such as drug delivery and tissue engineering.
-
Smart Coatings: These materials can be used to create surfaces with tunable properties, such as adhesion or wettability.
Future research in this area may focus on the development of novel liquid crystal monomers with enhanced responsiveness to different stimuli, the creation of more complex, three-dimensional polymer network architectures, and the exploration of their use in advanced applications such as soft robotics and adaptive optics.
References
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Shishido, A. (2017). Photopolymerization-triggered molecular motion for flexible liquid crystal display. Chemical Science and Engineering News. [Link]
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Kim, Y., Lee, M., Wang, H. S., & Song, K. (2017). Optical retardation of UV-curable reactive mesogen with vertical alignment. Optical Materials Express, 7(5), 1637-1644. [Link]
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Singh, D., Sharma, R., Deshmukh, S. M., Murugavel, S., Lakshmanan, D., & Kant, R. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP), 61(9), 723-735. [Link]
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Lee, J. H., & Lee, S. D. (2020). Functional films using reactive mesogens for display applications. Journal of Information Display, 21(1), 1-11. [Link]
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Broer, D. J., Lub, J., & Mol, G. N. (1995). Liquid crystal polymer networks: preparation, properties, and applications of films with patterned molecular alignment. Langmuir, 11(10), 3899-3905. [Link]
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Miao, Z., Chen, Y., & Yang, H. (2018). Characterization of polymer networks with different mono-acrylate monomer concentrations for polymer-stabilized liquid crystals. Liquid Crystals, 45(13-15), 2097-2104. [Link]
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Sáiz-Arroyo, C., González, S., & Prolongo, M. G. (2022). Self-healing materials based on disulfide bond-containing acrylate networks. Polymer, 259, 125345. [Link]
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Lin, Y. H., Chen, Y. S., & Chen, H. M. (2018). Enhanced Solar Cell Conversion Efficiency Using Birefringent Liquid Crystal Polymer Homeotropic Films from Reactive Mesogens. Polymers, 10(12), 1369. [Link]
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Lee, K. M., & White, T. J. (2021). Topology-Driven Mechanical Behavior of Liquid Crystal Elastomers via a Dynamic Mechanical Analyzer. ACS Applied Polymer Materials, 3(10), 5133-5141. [Link]
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Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators. Polymer Innovation Blog. [Link]
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Schadt, M. (1997). Liquid Crystal Displays and Novel Optical Thin Films Enabled by Photo-Alignment. MRS Proceedings, 471, 263. [Link]
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TA Instruments. (n.d.). Dynamic Mechanical Analysis of Polymers. TA Instruments. [Link]
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Iordache, F., & Iacomi, F. (2022). Birefringence of Thin Uniaxial Polymer Films Estimated Using the Light Polarization Ellipse. Materials, 15(5), 1898. [Link]
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Metricon. (n.d.). Measuring Index/Birefringence of Bulk Polymers and Flexible Polymer Films. Metricon. [Link]
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ResearchGate. (2016). Properties of polymer networks prepared by blending polyester urethane acrylate with acrylated epoxidized soybean oil. ResearchGate. [Link]
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Urayama, K., & DeSimone, J. M. (2023). Electric-Field Actuation of Liquid Crystalline Elastomer Films. Crystals, 13(5), 789. [Link]
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Kuenstler, A. S., & Hayward, R. C. (2021). A Photomechanical Film in which Liquid Crystal Design Shifts the Absorption into the Visible Light Range. Advanced Materials, 33(43), 2104167. [Link]
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Smith, M. I., & Clarke, S. M. (2021). The synthesis and application of novel benzodithiophene based reactive mesogens with negative wavelength dispersion birefringence. Journal of Materials Chemistry C, 9(44), 15996-16003. [Link]
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Yoshikawa, Y., & Tanaka, Y. (2018). Effect of Monomer Sequence along Network Chains on Thermoresponsive Properties of Polymer Gels. Polymers, 10(11), 1234. [Link]
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Application Note: Surface Modification of Indium Tin Oxide (ITO) Substrates with 4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid for Advanced Bio-interface and Organic Electronics Applications
Introduction: Engineering Surfaces at the Molecular Level
Indium Tin Oxide (ITO) is a cornerstone material in a multitude of advanced technologies, prized for its unique combination of high electrical conductivity and optical transparency. These properties make it an indispensable component in devices ranging from organic light-emitting diodes (OLEDs) and solar cells to sophisticated biosensors. However, the performance and stability of these devices are critically dependent on the chemical and physical properties of the ITO surface. Bare ITO surfaces often suffer from high work functions, surface defects, and a hydrophilic nature, which can impede efficient charge injection, lead to poor device stability, and cause non-specific binding in biological applications.
Surface modification via the formation of self-assembled monolayers (SAMs) offers a powerful and versatile strategy to precisely tailor the interfacial properties of ITO.[1] SAMs are highly ordered, single-molecule-thick films that spontaneously form on a substrate surface.[1] This bottom-up approach allows for the engineering of surfaces with specific chemical functionalities, enabling fine control over properties such as surface energy, work function, and biocompatibility.
This application note provides a comprehensive guide to the surface modification of ITO substrates using a bifunctional molecule, 4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid . This molecule is uniquely designed with a carboxylic acid head group that serves as a robust anchor to the ITO surface, a long undecyl spacer that promotes the formation of a well-ordered and densely packed monolayer, and a terminal acrylate group that provides a reactive site for subsequent chemical transformations, such as polymerization or bioconjugation. The ability to create a reactive, yet well-defined, organic layer on ITO opens up exciting possibilities for the development of advanced biosensors, drug delivery platforms, and next-generation organic electronic devices.
The Chemistry of Interfacial Bonding: Carboxylic Acids on ITO
The formation of a stable and well-ordered SAM is predicated on the specific chemical interaction between the head group of the organic molecule and the substrate. In the case of carboxylic acids on ITO, the anchoring mechanism involves the formation of a covalent bond with the metal oxide surface. The surface of ITO is typically terminated with hydroxyl (-OH) groups, which are essential for the binding of the carboxylic acid. The reaction proceeds through a condensation reaction between the carboxylic acid group (-COOH) of the modifier molecule and the surface hydroxyl groups on the ITO, forming a stable carboxylate linkage and releasing a molecule of water. This covalent attachment ensures the long-term stability of the monolayer, which is crucial for device performance and reliability.
While other functional groups like phosphonic acids and silanes are also employed for ITO modification, carboxylic acids offer a good balance of strong binding and ease of handling.[2] It has been observed that the immersion of an ITO substrate into a solution containing both thiols and carboxylic acids results in the preferential adsorption of the carboxylic acid, highlighting its strong affinity for the ITO surface.[2]
Experimental Section: Materials and Reagents
A critical aspect of successful and reproducible surface modification is the quality and purity of the materials and reagents used.
| Material/Reagent | Grade/Purity | Supplier | Purpose |
| Indium Tin Oxide (ITO) coated glass substrates | Sheet resistance < 20 Ω/sq | Various | Substrate for surface modification |
| This compound | ≥95% | Various | Self-assembling molecule |
| Ethanol | Anhydrous, ≥99.5% | Sigma-Aldrich, etc. | Solvent for SAM solution |
| Acetone | ACS reagent grade, ≥99.5% | Fisher Scientific, etc. | Substrate cleaning |
| Isopropanol (IPA) | ACS reagent grade, ≥99.5% | Fisher Scientific, etc. | Substrate cleaning |
| Deionized (DI) water | Resistivity > 18 MΩ·cm | In-house or commercial | Substrate cleaning and rinsing |
| Laboratory detergent (e.g., Hellmanex™ III) | As specified | Various | Initial substrate cleaning |
| Nitrogen gas (N₂) | High purity (99.999%) | Various | Drying of substrates |
Protocol I: Rigorous Cleaning of ITO Substrates
The quality of the self-assembled monolayer is critically dependent on the cleanliness of the ITO surface. Any organic residues or particulate matter will lead to defects in the monolayer, compromising its performance. The following multi-step cleaning procedure is recommended to achieve a pristine and reactive ITO surface.
Rationale: This protocol employs a combination of physical removal of contaminants (detergent sonication), and chemical removal of organic residues (solvent sonication), followed by a final activation step to ensure a high density of surface hydroxyl groups.
-
Initial Detergent Clean:
-
Place the ITO substrates in a substrate holder.
-
Immerse the holder in a beaker containing a 2% aqueous solution of laboratory detergent.
-
Sonicate in an ultrasonic bath for 15 minutes.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
-
Solvent Degreasing:
-
Transfer the substrate holder to a beaker containing acetone.
-
Sonicate for 15 minutes.
-
Transfer the holder to a beaker containing isopropanol (IPA).
-
Sonicate for 15 minutes.
-
-
Final Rinse and Dry:
-
Rinse the substrates thoroughly with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Surface Activation (Optional but Recommended):
-
Immediately before immersion in the SAM solution, treat the cleaned and dried ITO substrates with UV-Ozone for 15 minutes. This step removes any remaining trace organic contaminants and increases the density of surface hydroxyl groups, which are the binding sites for the carboxylic acid.
-
Figure 1: Workflow for the rigorous cleaning of ITO substrates.
Protocol II: Formation of the Self-Assembled Monolayer
This protocol details the steps for the self-assembly of this compound on the cleaned and activated ITO substrates.
Rationale: The choice of solvent, concentration, immersion time, and post-deposition annealing are all critical parameters that influence the quality of the resulting SAM. Ethanol is a commonly used solvent for carboxylic acid SAM formation. A long immersion time allows for the system to reach thermodynamic equilibrium, resulting in a more ordered monolayer. Post-deposition annealing can help to remove any loosely bound molecules and promote a more densely packed film.
-
Preparation of the SAM Solution:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol. Due to the long alkyl chain, the molecule may have limited solubility. Gentle heating and sonication can aid in dissolution. Ensure the solution is clear before use.
-
-
Immersion and Self-Assembly:
-
Immediately immerse the cleaned and activated ITO substrates into the SAM solution in a sealed container to prevent solvent evaporation.
-
Allow the self-assembly process to proceed for 24-48 hours at room temperature in a vibration-free environment.
-
-
Rinsing:
-
After the immersion period, remove the substrates from the solution and rinse them thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Post-Deposition Annealing:
-
Anneal the modified substrates on a hotplate in a nitrogen-filled glovebox or a vacuum oven at 120 °C for 30 minutes. This step helps to desorb any residual solvent and can improve the packing density of the monolayer.
-
Figure 2: Workflow for the formation of the self-assembled monolayer.
Characterization of the Modified ITO Surface
A suite of surface-sensitive characterization techniques should be employed to verify the successful formation of the SAM and to assess its quality.
Contact Angle Goniometry
-
Principle: This technique measures the angle at which a liquid droplet interfaces with a solid surface. The contact angle is a direct measure of the surface energy. A pristine, hydrophilic ITO surface will have a low water contact angle, while a surface successfully coated with the hydrophobic alkyl chain of the SAM will exhibit a significantly higher contact angle.
-
Expected Results: The water contact angle is expected to increase from <30° for the cleaned ITO to >70° for the modified surface, indicating a successful and uniform monolayer formation.[1]
| Surface | Expected Water Contact Angle |
| Cleaned ITO | < 30° |
| Modified ITO | > 70° |
X-ray Photoelectron Spectroscopy (XPS)
-
Principle: XPS is a powerful technique for determining the elemental composition and chemical states of the atoms on a surface. By analyzing the core-level spectra of elements such as Carbon (C 1s), Oxygen (O 1s), and Indium (In 3d), the presence and binding of the SAM can be confirmed.
-
Expected Results:
-
C 1s Spectrum: An increase in the intensity of the C 1s peak is expected after modification. Deconvolution of the C 1s peak should reveal components corresponding to the alkyl chain (C-C, C-H), the ether linkage (C-O), the ester group (O-C=O), and the benzoic acid ring.
-
O 1s Spectrum: Changes in the O 1s spectrum can provide evidence of the carboxylate bond formation with the ITO surface.
-
In 3d and Sn 3d Spectra: Attenuation of the In 3d and Sn 3d signals from the underlying ITO substrate after SAM formation indicates the presence of an overlayer.
-
Atomic Force Microscopy (AFM)
-
Principle: AFM provides topographical information about a surface at the nanoscale. It can be used to assess the smoothness and uniformity of the SAM and to identify any large-scale defects or aggregates.
-
Expected Results: A high-quality SAM should result in a smooth and uniform surface morphology. The root-mean-square (RMS) roughness of the modified surface should be comparable to or slightly lower than that of the pristine ITO substrate.[3] AFM can also be used to probe the thickness of the monolayer through scratching experiments.
Applications and Future Directions
The successful modification of ITO surfaces with this compound creates a versatile platform for a wide range of applications:
-
Biosensors: The terminal acrylate groups can be used to covalently immobilize biorecognition elements such as enzymes, antibodies, or DNA probes for the development of highly specific and sensitive biosensors.
-
Drug Delivery: The modified surface can be further functionalized with drug molecules or polymers for controlled release applications.
-
Organic Electronics: The SAM can act as a hole-injection layer in OLEDs and organic photovoltaics, improving device efficiency and stability by tuning the work function of the ITO and promoting better interfacial contact with the organic active layer.
-
Polymer Brushes: The acrylate groups can serve as initiation sites for surface-initiated polymerization, allowing for the growth of dense polymer brushes with tailored functionalities. Polymerization-induced self-assembly (PISA) is a powerful technique for creating well-defined block copolymer nanostructures.[3][4][5]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the surface modification of ITO substrates with this compound. By following the prescribed procedures for substrate cleaning, SAM formation, and characterization, researchers can create high-quality, functionalized surfaces for a variety of advanced applications. The ability to tailor the interfacial properties of ITO at the molecular level is a key enabling technology for the next generation of high-performance electronic and biomedical devices.
References
-
Baek, M.-G., et al. (2021). Differences in ITO Surfaces According to the Formation of Aromatic Rings and Aliphatic Self-Assembled Monolayers for Organic Light-Emitting Diode Applications. Nanomaterials, 11(10), 2520. Available from: [Link]
-
Bulusu, A., et al. (2011). Importance of the indium tin oxide substrate on the quality of self-assembled monolayers formed from organophosphonic acids. Langmuir, 27(7), 3533-3541. Available from: [Link]
-
Carpy, T., et al. (2018). Self-assembled monolayers (SAMs) of carboxylic acids: an overview. Journal of Materials Chemistry B, 6(13), 1900-1915. Available from: [Link]
-
Kim, D., et al. (2020). Change in Interface Characteristics of ITO Modified with n-decyltrimethoxysilane. Crystals, 10(8), 645. Available from: [Link]
-
Pacher, P., et al. (2017). Studies on the Effect of Solvents on Self-Assembled Monolayers Formed from Organophosphonic Acids on Indium Tin Oxide. Langmuir, 33(42), 11099-11107. Available from: [Link]
-
Warren, S. C., et al. (2010). Polymerization-Induced Self-Assembly of Block Copolymer Nano-objects via RAFT Aqueous Dispersion Polymerization. Journal of the American Chemical Society, 132(42), 14736-14738. Available from: [Link]
-
Zhang, W., et al. (2020). Principles and Characteristics of Polymerization-Induced Self-Assembly with Various Polymerization Techniques. CCS Chemistry, 2(5), 1595-1631. Available from: [Link]
-
Zhang, X., et al. (2018). Polymerization-Induced Self-Assembly (PISA): A Powerful and Versatile Platform for the Synthesis of Block Copolymer Nanoparticles. Macromolecules, 51(15), 5549-5579. Available from: [Link]
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Application Notes and Protocols for 4-((11-(Acryloyloxy)undecyl)oxy)benzoic Acid in Organic Electronics
Introduction: A Multifaceted Building Block for Advanced Organic Electronics
4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid is a versatile reactive mesogen that stands at the crossroads of liquid crystal technology and polymer science. Its unique molecular architecture, featuring a rigid benzoic acid core, a flexible undecyl spacer, and a polymerizable acrylate group, makes it a compelling material for the fabrication of sophisticated organic electronic devices. This document provides a comprehensive guide for researchers and scientists on the applications of this compound, with a focus on its role in the development of next-generation organic field-effect transistors (OFETs) and other electronic components.
The benzoic acid moiety provides a site for self-assembly and potential interaction with polar surfaces, while the long alkyl chain imparts flexibility and influences molecular packing. The terminal acrylate function is the key to its utility as a "reactive" mesogen, allowing for in-situ photopolymerization to form robust, cross-linked polymer networks. This ability to lock in a desired molecular orientation is paramount for creating high-performance electronic devices with stable and reproducible characteristics.
Key Molecular Features and Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀O₅ | [1] |
| Molecular Weight | 362.5 g/mol | [1] |
| CAS Number | 106620-90-0 | [2] |
| Appearance | White crystalline powder | N/A |
| Key Functional Groups | Benzoic Acid, Alkyl Chain (C₁₁), Acrylate | [2] |
Application I: Photopolymerizable Gate Dielectric for Low-Voltage Organic Field-Effect Transistors (OFETs)
The performance of an OFET is critically dependent on the quality of the gate dielectric layer. An ideal gate dielectric should possess a high capacitance, low leakage current, and a smooth, defect-free surface to ensure efficient charge transport in the semiconductor layer. The ability of this compound to form a cross-linked, amorphous thin film upon photopolymerization makes it an excellent candidate for a gate dielectric material.
Causality Behind Experimental Choices:
The rationale for using this molecule as a gate dielectric lies in the combination of its liquid crystalline properties and its reactive nature. By spin-coating a solution of the monomer and a photoinitiator, a thin, uniform film can be deposited. Subsequent annealing into its liquid crystalline phase allows for molecular self-organization, which can reduce structural defects. UV-induced polymerization then permanently fixes this ordered structure, resulting in a robust dielectric layer with desirable properties. The long alkyl chain contributes to the flexibility of the resulting polymer film, making it suitable for flexible electronic applications.
Experimental Workflow for Gate Dielectric Fabrication
Caption: Workflow for fabricating a photopolymerized gate dielectric.
Detailed Protocol for Gate Dielectric Fabrication and OFET Assembly:
Materials:
-
This compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Anhydrous solvent (e.g., toluene or anisole)
-
Substrates (e.g., heavily doped n-type Si wafers with a native oxide layer, or ITO-coated glass)
-
Organic semiconductor (e.g., pentacene, C60)
-
Gold (for source/drain electrodes)
Protocol:
-
Solution Preparation:
-
Prepare a solution of this compound in the chosen solvent at a concentration of 1-5 wt%.
-
Add the photoinitiator to the solution at a concentration of 1-3 wt% relative to the monomer.
-
Stir the solution at room temperature until all components are fully dissolved. Filter the solution through a 0.2 µm PTFE filter.
-
-
Substrate Cleaning:
-
Thoroughly clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to remove any organic residues and improve the surface hydrophilicity.
-
-
Film Deposition and Polymerization:
-
Spin-coat the prepared solution onto the cleaned substrates at 3000 rpm for 60 seconds to achieve a uniform thin film.
-
Transfer the coated substrates to a hotplate and anneal at a temperature above the clearing point of the monomer (e.g., 120 °C) for 5 minutes to remove the solvent.
-
Cool the substrates down to the liquid crystalline phase temperature of the monomer and hold for 10 minutes to promote molecular ordering.
-
Expose the films to a UV lamp (e.g., 365 nm, 10-20 mW/cm²) for 5-15 minutes in an inert atmosphere (e.g., a nitrogen-filled glovebox) to induce photopolymerization.
-
Post-bake the films at 90 °C for 30 minutes to ensure complete polymerization and remove any residual unreacted species.
-
-
OFET Fabrication (Top-Contact, Bottom-Gate Configuration):
-
Deposit the organic semiconductor layer (e.g., 50 nm of pentacene) onto the polymerized dielectric surface via thermal evaporation in a high-vacuum chamber.
-
Define the source and drain electrodes by evaporating gold (e.g., 50 nm) through a shadow mask. The channel length and width can be defined by the mask dimensions.
-
-
Characterization:
-
Characterize the electrical properties of the OFETs using a semiconductor parameter analyzer in an inert atmosphere.
-
Measure the output and transfer characteristics to determine key performance metrics such as field-effect mobility, on/off ratio, and threshold voltage.
-
Application II: Self-Assembled Monolayer (SAM) for Interfacial Modification in OFETs
The interface between the gate dielectric and the organic semiconductor is a critical determinant of OFET performance. A high-quality interface with low trap density is essential for efficient charge carrier transport. The carboxylic acid group of this compound can be utilized to form a self-assembled monolayer (SAM) on suitable oxide surfaces (e.g., AlOₓ, HfOₓ), thereby modifying the surface properties of the dielectric.
Causality Behind Experimental Choices:
The formation of a SAM passivates surface defects on the dielectric and can tune its surface energy to promote a more ordered growth of the overlying organic semiconductor. The long alkyl chain of the molecule helps to create a non-polar, hydrophobic surface, which is often beneficial for the crystalline packing of many organic semiconductors. The terminal acrylate group offers the potential for further functionalization or cross-linking to enhance the stability of the interfacial layer.
Experimental Workflow for SAM Formation
Caption: Workflow for forming a self-assembled monolayer.
Detailed Protocol for SAM Formation and OFET Characterization:
Materials:
-
This compound
-
Anhydrous ethanol and deionized water
-
Substrates with a surface oxide layer (e.g., silicon wafers with a thin layer of AlOₓ deposited by atomic layer deposition)
-
Organic semiconductor and electrode materials as described in the previous protocol.
Protocol:
-
SAM Solution Preparation:
-
Prepare a 1-5 mM solution of this compound in a mixture of ethanol and deionized water (e.g., 95:5 v/v).
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
-
Substrate Preparation and SAM Deposition:
-
Clean the substrates as described previously.
-
Immerse the cleaned substrates in the SAM solution for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Post-Deposition Treatment:
-
Remove the substrates from the solution and rinse them thoroughly with fresh ethanol to remove any non-covalently bonded molecules.
-
Dry the substrates with a gentle stream of nitrogen.
-
Anneal the SAM-coated substrates at 100-120 °C for 30 minutes in a vacuum oven or inert atmosphere to promote the formation of a well-ordered monolayer.
-
-
OFET Fabrication and Characterization:
-
Proceed with the deposition of the organic semiconductor and source/drain electrodes as detailed in the previous protocol.
-
Characterize the device performance and compare it to devices fabricated on untreated substrates to evaluate the impact of the SAM.
-
Conclusion and Future Outlook
This compound is a highly promising material for advancing the field of organic electronics. Its dual functionality as a polymerizable liquid crystal enables the fabrication of high-performance gate dielectrics and the formation of well-defined self-assembled monolayers for interfacial engineering. The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this molecule in creating more efficient, stable, and flexible organic electronic devices. Future research could focus on copolymerizing this monomer with other reactive mesogens to fine-tune the dielectric and mechanical properties of the resulting films, as well as exploring its application in other electronic and photonic devices such as organic solar cells and sensors.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19964084, this compound. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Functional Polymers Using 4-((11-(Acryloyloxy)undecyl)oxy)benzoic Acid
Introduction: Unlocking Functional Polymers with a Unique Reactive Mesogen
In the pursuit of advanced materials with tailored properties, the design of the constituent monomers is paramount. 4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid is a prime example of a meticulously designed monomer that bridges the gap between polymer chemistry and materials science.[1][2] This molecule, classified as a reactive mesogen, possesses a unique trifecta of functional components: a polymerizable acrylate group, a flexible undecyl spacer, and a rigid benzoic acid core.[2] This architecture allows for the synthesis of side-chain liquid crystalline polymers (SCLCPs) with a rich potential for self-assembly and stimuli-responsive behavior.[3][4]
The resulting polymers are finding applications in diverse fields, from advanced optical films and displays to sophisticated biomedical systems for drug delivery and tissue engineering.[2] The benzoic acid moiety, in particular, offers a versatile handle for introducing further functionality, influencing solubility, and directing intermolecular interactions through hydrogen bonding.[5][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis of functional polymers from this compound. We will delve into the causal relationships behind experimental choices and present detailed, field-proven protocols for various polymerization techniques.
Monomer Overview and Key Properties
This compound is a white solid at room temperature with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₀O₅ | [1] |
| Molecular Weight | 362.5 g/mol | [1] |
| IUPAC Name | 4-(11-prop-2-enoyloxyundecoxy)benzoic acid | [1] |
| CAS Number | 106620-90-0 |
The interplay between its constituent parts is crucial to its function:
-
Acrylate Group: This vinyl moiety is readily polymerizable via various radical-mediated techniques, forming the polymer backbone.[2]
-
Undecyl Spacer: The long, flexible C11 chain provides conformational freedom, which is essential for the mesogenic (liquid crystalline) side chains to self-organize.[2]
-
Benzoic Acid Core: This rigid aromatic group is the primary driver of the liquid crystalline behavior. Furthermore, the carboxylic acid group can participate in hydrogen bonding, influencing the polymer's solubility and thermal properties, and can be deprotonated to create polyelectrolytes or functionalized post-polymerization.[5][6]
Polymerization Strategies: A Guide to Method Selection
The choice of polymerization technique is critical in determining the final polymer's architecture, molecular weight distribution (polydispersity), and end-group fidelity. We will explore three common and effective methods for polymerizing this compound:
-
Free-Radical Polymerization: A robust and straightforward method suitable for producing high molecular weight polymers. However, it offers limited control over the polymer architecture and results in a broad molecular weight distribution.
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: A controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity. The presence of the carboxylic acid may require careful consideration of the RAFT agent and reaction conditions.[7][8]
-
Atom Transfer Radical Polymerization (ATRP): Another powerful CRP method for creating well-defined polymers. The carboxylic acid can interact with the catalyst, potentially necessitating a protection/deprotection strategy or the use of specific catalyst/ligand systems.[9]
Experimental Protocols
Protocol 1: Free-Radical Polymerization in Solution
This protocol outlines a standard free-radical polymerization, a widely accessible method for synthesizing polymers from the target monomer.
Rationale: This method is chosen for its simplicity and scalability. It is ideal for initial explorations and applications where precise control over molecular weight is not a primary concern. The choice of a suitable solvent is critical to ensure the solubility of both the monomer and the resulting polymer.
Diagrammatic Workflow:
Caption: Workflow for Free-Radical Polymerization.
Materials:
| Reagent | Purity | Supplier |
| This compound | >97% | e.g., Sigma-Aldrich |
| Azobisisobutyronitrile (AIBN) | Recrystallized | Standard Supplier |
| Toluene | Anhydrous | Standard Supplier |
| Methanol | Reagent Grade | Standard Supplier |
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 2.76 mmol) and AIBN (e.g., 4.5 mg, 0.0276 mmol, for a 100:1 monomer to initiator ratio) in anhydrous toluene (e.g., 10 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for 12-24 hours. The reaction mixture may become more viscous as the polymer forms.
-
Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C until a constant weight is achieved.
Characterization: The resulting polymer can be characterized by ¹H NMR to confirm the disappearance of the vinyl protons of the monomer, and by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).
Protocol 2: RAFT Polymerization for Controlled Synthesis
This protocol provides a method for synthesizing well-defined polymers with predictable molecular weights and narrow molecular weight distributions.
Rationale: RAFT polymerization is an excellent choice when control over the polymer architecture is desired, for instance, in the synthesis of block copolymers or polymers with specific end-group functionalities. The choice of RAFT agent is crucial and should be compatible with acrylate monomers.[10] The acidic nature of the monomer may necessitate a solvent system that can accommodate potential hydrogen bonding.[7][8]
Diagrammatic Workflow:
Caption: Workflow for RAFT Polymerization.
Materials:
| Reagent | Purity | Supplier |
| This compound | >97% | e.g., Sigma-Aldrich |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) | >97% | Standard Supplier |
| Azobisisobutyronitrile (AIBN) | Recrystallized | Standard Supplier |
| 1,4-Dioxane | Anhydrous | Standard Supplier |
| Diethyl ether | Reagent Grade | Standard Supplier |
Procedure:
-
Reaction Setup: In a Schlenk flask with a magnetic stir bar, combine this compound (e.g., 1.0 g, 2.76 mmol), CPADB (e.g., 38.5 mg, 0.138 mmol, for a target DP of 20), and AIBN (e.g., 2.3 mg, 0.0138 mmol, for a 10:1 RAFT agent to initiator ratio) in anhydrous 1,4-dioxane (e.g., 10 mL).
-
Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture.
-
Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir for 12-24 hours.
-
Purification: After cooling, precipitate the polymer by adding the solution dropwise into cold diethyl ether.
-
Isolation: Collect the polymer by filtration, wash with cold diethyl ether, and dry under vacuum at 40-50 °C.
Characterization: GPC analysis should reveal a narrow PDI (typically < 1.3). The molecular weight can be controlled by adjusting the monomer to RAFT agent ratio.
Protocol 3: ATRP with a Protected Monomer Approach
This protocol describes the synthesis of well-defined polymers using ATRP, with a preliminary step to protect the carboxylic acid group.
Rationale: The carboxylic acid proton can interfere with the ATRP catalyst, leading to poor control over the polymerization.[9] Protecting the acid, for example, as a tert-butyl ester, circumvents this issue. The protecting group can be removed post-polymerization to yield the desired functional polymer. This method offers excellent control over polymer architecture.
Diagrammatic Workflow:
Caption: Workflow for ATRP with a Protection/Deprotection Strategy.
Materials:
| Reagent | Purity | Supplier |
| This compound | >97% | e.g., Sigma-Aldrich |
| tert-Butanol | Anhydrous | Standard Supplier |
| Dicyclohexylcarbodiimide (DCC) | >99% | Standard Supplier |
| 4-(Dimethylamino)pyridine (DMAP) | >99% | Standard Supplier |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier |
| Ethyl α-bromoisobutyrate (EBiB) | >98% | Standard Supplier |
| Copper(I) bromide (CuBr) | >99.99% | Standard Supplier |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | >99% | Standard Supplier |
| Anisole | Anhydrous | Standard Supplier |
| Trifluoroacetic acid (TFA) | >99% | Standard Supplier |
Procedure:
Part A: Protection of the Carboxylic Acid
-
Dissolve this compound (1 eq.), tert-butanol (1.5 eq.), and DMAP (0.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C and add DCC (1.1 eq.) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Filter the mixture to remove the dicyclohexylurea byproduct and purify the crude product by column chromatography to obtain the tert-butyl protected monomer.
Part B: ATRP
-
In a Schlenk flask, add CuBr (1 eq. relative to initiator) and the tert-butyl protected monomer.
-
Add anisole as the solvent, followed by PMDETA (1 eq. relative to CuBr) and the initiator EBiB (1 eq.).
-
Degas the mixture with three freeze-pump-thaw cycles.
-
Place the flask in an oil bath at 60 °C for the desired reaction time.
Part C: Deprotection
-
After polymerization, pass the polymer solution through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer in methanol and dry it.
-
Dissolve the protected polymer in DCM and add an excess of TFA.
-
Stir at room temperature for 4-6 hours.
-
Remove the solvent and TFA under reduced pressure and purify the final polymer by precipitation in a suitable non-solvent.
Structure-Property Relationships and Applications
The unique molecular architecture of poly(this compound) gives rise to a fascinating array of properties and potential applications:
-
Liquid Crystallinity: The pendant benzoic acid groups can self-assemble into ordered structures, such as smectic or nematic phases, leading to materials with anisotropic optical and mechanical properties. This is highly desirable for applications in optical films and displays.[11][12]
-
Stimuli-Responsiveness: The carboxylic acid groups can be deprotonated in response to changes in pH, transforming the polymer into a polyelectrolyte. This can induce conformational changes and alter the material's solubility and self-assembly behavior, making it suitable for sensors and smart hydrogels.
-
Biomedical Applications: The biocompatibility of acrylate-based polymers, combined with the functionality of the benzoic acid group, opens doors for drug delivery systems where the polymer can encapsulate hydrophobic drugs and release them in a controlled manner. The carboxylic acid groups can also be used for bioconjugation to attach targeting ligands or other bioactive molecules.
Conclusion
This compound is a versatile monomer that provides access to a wide range of functional polymers with tunable properties. By carefully selecting the polymerization method, researchers can control the polymer's architecture and, consequently, its performance in various applications. The protocols provided herein offer a starting point for the synthesis and exploration of these exciting materials. The inherent functionality of the benzoic acid moiety ensures that the resulting polymers are not just structurally interesting but also highly adaptable for advanced applications in materials science and drug development.
References
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Mikami, T., et al. "Influence of Polymer Additives on Reactive Crystallization of Benzoic Acid." Taylor & Francis Online, 2025. [Link]
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Stansbury, J. W., & Dickens, S. H. "Hydrogen bonding interactions in methacrylate monomers and polymers." PubMed, 2007. [Link]
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Kasianova, A., et al. "RAFT Copolymerization of Vinyl Acetate and Acrylic Acid in the Selective Solvent." MDPI, 2022. [Link]
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Kajiyama, K., et al. "Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties." MDPI, 2023. [Link]
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Stumpf, S., et al. "Photopolymerization of Reactive Mesogens." ResearchGate, 2025. [Link]
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Nicolas, J., et al. "Effect of the pH on the RAFT Polymerization of Acrylic Acid in Water. Application to the Synthesis of Poly(acrylic acid)-Stabilized Polystyrene Particles by RAFT Emulsion Polymerization." ACS Publications, 2006. [Link]
-
Kuo, S.-W. "Hydrogen-bonding in polymer blends." ResearchGate, 2025. [Link]
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Ganicz, T., & Stańczyk, W. "Side-chain Liquid Crystal Polymers (SCLCP): Methods and Materials. An Overview." PubMed, 2009. [Link]
-
Hakobyan, K., McErlean, C. S. P., & Müllner, M. "Activating ATRP Initiators to Incorporate End-Group Modularity into Photo-RAFT Polymerization." ChemRxiv, 2020. [Link]
-
Ozcan, S., et al. "Thermotropic liquid crystalline 4-(Nonyloxy) benzoic acid: Phase transition temperatures, thermodynamic characterization, and separation of structural isomers." ResearchGate, 2025. [Link]
-
Ganicz, T., & Stańczyk, W. "Side-chain Liquid Crystal Polymers (SCLCP): Methods and Materials. An Overview." MDPI, 2009. [Link]
-
Ji, W., et al. "Efficient Synthesis of Poly(acrylic acid) in Aqueous Solution via a RAFT Process." ResearchGate, 2025. [Link]
-
Zaitsev, S. D., et al. "Synthesis of amphiphilic copolymers based on acrylic acid, fluoroalkyl acrylates and n-butyl acrylate in organic, aqueous–organic, and aqueous media via RAFT polymerization." RSC Publishing, 2017. [Link]
-
Stansbury, J. W., & Dickens, S. H. "Hydrogen bonding interactions in methacrylate monomers and polymers." ResearchGate, 2025. [Link]
-
Lu, Z., & Yang, K. "Polysiloxane-Based Side Chain Liquid Crystal Polymers: From Synthesis to Structure–Phase Transition Behavior Relationships." MDPI, 2019. [Link]
-
Sobolewska, A., & Matyjaszewski, K. "Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems." MDPI, 2020. [Link]
-
Wang, Y., et al. "A Novel Polyacrylamide/Sodium Alginate/Polypyrrole Composite Hydrogel for Fabricating Flexible Sensors for Wearable Health Monitoring." MDPI, 2024. [Link]
-
Chemistry For Everyone. "What Is The Polymerization Mechanism For Polyacrylic Acid Synthesis?" YouTube, 2025. [Link]
-
Ishihara, S., et al. "Molecular Weight-Controlled Cationic Polymerization of Tetrahydrofuran Using a Squaramidinium Hydrogen-Bond Donor Catalyst." Journal of the American Chemical Society, 2026. [Link]
-
Evans, R. A., et al. "Synthesis of Carboxylic Acid and Ester Mid-Functionalized Polymers using RAFT Polymerization and ATRP." ResearchGate, 2006. [Link]
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Application Notes and Protocols for Creating Biocompatible Materials with 4-((11-(Acryloyloxy)undecyl)oxy)benzoic Acid
Introduction: Unlocking the Potential of a Unique Monomer
4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid is a fascinating and versatile monomer that holds significant promise for the development of advanced biocompatible materials.[1][2] Its unique molecular architecture, featuring a polymerizable acrylate group, a long flexible undecyl spacer, and a rigid benzoic acid moiety, allows for the creation of materials with tunable properties, including liquid crystallinity, responsiveness to stimuli, and inherent biocompatibility.[2] This guide provides an in-depth exploration of this monomer, offering detailed protocols for the synthesis of biocompatible materials and their subsequent characterization. We will delve into the scientific principles that underpin these methodologies, empowering researchers, scientists, and drug development professionals to harness the full potential of this remarkable compound.
The applications for polymers derived from this monomer are vast, spanning from sophisticated drug delivery systems and medical device coatings to the fabrication of "smart" materials for tissue engineering and artificial muscles.[2][3][4] The presence of the acrylate group allows for straightforward polymerization via techniques like photoinitiation, offering excellent spatial and temporal control over the material formation process.[5][6]
Physicochemical Properties of the Monomer
A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies and predicting the characteristics of the resulting biomaterials.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀O₅ | [1] |
| Molecular Weight | 362.5 g/mol | [1] |
| IUPAC Name | 4-(11-prop-2-enoyloxyundecoxy)benzoic acid | [1] |
| CAS Number | 106620-90-0 | [1] |
| Physical Form | Solid | [7] |
| Purity | Typically ≥97% | [7][8] |
| Storage | 2-8°C, sealed in a dry environment | [7][8] |
Workflow for Biocompatible Material Development
The journey from monomer to a fully characterized biocompatible material involves a series of well-defined steps. This workflow provides a logical progression for your research and development efforts.
Figure 1. A generalized workflow for the development and testing of biocompatible materials from this compound.
Part 1: Synthesis of Biocompatible Polymers
The acrylate functionality of this compound makes it amenable to various polymerization techniques. Photoinitiated radical polymerization is a particularly attractive method due to its mild reaction conditions and the ability to control the polymerization process with light.[5][6]
Protocol 1: Photoinitiated Polymerization for Hydrogel Formation
This protocol details the synthesis of a hydrogel, a highly hydrated polymer network, which can be tailored for applications such as drug delivery and tissue engineering scaffolds.[1][7][9]
Rationale:
The choice of a photoinitiator is critical for efficient polymerization upon exposure to UV light. A crosslinking agent can be incorporated to control the hydrogel's swelling behavior and mechanical properties. The solvent system should be carefully selected to dissolve all components and be compatible with the intended application.
Materials:
-
This compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, Irgacure 651)
-
Crosslinking agent (e.g., poly(ethylene glycol) diacrylate (PEGDA))
-
Solvent (e.g., Dimethyl sulfoxide (DMSO) or a mixture of DMSO and water)
-
UV curing system (365 nm wavelength)
-
Molds for hydrogel casting (e.g., PDMS molds)
Procedure:
-
Preparation of the Pre-polymer Solution:
-
In a light-protected vial, dissolve this compound in the chosen solvent to the desired concentration (e.g., 10-50% w/v).
-
Add the photoinitiator to the solution at a concentration of 0.1-1% (w/w) relative to the monomer.
-
If a crosslinked hydrogel is desired, add the crosslinking agent (e.g., PEGDA) at a specific molar ratio to the monomer (e.g., 1:100 to 1:10).
-
Thoroughly mix the solution by vortexing or gentle sonication until all components are fully dissolved.
-
-
Casting and Curing:
-
Carefully pipette the pre-polymer solution into the desired molds.
-
Place the molds in the UV curing system.
-
Expose the solution to UV light (365 nm) for a predetermined time (e.g., 5-30 minutes). The optimal curing time will depend on the concentration of the monomer and photoinitiator, as well as the intensity of the UV source.
-
-
Post-Curing and Purification:
-
After curing, carefully remove the hydrogels from the molds.
-
To remove any unreacted monomer and photoinitiator, immerse the hydrogels in a suitable solvent (e.g., ethanol or a series of ethanol/water mixtures) for 24-48 hours, changing the solvent periodically.
-
Finally, equilibrate the hydrogels in sterile phosphate-buffered saline (PBS) or cell culture medium before biological testing.
-
Figure 2. Step-by-step workflow for the synthesis of hydrogels via photoinitiated polymerization.
Part 2: Characterization of Biocompatible Materials
Once the material is synthesized, a comprehensive characterization is essential to understand its properties and predict its in vivo performance.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This protocol is a standard method to evaluate the potential toxicity of a biomaterial.[11][12]
Rationale:
This assay provides a quantitative measure of cell viability when exposed to the biomaterial. A material is generally considered non-cytotoxic if the cell viability is above 70% compared to the control.[11]
Materials:
-
Synthesized biomaterial (e.g., hydrogel discs)
-
Mammalian cell line (e.g., L929 fibroblasts, as recommended by ISO 10993-5)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Material Preparation and Sterilization:
-
Prepare samples of the biomaterial with a defined surface area.
-
Sterilize the samples using an appropriate method (e.g., UV irradiation or immersion in 70% ethanol followed by sterile PBS washes).
-
-
Cell Seeding:
-
Seed the chosen cell line into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Material Exposure:
-
After 24 hours, carefully place the sterilized biomaterial samples into the wells with the attached cells.
-
Include negative controls (cells with culture medium only) and positive controls (cells exposed to a known cytotoxic substance, e.g., 0.1% Triton X-100).
-
-
Incubation:
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
At each time point, remove the biomaterial samples and the culture medium.
-
Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
After incubation, carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Test Sample / Absorbance of Negative Control) x 100
-
Protocol 3: Hemocompatibility Assessment - Hemolysis Assay (ASTM F756-17)
This protocol, based on ISO 10993-4 and ASTM F756-17, is crucial for evaluating the hemolytic potential of blood-contacting biomaterials.[13][14][15]
Rationale:
Hemolysis, the rupture of red blood cells, can lead to serious adverse effects in vivo. This in vitro test quantifies the amount of hemoglobin released from red blood cells upon contact with the biomaterial.
Materials:
-
Synthesized biomaterial
-
Fresh human or rabbit blood with an anticoagulant (e.g., citrate)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., deionized water)
-
Negative control (e.g., sterile PBS)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Centrifuge the anticoagulated blood to separate the plasma and buffy coat.
-
Wash the RBCs three times with sterile PBS.
-
Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
-
Material Incubation:
-
Place the sterilized biomaterial samples in centrifuge tubes.
-
Add a defined volume of the RBC suspension to each tube.
-
Include positive and negative controls in separate tubes.
-
Incubate the tubes at 37°C for 3 hours with gentle agitation.
-
-
Analysis:
-
After incubation, centrifuge the tubes to pellet the intact RBCs.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This absorbance is proportional to the concentration of free hemoglobin.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of Test Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
-
According to ASTM F756-17, a hemolysis percentage below 2% is considered non-hemolytic.[13]
-
Protocol 4: Mechanical Testing of Liquid Crystal Elastomers (ASTM D412)
For applications such as artificial muscles or soft robotics, the mechanical properties of the resulting polymers are of paramount importance. ASTM D412 is a standard test method for determining the tensile properties of thermoset rubbers and thermoplastic elastomers.[1][12][16]
Rationale:
This test provides crucial data on the material's strength, elasticity, and durability, which are essential for designing functional and reliable devices.
Materials:
-
Synthesized liquid crystal elastomer samples (dog-bone or ring shape)
-
Universal testing machine with an appropriate load cell
-
Extensometer
Procedure:
-
Sample Preparation:
-
Prepare the elastomer samples according to the specifications in ASTM D412.[12]
-
Ensure the samples are free of defects and have a uniform thickness.
-
-
Testing:
-
Mount the sample in the grips of the universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement (typically 500 ± 50 mm/min) until the sample ruptures.[16]
-
Record the force and elongation throughout the test.
-
-
Data Analysis:
-
From the stress-strain curve, determine the following properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Ultimate Elongation: The maximum elongation the material can achieve before breaking.
-
Modulus of Elasticity: A measure of the material's stiffness.
-
-
Part 3: Advanced Applications and Future Directions
The unique properties of polymers derived from this compound open up a wide range of advanced applications.
Drug-Eluting Coatings
The ability to form uniform and biocompatible coatings makes these materials ideal for creating drug-eluting stents and other medical implants.[10][11] The polymer matrix can be loaded with therapeutic agents, which are then released in a controlled manner at the site of implantation, improving therapeutic efficacy and reducing systemic side effects.[11][17][18]
Liquid Crystal Elastomers for Artificial Muscles
The liquid crystalline nature of these polymers can be harnessed to create materials that undergo significant shape changes in response to external stimuli such as heat or light.[3][4] This makes them promising candidates for the development of artificial muscles and soft actuators for robotics and biomedical devices.[3][4]
Conclusion
This compound is a monomer with exceptional potential for the creation of next-generation biocompatible materials. By understanding its fundamental properties and applying the detailed protocols outlined in this guide, researchers can unlock a wide array of applications in drug delivery, tissue engineering, and smart medical devices. The combination of its polymerizable nature, liquid crystalline properties, and inherent biocompatibility makes it a valuable tool in the ever-evolving field of biomedical materials science.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
- Athawale, V. D., & Bailkeri, R. S. (2000). Synthesis, characterization and coating applications of liquid crystalline acrylic copolymers. Liquid Crystals, 27(8), 1021–1027.
- Kanamala, M., Wilson, W. R., Yang, M., Palmer, B. D., & Wu, Z. (2016). Mechanisms and clinical applications of injectable drug delivery systems. Journal of Controlled Release, 240, 146-162.
-
MDPI. Semi-Quantitative Method of Assessing the Thrombogenicity of Biomaterials Intended for Long-Term Blood Contact. [Link]
- White, T. J., & Broer, D. J. (2015). Initiatorless Photopolymerization of Liquid Crystal Monomers. ACS Applied Materials & Interfaces, 8(38), 25563–25569.
-
IVAMI. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). [Link]
-
MDPI. Liquid Crystalline Elastomers as Artificial Muscles and Flexible Actuators for Robotics/Hybrid Engineered Machinery. [Link]
-
MDPI. Drug-Eluting Stents and Balloons—Materials, Structure Designs, and Coating Techniques: A Review. [Link]
-
ResearchGate. Initiatorless Photopolymerization of Liquid Crystal Monomers. [Link]
-
ADMET. ASTM D412 Elastomer Tensile Strength Testing. [Link]
-
MDPI. Preparation and Properties of Multi-Responsive Liquid Crystalline Poly(urethane-acrylate)s and Its Composite Membranes. [Link]
-
International Organization for Standardization. ISO 10993-4:2017 Biological evaluation of medical devices — Part 4: Selection of tests for interactions with blood. [Link]
-
Journal of Materials Chemistry B. Anisotropic, porous hydrogels templated by lyotropic chromonic liquid crystals. [Link]
-
National Institutes of Health. In Vitro models for thrombogenicity testing of blood-recirculating medical devices. [Link]
-
ResearchGate. Liquid Crystalline Polymer Coatings Fabricated by Initiated Chemical Vapor Deposition. [Link]
-
STEP Lab. ASTM D412 - Tensile Testing of Elastomers. [Link]
-
Savant Labs. ASTM D4289 - Standard Test Method for Elastomer Compatibility of Lubricating Greases and Fluids. [Link]
-
MDDI. A Practical Guide to ISO 10993-4: Hemocompatibility. [Link]
-
Eurointervention. Polymer coatings on drug-eluting stents: Samson's hair and Achilles' heel? [Link]
-
White Rose Research Online. Toward Monodomain Nematic Liquid Crystal Elastomers of Arbitrary Thickness through PET-RAFT Polymerization. [Link]
-
MDPI. Polymer-Drug Anti-Thrombogenic and Hemocompatible Coatings as Surface Modifications. [Link]
-
National Institutes of Health. Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility. [Link]
-
ResearchGate. Synthesis and Characterization of Chitosan-Acrylic Acid Based Hydrogels and Investigation the Properties of Bilayered Design with Incorporated Alginate Beads. [Link]
-
ACS Publications. Photo-Initiated Polymerization of Liquid Crystalline Thiol-Ene Monomers in Isotropic and Anisotropic Solvents. [Link]
-
Alpha Technologies. Understanding ASTM Rubber Testing Standards. [Link]
-
ResearchGate. The synthetic procedures of liquid crystal hydrogel. [Link]
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ResearchGate. Liquid-Crystalline Hydrogels. 1. Enhanced Effects of Incorporation of Acrylic Acid Units on the Liquid-Crystalline Ordering. [Link]
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Application Notes and Protocols for 4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid in Advanced Drug Delivery Systems
Introduction: A Molecule Designed for Stability and Control
In the landscape of advanced drug delivery, the pursuit of carriers that offer enhanced stability, controlled release, and biocompatibility is paramount. 4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid (CAS 106620-90-0) emerges as a uniquely versatile molecule, architecturally designed to meet these demands.[1] Its structure, featuring a rigid benzoic acid core, a flexible 11-carbon alkyl spacer, and a terminal acrylate group, positions it as a reactive mesogen with significant potential in the fabrication of next-generation drug delivery vehicles.[1] The benzoic acid moiety provides a hydrophilic head, the undecyl chain a lipophilic tail, and the acrylate group a polymerizable handle, allowing for the creation of robust, cross-linked nanostructures.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the formulation of polymerizable nanoparticles and liposomes for controlled drug release applications. We will delve into the scientific rationale behind its use, detailed experimental protocols, and the necessary characterization techniques to validate these systems.
Physicochemical Properties and Design Rationale
The efficacy of this compound in drug delivery stems from its distinct molecular components, which allow for self-assembly and subsequent polymerization.
| Property | Value | Source |
| Molecular Formula | C21H30O5 | [2] |
| Molecular Weight | 362.5 g/mol | [2] |
| IUPAC Name | 4-(11-prop-2-enoyloxyundecoxy)benzoic acid | [2] |
| Appearance | White powder | [1] |
| Purity | Typically 95% to 98% | [1] |
| Storage | Sealed in dry, 2-8°C | [3] |
The amphiphilic nature of the molecule, with its hydrophilic benzoic acid head and hydrophobic alkyl tail, enables its incorporation into lipid bilayers of liposomes or the formation of micelles and nanoparticles. The terminal acrylate group is the key to creating stabilized systems; upon initiation, typically by UV light or thermal means, it undergoes free-radical polymerization, forming a cross-linked network within the nanocarrier structure.[1] This polymerization enhances the mechanical stability of the delivery system, reduces drug leakage, and allows for tunable drug release profiles.[4]
PART 1: Formulation of Polymerizable Drug Delivery Systems
This section outlines the protocols for preparing polymerizable nanoparticles and liposomes incorporating this compound.
Protocol 1: Preparation of Doxorubicin-Loaded Polymerizable Nanoparticles
This protocol describes the formulation of doxorubicin-loaded nanoparticles using an oil-in-water (o/w) emulsion-solvent evaporation method, followed by UV-induced polymerization.
Materials:
-
This compound
-
Doxorubicin hydrochloride (DOX)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Deionized water
-
Dialysis membrane (MWCO 10 kDa)
Equipment:
-
Probe sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
UV lamp (365 nm)
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of this compound and 5 mg of DOX in 2 mL of DCM. Add 1 mg of DMPA to this solution and mix until fully dissolved.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous PVA solution. Emulsify the mixture using a probe sonicator on ice for 3 minutes (30 seconds on, 15 seconds off cycles) to form an o/w emulsion.
-
Solvent Evaporation: Stir the emulsion on a magnetic stirrer at room temperature for 4 hours to allow for the complete evaporation of DCM, leading to the formation of nanoparticles.
-
Polymerization: Transfer the nanoparticle suspension to a quartz tube and expose it to UV light (365 nm) for 30 minutes under gentle stirring to initiate polymerization of the acrylate groups.
-
Purification: Purify the polymerized nanoparticles by dialysis against deionized water for 24 hours to remove unreacted monomers, excess PVA, and unloaded drug.
-
Lyophilization: Freeze-dry the purified nanoparticle suspension for long-term storage.
Causality Behind Experimental Choices:
-
PVA: Acts as a stabilizer to prevent nanoparticle aggregation during formulation.
-
DCM: A volatile organic solvent that is easily removed by evaporation.
-
DMPA: A photoinitiator that generates free radicals upon UV exposure to initiate polymerization.
-
UV Polymerization: Creates a cross-linked network, enhancing the stability of the nanoparticles and providing sustained drug release.
Protocol 2: Formulation of Polymerizable Liposomes for Hydrophilic Drug Encapsulation
This protocol details the preparation of polymerizable liposomes encapsulating a model hydrophilic drug, Calcein, using the thin-film hydration method.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Calcein
-
Chloroform and Methanol mixture (2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Irgacure 2959 or other suitable photoinitiator
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-50)
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
UV lamp (365 nm)
-
Fluorometer
Procedure:
-
Lipid Film Formation: Dissolve 20 mg of SPC, 5 mg of cholesterol, and 5 mg of this compound in 5 mL of the chloroform/methanol mixture in a round-bottom flask. Add 0.5 mg of Irgacure 2959.
-
Solvent Removal: Remove the organic solvents using a rotary evaporator under reduced pressure at 40°C to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with 2 mL of a 50 mM Calcein solution in PBS (pH 7.4) by rotating the flask at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).
-
Size Reduction: Subject the MLV suspension to 5 freeze-thaw cycles and then sonicate in a bath sonicator for 15 minutes.
-
Extrusion: Extrude the liposome suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to obtain unilamellar vesicles (LUVs) of a uniform size.
-
Removal of Unencapsulated Drug: Separate the liposomes from the unencapsulated Calcein by passing the suspension through a Sephadex G-50 column equilibrated with PBS.
-
Polymerization: Irradiate the purified liposome suspension with UV light (365 nm) for 20 minutes on ice to induce polymerization.
Causality Behind Experimental Choices:
-
SPC and Cholesterol: These are common components of liposomes that form a stable lipid bilayer.
-
Thin-Film Hydration: A standard and effective method for preparing liposomes.
-
Extrusion: Ensures a homogenous size distribution of the liposomes.
-
UV Polymerization: Cross-links the this compound within the lipid bilayer, increasing membrane stability and reducing leakage of the encapsulated hydrophilic drug.
PART 2: Characterization of Polymerizable Drug Delivery Systems
Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated drug delivery systems.
Protocol 3: Physicochemical Characterization
| Parameter | Method | Expected Outcome |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Nanoparticles and liposomes with a mean diameter in the range of 100-200 nm and a PDI < 0.2, indicating a narrow size distribution. |
| Zeta Potential | Laser Doppler Velocimetry | A negative zeta potential due to the deprotonated carboxylic acid group of the benzoic acid moiety, which contributes to colloidal stability. |
| Morphology | Transmission Electron Microscopy (TEM) / Cryo-TEM | Spherical nanoparticles or liposomes with a visible core-shell structure for the nanoparticles and a defined lipid bilayer for the liposomes. |
| Confirmation of Polymerization | Fourier-Transform Infrared Spectroscopy (FTIR) | Disappearance or significant reduction of the characteristic acrylate peaks (around 1635 cm⁻¹ for C=C stretching and 810 cm⁻¹ for =C-H bending) after UV exposure. |
Protocol 4: Drug Loading and Encapsulation Efficiency
For Doxorubicin-Loaded Nanoparticles:
-
Lyse a known amount of lyophilized nanoparticles with a suitable solvent (e.g., DMSO).
-
Measure the doxorubicin concentration using a UV-Vis spectrophotometer or fluorescence spectroscopy.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
For Calcein-Loaded Liposomes:
-
Lyse a known amount of the liposome suspension with 1% Triton X-100 to release the encapsulated Calcein.
-
Measure the fluorescence intensity and determine the Calcein concentration using a standard curve.
-
Calculate DL and EE as described above.
Protocol 5: In Vitro Drug Release Study
This protocol uses the dialysis bag method to assess the in vitro release of the encapsulated drug.
Materials:
-
Drug-loaded nanoparticle/liposome suspension
-
Dialysis tubing (appropriate MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.5 (to simulate physiological and endosomal pH, respectively)
-
Shaking incubator
Procedure:
-
Place 1 mL of the drug-loaded nanocarrier suspension into a dialysis bag and seal it.
-
Immerse the dialysis bag in 50 mL of the release medium (PBS at pH 7.4 or 5.5) in a beaker.
-
Place the beaker in a shaking incubator at 37°C with a constant agitation of 100 rpm.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Plot the cumulative drug release percentage against time.
Expected Outcome:
A sustained release profile for the polymerized nanocarriers compared to a burst release from non-polymerized controls, demonstrating the effect of the cross-linked network on drug diffusion. The release may be faster at a lower pH for pH-sensitive drugs.
Visualization of Key Processes
To better illustrate the concepts described, the following diagrams are provided.
Caption: Workflow for the formulation of polymerizable nanoparticles.
Caption: Diffusion-controlled drug release from a polymerized nanocarrier.
Conclusion and Future Perspectives
This compound represents a powerful tool in the design of advanced drug delivery systems. Its unique trifunctional structure allows for the creation of stabilized, cross-linked nanocarriers with tunable drug release properties. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this molecule in their own drug delivery applications. Future research could focus on tailoring the polymer network density to achieve different release kinetics, functionalizing the benzoic acid group for targeted delivery, and exploring the in vivo performance of these novel drug carriers. The versatility of this compound opens up exciting possibilities for the development of more effective and safer therapies for a wide range of diseases.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
- O'Brien, D. F., et al. (1986). Preparation and characterization of polymerized liposomes. Annals of the New York Academy of Sciences, 471(1), 252-268.
-
RSC Publishing. Characterisation of polymeric nanoparticles for drug delivery. Nanoscale. Available from: [Link]
-
PubMed Central (PMC). Controlled Drug Release from Pharmaceutical Nanocarriers. National Institutes of Health. Available from: [Link]
Sources
Fabricating Anisotropic Optical Films Using the Reactive Mesogen 4-((11-(Acryloyloxy)undecyl)oxy)benzoic Acid: An Application and Protocol Guide
This guide provides a comprehensive overview and detailed protocols for the fabrication of highly ordered, anisotropic optical films utilizing the liquid crystal monomer 4-((11-(acryloyloxy)undecyl)oxy)benzoic acid. This reactive mesogen is a key building block for creating covalently cross-linked liquid crystal polymer (LCP) networks, which are instrumental in the development of advanced optical components and sensing platforms. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique optical properties of liquid crystal-based materials.
Introduction: The Significance of Anisotropic Optical Films
Liquid crystal polymers (LCPs) represent a unique class of materials that combine the fluid-like properties of liquid crystals with the mechanical robustness of polymers. The ability to align the liquid crystal molecules before and during polymerization allows for the creation of films with highly anisotropic optical and physical properties. This anisotropy is the foundation for their use in a myriad of applications, including displays, optical compensators, and, increasingly, in the field of biomedical sensing and drug delivery.
The molecule at the heart of this guide, this compound, is a calamitic (rod-shaped) reactive mesogen. Its structure is intelligently designed with a rigid aromatic core that promotes liquid crystalline self-assembly, a flexible undecyl spacer that provides mobility, and a terminal acrylate group that enables photopolymerization to permanently fix the desired molecular orientation.[1][2] The resulting cross-linked films exhibit high thermal stability, solvent resistance, and precisely engineered optical properties such as birefringence.
I. Synthesis of this compound
The synthesis of the target reactive mesogen is a two-step process, beginning with the synthesis of a hydroxyl-terminated precursor, followed by esterification with acryloyl chloride.
A. Synthesis of the Precursor: 4-(11-Hydroxyundecyloxy)benzoic Acid
The initial step involves the etherification of 4-hydroxybenzoic acid with 11-bromoundecan-1-ol. This Williamson ether synthesis establishes the flexible spacer chain.
Protocol 1: Synthesis of 4-(11-Hydroxyundecyloxy)benzoic Acid
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Hydroxybenzoic acid | 138.12 | 10.0 g | 0.072 |
| 11-Bromoundecan-1-ol | 251.19 | 18.1 g | 0.072 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 g | 0.145 |
| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid, 11-bromoundecan-1-ol, and potassium carbonate.
-
Add 200 mL of anhydrous DMF to the flask.
-
Heat the reaction mixture to 100°C and stir for 24 hours under a nitrogen atmosphere.
-
After 24 hours, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 500 mL of deionized water and stir.
-
Acidify the aqueous solution to a pH of ~2 using 2M hydrochloric acid (HCl), which will cause the product to precipitate.
-
Collect the white precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from ethanol to yield pure 4-(11-hydroxyundecyloxy)benzoic acid as a white solid.
-
Dry the product in a vacuum oven at 40°C overnight.
Characterization: The successful synthesis of the precursor can be confirmed by ¹H NMR and FTIR spectroscopy.
B. Esterification to Yield this compound
The final step is the esterification of the hydroxyl group of the precursor with acryloyl chloride to introduce the polymerizable acrylate functionality.
Protocol 2: Synthesis of this compound
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-(11-Hydroxyundecyloxy)benzoic acid | 324.45 | 10.0 g | 0.031 |
| Acryloyl chloride | 90.51 | 3.1 g (2.6 mL) | 0.034 |
| Triethylamine (TEA) | 101.19 | 4.7 g (6.5 mL) | 0.046 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
Procedure:
-
Dissolve 4-(11-hydroxyundecyloxy)benzoic acid in 150 mL of anhydrous DCM in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add triethylamine to the solution with stirring.
-
In a separate flask, dissolve acryloyl chloride in 20 mL of anhydrous DCM.
-
Add the acryloyl chloride solution dropwise to the reaction mixture at 0°C over a period of 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
After the reaction is complete, wash the organic layer with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
The final product, this compound, is obtained as a white powder.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FTIR to confirm its structure and purity.
II. Fabrication of Anisotropic Optical Films
The fabrication of optical films from the synthesized reactive mesogen involves a multi-step process designed to induce and then lock in a specific molecular orientation.
A. Substrate Preparation and Alignment Layer Deposition
The orientation of the liquid crystal molecules is dictated by the surface of the substrate. Therefore, meticulous substrate cleaning and the application of an alignment layer are critical.
Protocol 3: Substrate Preparation and Polyimide Alignment Layer
Materials:
-
Glass or quartz substrates
-
Deionized water, acetone, isopropanol
-
Polyimide precursor solution (e.g., Nissan SE-7492)
-
N-Methyl-2-pyrrolidone (NMP)
-
Lint-free cloth
Procedure:
-
Clean the substrates by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Prepare a solution of the polyimide precursor in NMP according to the manufacturer's instructions.
-
Spin-coat the polyimide solution onto the cleaned substrates. A typical spin-coating program is 500 rpm for 10 seconds followed by 3000 rpm for 30 seconds.
-
Soft-bake the coated substrates on a hotplate at 80-100°C for 5-10 minutes to remove the solvent.
-
Hard-bake (imidize) the polyimide film in an oven at a temperature and for a duration specified by the manufacturer (e.g., 180-250°C for 1 hour).[3][4]
-
After cooling, mechanically rub the polyimide surface in one direction with a velvet cloth to create microgrooves that will direct the liquid crystal alignment.[3] Alternatively, photo-alignment techniques can be used for non-contact alignment.
B. Film Deposition and Photopolymerization
The reactive mesogen is dissolved in a suitable solvent and deposited onto the prepared substrate. The subsequent photopolymerization step freezes the aligned liquid crystalline structure.
Protocol 4: Spin Coating and UV Curing
Materials:
-
This compound
-
Photoinitiator (e.g., Irgacure 651, 1-5 wt%)
-
Solvent (e.g., toluene, chloroform)
-
Spin coater
-
UV lamp (365 nm)
Procedure:
-
Prepare a solution of this compound (e.g., 10-30 wt%) and the photoinitiator in the chosen solvent.
-
Place the substrate with the alignment layer on the spin coater chuck.
-
Dispense the reactive mesogen solution onto the center of the substrate.
-
Spin-coat the solution to achieve the desired film thickness. The thickness is controlled by the solution concentration and spin speed. A typical program might be 1000 rpm for 30-60 seconds.
-
After spin coating, gently heat the film on a hotplate to a temperature that promotes the desired liquid crystal phase (e.g., the nematic phase) and allows for the evaporation of the remaining solvent. The specific temperature can be determined by differential scanning calorimetry (DSC).
-
Transfer the substrate to a nitrogen-purged environment and expose it to UV light (e.g., 365 nm, 10-50 mW/cm²) to initiate polymerization. The exposure time will depend on the UV intensity and the concentration of the photoinitiator.
-
The result is a solid, highly ordered, and transparent optical film.
III. Characterization of the Optical Films
A suite of characterization techniques is employed to verify the quality and properties of the fabricated films.
Sources
- 1. This compound | C21H30O5 | CID 19964084 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. US8409674B2 - Alignment layer with reactive mesogens for aligning liquid crystal molecules - Google Patents [patents.google.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
development of stimuli-responsive actuators with 4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid
An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid in the development of advanced stimuli-responsive actuators.
Introduction: The Architect of Smart Materials
This compound is a cornerstone molecule in the field of smart materials, particularly in the creation of Liquid Crystal Polymer Networks (LCNs). As a reactive mesogen, its unique structure combines the orientational order of liquid crystals with the robustness of crosslinked polymers.[1] This dual nature allows for the fabrication of materials that can undergo programmed, reversible shape changes in response to external stimuli like heat or light, making them ideal candidates for soft robotics, biomedical devices, and dynamic optical systems.[2][3][4]
The molecule's design is a masterclass in chemical engineering. It consists of three key components:
-
A rigid benzoic acid core that promotes the formation of liquid crystalline phases (mesogenic behavior).
-
A long, flexible undecyl (C11) spacer that provides mobility and enhances phase stability.
-
A terminal acrylate group that enables UV-light-initiated photopolymerization, which permanently locks the liquid crystal alignment into a solid-state network.[1]
This guide provides a comprehensive overview, from fundamental principles to detailed fabrication protocols, for harnessing the potential of this versatile monomer in creating high-performance stimuli-responsive actuators.
Physicochemical Properties and Characterization
Understanding the fundamental properties of this compound is critical for designing reproducible experiments. The molecule is typically a white powder at room temperature and requires careful handling to prevent premature polymerization.[1][5]
| Property | Value / Description | Source |
| CAS Number | 106620-90-0 | [5][6][7] |
| Molecular Formula | C₂₁H₃₀O₅ | [1][6][7] |
| Molecular Weight | 362.5 g/mol | [1][6][7] |
| IUPAC Name | 4-(11-prop-2-enoyloxyundecoxy)benzoic acid | [6] |
| Typical Purity | 95-98% | [7][8] |
| Physical Form | Solid / White Powder | [8] |
| Storage | 2-8°C, sealed in dry conditions | [5][8] |
| Melting Point | 136–141°C | [1] |
Expert Insight on Characterization: For quality control, several spectroscopic techniques are indispensable.
-
¹H/¹³C NMR: Confirms the molecular structure, particularly the presence of the acrylate protons (δ ~5.8–6.4 ppm) and the ester linkage.
-
FTIR Spectroscopy: Identifies key functional groups, such as the ester carbonyl stretch (~1720 cm⁻¹) and the broad O-H stretch of the carboxylic acid.
-
Differential Scanning Calorimetry (DSC): Essential for determining the phase transition temperatures (e.g., crystal-to-nematic, nematic-to-isotropic), which dictates the processing and actuation temperatures of the final LCN.
Core Principle: From Molecular Order to Macroscopic Actuation
The actuation mechanism of LCNs is a fascinating example of molecular engineering. It relies on controllably disrupting the ordered state of the liquid crystal mesogens that are integrated into the polymer network.[9]
-
Alignment (Programming): In its nematic liquid crystal phase, the rod-like mesogens of this compound are coaxed into a uniform direction, typically by using a substrate with a micro-grooved or photo-aligned polymer layer. This creates a "monodomain" structure, which is crucial for achieving coherent, macroscopic deformation.[9]
-
Polymerization (Locking): While the mesogens are aligned, the mixture is exposed to UV light. The acrylate groups on the monomers rapidly polymerize, forming a crosslinked elastomer network. This process "freezes" the programmed alignment of the mesogens within the network.[1][10]
-
Actuation (Stimulation): When a stimulus, such as heat, is applied, the mesogens gain thermal energy and attempt to transition from their ordered (anisotropic) nematic state to a disordered (isotropic) state. Because they are tethered to the polymer backbone, they cannot move freely. Instead, their collective disordering exerts a mechanical strain on the network. This causes the polymer chains to become more spherical, resulting in a macroscopic contraction along the original alignment direction and an expansion in the perpendicular directions. Upon removal of the stimulus, the mesogens re-align, and the material returns to its original shape.
Caption: The workflow from molecular programming to macroscopic actuation in an LCN.
Application Protocol 1: Fabrication of a Thermally-Responsive Actuator
This protocol details the fabrication of a simple, thermally-actuated LCN film. The key to success is meticulous preparation of the alignment cell and precise temperature control.
1. Materials & Formulation
| Component | Role | Typical Mol % | Notes |
| This compound | Reactive Mesogen | 85-95% | The primary component forming the LCN. |
| RM257 or similar diacrylate | Crosslinker | 5-15% | Creates the network structure for elasticity. |
| Irgacure 819 or similar | Photoinitiator | 1-2% | Initiates polymerization upon UV exposure.[10] |
| Dichloromethane (DCM) | Solvent | - | To dissolve components before filling the cell. |
2. Equipment
-
Glass slides coated with a planar alignment layer (e.g., rubbed polyimide)
-
Spacers (e.g., 25 µm thick Mylar film)[10]
-
Binder clips
-
Hot plate with precise temperature control
-
UV curing lamp (365 nm, ~5-10 mW/cm²)[10]
-
Spin coater (for preparing alignment layers)
-
Nitrogen or argon supply (optional, to prevent oxygen inhibition)
3. Step-by-Step Methodology
-
Mixture Preparation:
-
In a clean vial, weigh the reactive mesogen, crosslinker, and photoinitiator according to the desired molar ratios.
-
Add a minimal amount of DCM to fully dissolve all components.
-
Gently heat the mixture (~60°C) and vortex until a homogenous, clear solution is formed.
-
Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven.
-
-
Alignment Cell Assembly:
-
Take two glass slides with a cured, rubbed polyimide alignment layer. The rubbing direction should be parallel on both slides.
-
Place spacers near the edges of one slide.
-
Place the second slide on top, with its rubbing direction aligned with the first.
-
Secure the assembly with binder clips. This creates a thin, uniform cavity.
-
-
Cell Filling and Annealing:
-
Heat the alignment cell and the liquid crystal mixture on a hot plate to a temperature above the mixture's nematic-to-isotropic transition point (typically >120°C). This ensures low viscosity for filling.
-
Place a drop of the molten mixture at the edge of the cell opening. Capillary action will draw the liquid into the cell.[11]
-
Once filled, slowly cool the cell (~1°C/min) into the nematic phase (e.g., 80-100°C). This slow cooling is critical for achieving a well-aligned, defect-free monodomain.
-
-
Photopolymerization:
-
While maintaining the cell at a stable temperature within the nematic phase, expose it to 365 nm UV light.
-
Irradiate for 10-15 minutes to ensure complete crosslinking.[10] The process should ideally be done in an inert atmosphere to prevent oxygen from inhibiting the radical polymerization at the surface.
-
-
Film Extraction:
-
After cooling to room temperature, carefully open the cell using a razor blade.
-
Gently peel the resulting LCN film from the glass substrate. The film should be a freestanding, semi-transparent elastomer.
-
4. Validation
-
Place the freestanding film on a hot plate. When the temperature crosses the nematic-isotropic transition temperature, the film should exhibit a rapid and pronounced contraction along the rubbing direction. This confirms successful fabrication and actuation.
Caption: Step-by-step workflow for fabricating a thermally-responsive LCN actuator.
Application Protocol 2: Advanced Design for Light-Responsive Actuators
By incorporating a photothermal dye, the actuator can be controlled remotely with light, enabling more sophisticated applications.
1. Principle of Photothermal Actuation
This approach uses a dye that absorbs light at a specific wavelength and efficiently converts the light energy into heat.[10] This localized heating raises the temperature of the LCN above its nematic-isotropic transition point, triggering actuation without needing to heat the entire environment.
Caption: The photothermal mechanism for light-induced LCN actuation.
2. Modified Formulation
| Component | Role | Typical Mol % |
| This compound | Reactive Mesogen | 84-94% |
| Diacrylate Crosslinker | Crosslinker | 5-15% |
| Disperse Red 1 Acrylate (DR1A) or similar | Photothermal Dye | ~1% |
| Photoinitiator | Photoinitiator | 1-2% |
3. Fabrication Protocol The fabrication process is identical to the thermally-responsive actuator protocol. The only change is the addition of the photothermal dye to the initial mixture in Step 1.
Expert Insight: The concentration of the dye is a critical parameter. Too little dye results in inefficient heating and weak actuation. Too much dye can disrupt the liquid crystal phase formation or absorb too much of the UV light during polymerization, leading to an incompletely cured film. Optimization is often required.
4. Validation
-
Place the freestanding film under a microscope or camera.
-
Irradiate a specific area of the film with a focused light source of the appropriate wavelength (e.g., a 470 nm LED for DR1A).[10]
-
Observe a rapid, localized deformation in the illuminated area. The deformation should be reversible when the light is turned off.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Film is brittle and shatters | - Over-crosslinking (too much crosslinker).- Polymerization at too low a temperature. | - Reduce crosslinker concentration to 5-8 mol%.- Ensure polymerization occurs at a stable temperature well within the nematic range. |
| No or weak actuation | - Poor mesogen alignment (polydomain structure).- Incomplete polymerization. | - Ensure slow cooling into the nematic phase.- Use high-quality alignment layers.- Increase UV exposure time/intensity or polymerize in an inert atmosphere. |
| Film is cloudy or opaque | - Phase separation of components.- Crystallization of the monomer. | - Ensure all components are fully dissolved before solvent removal.- Maintain the cell temperature above the crystallization point during polymerization. |
References
-
PubChem. This compound. [Link]
-
Journal of Materials Chemistry B. Liquid crystal polymer actuators with complex and multiple actuations. [Link]
-
ResearchGate. Stimuli-Responsive Materials Based on Interpenetrating Polymer Liquid Crystal Hydrogels. [Link]
-
ACS Publications. Shape-Switchable Liquid-Crystal Polymer Actuators with Light-Induced Shape Memory Effect. [Link]
-
MDPI. Stimuli-Responsive Polymer Networks: Application, Design, and Computational Exploration. [Link]
-
National Center for Biotechnology Information. Development and Application of Liquid Crystals as Stimuli-Responsive Sensors. [Link]
-
SPIE Digital Library. Structuring of liquid crystal elastomer actuators with selective polymerization for MEMS devices. [Link]
-
Journal of Materials Chemistry C. Stimuli responsive actuators: recent advances. [Link]
-
BioMed Central. Stimuli-responsive hydrogel actuators for skin therapeutics and beyond. [Link]
-
National Center for Biotechnology Information. Microfluidic Preparation of Liquid Crystalline Elastomer Actuators. [Link]
-
ACS Publications. Hydrogen-Bonded Supramolecular Liquid Crystal Polymers: Smart Materials with Stimuli-Responsive, Self-Healing, and Recyclable Properties. [Link]
-
National Science Open. Achieving rapid actuation in liquid crystal elastomers. [Link]
-
YouTube. Nanomaterials Webinar : Stimuli-Responsive Polymers. [Link]
-
ResearchGate. Enhanced actuation performance of multiple stimuli responsive PDMS-based bilayer actuators by adding ionic liquid. [Link]
-
NIST WebBook. Benzoic acid, 4-(acetyloxy)-. [Link]
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- 2. Liquid crystal polymer actuators with complex and multiple actuations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stimuli responsive actuators: recent advances - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. 106620-90-0|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | C21H30O5 | CID 19964084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(11-Acryloyloxyundecyloxy)benzoic acid | 106620-90-0 [chemicalbook.com]
- 8. This compound | 106620-90-0 [sigmaaldrich.com]
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- 11. spiedigitallibrary.org [spiedigitallibrary.org]
Troubleshooting & Optimization
preventing premature polymerization of acrylate monomers in storage
Technical Support Center: Stabilizing Acrylate Monomers in Storage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing premature polymerization of acrylate monomers. Uncontrolled polymerization can compromise experimental results, deplete valuable materials, and pose significant safety risks.[1] This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios.
Section 1: Fundamentals of Acrylate Stability
This section covers the core principles governing why acrylates polymerize and how chemical inhibitors maintain their stability.
Q1: Why did my acrylate monomer polymerize in the bottle?
Acrylate monomers are highly susceptible to spontaneous polymerization via a free-radical chain reaction. This process can be initiated by exposure to:
-
Heat: Elevated temperatures increase the rate of spontaneous radical formation.
-
Light: UV light provides the energy to create initiating radicals.
-
Contaminants: Impurities like peroxides or metal ions from rust can initiate polymerization.[2]
Once initiated, the polymerization is a rapid, exothermic (heat-releasing) chain reaction. The heat generated further accelerates the reaction, which can lead to a dangerous, uncontrolled event known as "runaway polymerization."[3]
Q2: What is the function of an inhibitor and how does it work?
Inhibitors are chemical compounds added in small quantities (parts per million, ppm) to monomers to intercept the polymerization process before it can propagate.[3] They function by reacting with and deactivating the initial free radicals, effectively terminating the chain reaction.[3] This process is often referred to as "radical scavenging."
The most common inhibitor for acrylate monomers is the monomethyl ether of hydroquinone (MEHQ, or 4-methoxyphenol).
Q3: I've heard oxygen is critical for MEHQ to work. Is that true?
Yes, this is a crucial and often misunderstood point. MEHQ, and other phenolic inhibitors, do not directly react with the initial carbon-centered radicals of the monomer. Instead, a synergistic relationship with dissolved oxygen is required for effective inhibition.[1][4]
The mechanism proceeds as follows:
-
An initiating radical (R•) forms in the monomer.
-
Dissolved oxygen (O₂) rapidly reacts with this radical to form a much less reactive peroxy radical (ROO•).[1]
-
The MEHQ inhibitor then efficiently donates a hydrogen atom to this peroxy radical, neutralizing it and forming a stable, non-reactive species. The MEHQ itself becomes a stable radical that does not initiate further polymerization.[1][4]
This is why storing acrylates under an inert atmosphere like nitrogen or argon is extremely dangerous; it removes the oxygen necessary for the inhibitor to function, creating a high risk of runaway polymerization.[5][6]
Caption: MEHQ and Oxygen synergy in polymerization inhibition.
Section 2: Optimal Storage and Handling
Proper storage is the most effective strategy for preventing premature polymerization.
Q4: What are the ideal storage conditions for my acrylate monomers?
Adherence to proper storage conditions is paramount for maintaining monomer stability. The core principles are:
-
Temperature: Store monomers in a cool, dry place. Avoid exposure to direct sunlight or localized heat sources.[7][8]
-
Atmosphere: Crucially, monomers must be stored under air, never under an inert gas. [6] The headspace in the container should contain air (oxygen) to enable the inhibitor to function correctly.
-
Container: Always store monomers in their original, manufacturer-supplied containers. These are made of appropriate materials (like stainless steel, aluminum, or opaque polyethylene) and are designed to exclude UV light.[6][7]
Table 1: Recommended Storage Conditions for Common Acrylate Monomers
| Monomer | Recommended Storage Temp. | Typical MEHQ Level (ppm) | Shelf Life | Special Notes |
| Methyl Acrylate | < 35°C (95°F) | 15 - 20 | 1 year | Keep away from heat and sparks.[5][6] |
| Ethyl Acrylate | < 35°C (95°F) | 15 - 20 | 1 year | Flammable liquid and vapor.[5] |
| n-Butyl Acrylate | < 35°C (95°F) | 15 - 60 | 1 year | |
| Glacial Acrylic Acid (GAA) | 15 - 25°C (59 - 77°F) | 200 | 1 year | Freezing point is 13°C (55°F). Freezing can cause inhibitor separation.[9] |
| 2-Ethylhexyl Acrylate | < 35°C (95°F) | 15 - 20 | 1 year |
Note: These are general guidelines. Always consult the Safety Data Sheet (SDS) and Technical Data Sheet (TDS) for your specific monomer.
Q5: I accidentally froze my Glacial Acrylic Acid. Can I still use it?
This is a hazardous situation that requires careful handling. When acrylic acid freezes, the resulting crystals are pure monomer, pushing the inhibitor (MEHQ) and dissolved oxygen into the remaining liquid phase.[9] This creates regions of solid monomer that are unprotected and highly prone to explosive polymerization upon thawing.
Protocol for Safely Thawing Acrylic Acid:
-
Do NOT thaw at room temperature or with high heat.
-
Place the container in a temperature-controlled water bath. The temperature of the bath should never exceed 35-45°C (95-113°F) .[9]
-
During the thawing process, gently agitate or mix the contents to ensure the inhibitor and oxygen are redistributed evenly throughout the monomer.[9]
-
Once completely thawed and homogenous, it is highly advisable to check the inhibitor concentration before use.
Section 3: Inhibitor Management and Monitoring
For long-term storage or sensitive applications, verifying the inhibitor's presence and concentration is a critical quality control step.
Q6: How can I check if there is sufficient inhibitor remaining in my monomer?
While quantitative analysis via HPLC is the most accurate method, a simple qualitative colorimetric test can be performed in the lab to confirm the presence of MEHQ. This procedure is based on the colored complex MEHQ forms with sodium hydroxide.
Experimental Protocol: Qualitative Test for MEHQ
-
Preparation: Prepare a 5% (w/v) sodium hydroxide (NaOH) solution in deionized water.
-
Extraction: In a separatory funnel, combine 10 mL of the acrylate monomer sample with 90 mL of the 5% NaOH solution.
-
Mixing: Stopper the funnel and shake vigorously for 3-4 minutes. This extracts the phenolic MEHQ from the organic monomer phase into the aqueous NaOH phase.
-
Separation: Allow the two layers to fully separate.
-
Observation: Carefully drain the lower aqueous layer into a clear flask or beaker. A pale yellow to light brown color in the NaOH solution indicates the presence of MEHQ.[10] A completely colorless solution suggests the inhibitor has been depleted.
For a semi-quantitative result, this extracted solution can be analyzed against standards of known MEHQ concentrations using a UV-Vis spectrophotometer.[10]
Q7: I need to use an inhibitor-free monomer for my reaction. How do I remove the MEHQ?
For many polymerization experiments, the presence of an inhibitor is required to be removed. The most common methods are washing with a basic solution or passing the monomer through an inhibitor-removal column.
Method 1: Basic Wash (for small volumes)
-
Place the monomer in a separatory funnel.
-
Add an equal volume of a 5-10% NaOH solution.
-
Shake well, allow the layers to separate, and discard the lower aqueous layer. This layer will contain the MEHQ.
-
Repeat the wash 2-3 times, or until the aqueous layer is colorless.
-
Wash the monomer with deionized water to remove any residual NaOH.
-
Dry the monomer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
Method 2: Inhibitor Removal Columns Ready-to-use, disposable columns packed with an adsorbent are a convenient way to remove inhibitors.[11]
-
Secure the pre-packed column vertically.
-
Slowly pass the monomer through the column under gravity. Do not apply pressure.
-
Collect the inhibitor-free monomer in a clean, dry flask.
CRITICAL SAFETY NOTE: Inhibitor-free monomers are extremely unstable. They should be used immediately after preparation. If storage is unavoidable, it must be done at low temperatures (e.g., in a refrigerator at 4°C) for a very short period (hours, not days).[12]
Section 4: Troubleshooting Guide
This section provides a logical workflow for diagnosing and addressing common storage issues.
Q8: I see white solids or a haze in my monomer. What should I do?
The presence of solids or haze is a strong indicator that polymerization has begun. The material should be considered unstable and potentially hazardous.
Q9: My monomer has become thick and viscous. Is it still usable?
Increased viscosity is a definitive sign of partial polymerization. The monomer is no longer pure and the concentration is unknown. Using this material will lead to inaccurate and irreproducible experimental results. It should be disposed of according to your institution's hazardous waste guidelines.
Caption: Troubleshooting workflow for suspected monomer polymerization.
References
-
Inhibition of Free Radical Polymerization: A Review. (2023). PMC, NIH.[Link]
-
Determination of Inhibitor Content in Acrylic Monomer. Chemicals Learning.[Link]
-
EBAM Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe.[Link]
-
Storage and Handling Tips for Octyl Acrylate. (2023). E Plus Chemical Co.,Ltd.[Link]
-
Inhibition of acrylic acid and acrylate autoxidation. (2015). Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Impact of oxygen on photopolymerization kinetics and polymer structure. ResearchGate.[Link]
-
Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. (2020). ioMosaic.[Link]
-
Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. American Chemical Society.[Link]
-
An Overview of Oxygen Inhibition in Photocuring. RadTech.[Link]
-
Measuring MeHQ (Polymerization Inhibitor). Applied Analytics.[Link]
- Method for removal of polymerization inhibitor.
-
Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. (2021). ACS Publications.[Link]
-
What is high performance polymerization inhibitor? Wako Pure Chemical Industries.[Link]
-
Material Safety Data Sheet Acrylic Monomer Self Polymerized. (2009). DENTAL PRODUCTS OF THE WORLD.[Link]
- Method for inhibiting the polymerization of acrylic acid.
-
Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. PMC, NIH.[Link]
-
Removing Mehq Inhibitor From Methyl Acrylate Monomer. (2017). Cheresources.com Community.[Link]
-
Key Facts about Acrylate Monomers. Gantrade Corporation.[Link]
-
The effect of monomer structure on oxygen inhibition of (met)acrylates photopolymerization. ResearchGate.[Link]
-
Should I remove inhibitor from methyl acrylate? Chemistry Stack Exchange.[Link]
-
METHYL ACRYLATE - STABILIZED. (2020). Synthomer.[Link]
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- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 8. newstetic.com [newstetic.com]
- 9. gantrade.com [gantrade.com]
- 10. Determination of Inhibitor Content in Acrylic Monomer [chemicalslearning.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
Technical Support Center: Troubleshooting Poor Liquid Crystal Alignment on Functionalized Surfaces
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered when aligning liquid crystals (LCs) on functionalized surfaces. Understanding the interplay between surface chemistry, topography, and LC physical properties is critical for achieving the desired molecular orientation for your application, be it in biosensors, optical devices, or advanced materials development.
Section 1: Troubleshooting Guide - A Root Cause Analysis Approach
This section addresses specific alignment problems in a question-and-answer format, providing not just corrective actions but also the underlying scientific rationale for each step.
Issue: Non-uniform or Patchy Alignment
Question: My liquid crystal alignment is inconsistent across the substrate, with patches of correct alignment interspersed with disordered regions. What are the likely causes and how can I fix this?
Answer: Patchy alignment is a common problem that almost always points to inconsistencies at the substrate-LC interface. The root causes can be categorized into surface contamination, incomplete or uneven functionalization, and issues with the functional layer itself.
Troubleshooting Workflow for Patchy Alignment
Caption: Troubleshooting workflow for patchy liquid crystal alignment.
Detailed Corrective Actions:
-
Step 1: Re-evaluate Your Substrate Cleaning Protocol.
-
Causality: Even monolayer-level organic residues or particulate matter can disrupt the forces governing LC alignment.[1][2] A contaminated spot will present a different surface energy, leading to a local deviation in LC orientation.
-
Recommended Protocol: A multi-step cleaning process is essential. A common and effective procedure for glass or silicon substrates is the RCA clean or variations thereof.[3][4]
-
Degreasing: Sonicate the substrate in a sequence of solvents such as acetone, then isopropanol, for 10-15 minutes each to remove organic contaminants.[2]
-
Oxidative Cleaning: Use a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or an ammonium hydroxide/hydrogen peroxide mixture to remove residual organic matter.[3][4] Extreme caution must be exercised when handling piranha solution.
-
Rinsing and Drying: Thoroughly rinse with deionized (DI) water and dry with a stream of high-purity nitrogen.
-
-
Verification: Measure the water contact angle on the cleaned substrate. A highly hydrophilic surface (low contact angle) is indicative of a clean, high-energy surface ready for functionalization.
-
-
Step 2: Optimize the Functionalization Process.
-
Causality: An incomplete or non-uniform self-assembled monolayer (SAM) or polymer layer will present a heterogeneous surface to the liquid crystal.[5] The anchoring of the LC molecules is dependent on the density and orientation of the functional groups on the surface.[5]
-
Corrective Actions:
-
Concentration and Incubation Time: Ensure the concentration of your silane or polymer solution and the incubation time are sufficient to achieve full surface coverage.
-
Solvent Quality: Use anhydrous solvents for silanization reactions to prevent premature hydrolysis and aggregation in solution.
-
Atmosphere Control: Conduct the functionalization in a controlled environment (e.g., a glove box with low humidity) to prevent unwanted side reactions.
-
-
-
Step 3: Inspect the Functional Layer for Defects.
-
Causality: For polymer alignment layers (e.g., polyimides), defects in the coated film such as pinholes, aggregation, or an uneven thickness can disrupt the alignment.[6][7][8] The thickness of the alignment layer can influence the pretilt angle and overall alignment quality.[7][8][9]
-
Corrective Actions:
-
Spin-Coating Parameters: Optimize spin speed and acceleration to achieve a uniform film thickness.
-
Solution Filtration: Filter the polymer solution through a sub-micron filter to remove any aggregates before spin-coating.
-
Baking/Curing: Ensure the baking and curing steps are performed at the correct temperatures and for the specified duration to properly set the film.
-
-
Issue: Appearance of Topological Defects
Question: I am observing a high density of topological defects (e.g., disclinations, boojums) in my LC cell. What causes these, and how can I minimize them?
Answer: Topological defects are regions where the liquid crystal director field is discontinuous.[10][11][12][13] While they are fascinating from a physics perspective, they are often undesirable in device applications. Their formation is typically a result of competing alignment cues or the relaxation of the LC into a frustrated state.
Common Causes and Solutions:
| Cause | Explanation | Corrective Action |
| Surface Roughness | Microscopic grooves, scratches, or particulates on the substrate can act as pinning sites for defects.[14][15] The LC molecules try to follow the local topography, leading to conflicting alignment directions. | Improve substrate polishing and cleaning procedures. Use atomic force microscopy (AFM) to characterize surface roughness. |
| Conflicting Boundary Conditions | If the top and bottom substrates are treated to induce different or misaligned orientations (e.g., planar alignment on one and homeotropic on the other, or twisted nematic with incorrect rubbing angles), the LC will be forced into a high-energy state with defects.[12][13] | Ensure consistent and correct surface treatment on both substrates. For twisted nematic cells, verify the rubbing directions are precise. |
| Rapid Thermal Quenching | Cooling the LC from its isotropic phase too quickly into the nematic phase can trap defects as the ordered domains nucleate and grow without sufficient time to anneal into a uniform state. | Implement a slow, controlled cooling ramp across the isotropic-nematic phase transition temperature. |
| Contamination | Particulate contaminants within the LC material or on the substrate surface can nucleate defects.[1] | Filter the liquid crystal material before filling the cell. Ensure the cell assembly is performed in a clean environment. |
Visualizing Defects:
Topological defects are readily observable using polarized optical microscopy (POM). They appear as dark brushes or points from which the texture of the liquid crystal appears to originate or terminate.[16][17]
Issue: Incorrect or Inconsistent Tilt Angle
Question: The pretilt angle of my liquid crystal is not what I expected, or it varies across the sample. How can I control this parameter more effectively?
Answer: The pretilt angle is a critical parameter in many LC devices, and its control is highly dependent on the nature of the functionalized surface.
Factors Influencing Pretilt Angle:
-
Surface Energy: The balance between the surface tension of the liquid crystal and the critical surface tension of the substrate plays a significant role.[18][19] Generally, high-energy surfaces tend to promote planar alignment (low pretilt), while low-energy surfaces promote homeotropic alignment (high pretilt).
-
Functional Group Chemistry and Density: For chemically functionalized surfaces, the length, packing density, and polarity of the molecules in the alignment layer are key. For instance, long, straight alkyl chains in a densely packed SAM typically induce homeotropic alignment.[5]
-
Alignment Layer Thickness: The thickness of the polymer alignment layer can influence the surface energy and, consequently, the pretilt angle.[7][9]
-
Rubbing/Photoalignment Conditions: For rubbed polyimide layers or photoaligned materials, the rubbing strength or the exposure dose of polarized light directly controls the anisotropy of the surface and thus the pretilt angle.[20][21]
Troubleshooting Steps:
-
Characterize Surface Energy: Use contact angle measurements with different probe liquids to determine the surface energy of your functionalized substrate.
-
Systematically Vary Functionalization Parameters: Titrate the concentration of your functionalizing agent or the thickness of your polymer layer and measure the resulting pretilt angle.[7][9]
-
Calibrate Rubbing/Photoalignment Process: If using these techniques, ensure your equipment is calibrated and that the process is consistent across the entire substrate.
Section 2: Frequently Asked Questions (FAQs)
Q1: How does surface roughness affect liquid crystal alignment?
A1: Surface roughness can have a profound impact on LC alignment.[14] On a microscopic level, grooves and ridges can provide a strong physical anchoring effect, forcing the LC molecules to align along their direction to minimize the elastic deformation energy.[20][22] This is the principle behind alignment by rubbing or using nano-imprinted gratings. However, random or uncontrolled roughness can lead to a high density of defects and poor-quality alignment.[15]
Q2: What is "anchoring energy" and why is it important?
A2: Anchoring energy is a measure of the strength of the interaction between the liquid crystal molecules and the substrate surface.[20][22] It quantifies the energy required to deviate the LC director from its preferred orientation at the surface. A high anchoring energy leads to a robust and stable alignment that is less susceptible to thermal fluctuations or external fields. Weak anchoring can result in an alignment that is easily disturbed.[16]
Q3: Can I use the same functionalization chemistry for different types of liquid crystals?
A3: Not necessarily. The optimal surface chemistry depends on the specific properties of the liquid crystal, such as its polarity and molecular shape. A surface that produces excellent homeotropic alignment for one LC might induce planar or tilted alignment for another. It is crucial to consider the intermolecular forces between the functional groups on the surface and the liquid crystal molecules.
Q4: My alignment looks good initially but degrades over time. What could be the cause?
A4: This issue, known as alignment instability, can stem from several factors:
-
Desorption of the Functional Layer: The molecules of the alignment layer may slowly detach from the substrate, especially if they are not covalently bonded.
-
Chemical Degradation: The liquid crystal or the alignment layer may be degrading due to exposure to UV light, high temperatures, or chemical contaminants.
-
Environmental Factors: Changes in temperature or humidity can affect the delicate balance of forces at the interface.[23]
Q5: What are some common characterization techniques to verify my functionalized surface before adding the liquid crystal?
A5: Several surface-sensitive techniques are invaluable for this purpose:
-
Contact Angle Goniometry: A quick and easy way to assess surface energy and hydrophobicity/hydrophilicity.
-
Atomic Force Microscopy (AFM): Provides high-resolution topographical images to assess surface roughness and the uniformity of the functional layer.
-
X-ray Photoelectron Spectroscopy (XPS): Gives information about the elemental composition and chemical states on the surface, confirming the presence of your functionalization.
-
Ellipsometry: Accurately measures the thickness of thin films, such as polymer alignment layers.
References
-
Frontiers. (2024, March 17). Q&A of liquid crystal alignment: theory and practice. Retrieved from [Link]
-
ACS Applied Materials & Interfaces. (2019, September 6). Precise Control of Lyotropic Chromonic Liquid Crystal Alignment through Surface Topography. Retrieved from [Link]
-
Journal of Interfaces, Thin films, and Low dimensional systems. (2023, November 24). Influence of surface alignment on the orientation behavior of a liquid crystal cell near nanoscale grooved surfaces. Retrieved from [Link]
-
YouTube. (2021, June 29). Defects in Liquid Crystals: Topology, Geometry, and Mechanics. Retrieved from [Link]
-
MDPI. (n.d.). Spatially Selective Boundary Oscillation for Defect Structures Control in Two-Dimensional Liquid Crystal Confinement. Retrieved from [Link]
-
PubMed. (n.d.). Alignment of liquid crystals with patterned isotropic surfaces. Retrieved from [Link]
-
ResearchGate. (2008, August 6). (PDF) Alignment Layer Effects on Thin Liquid Crystal Cells. Retrieved from [Link]
-
ResearchGate. (2019, December 25). (PDF) Impact of Substrate Surface Roughness on Liquid Crystal Alignment for High Performance Microwave Phase Shifters. Retrieved from [Link]
-
Taylor & Francis Online. (2011, April 20). Liquid Crystal Alignments and Surface Energy. Retrieved from [Link]
-
redox.me. (n.d.). Methods for cleaning substrates and glass chambers for electrochemical measurements. Retrieved from [Link]
-
International Journal of Advanced Research in Physical Science (IJARPS). (2016, July 22). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Retrieved from [Link]
-
ALLPCB. (n.d.). LCD Troubleshooting: A Practical Guide for Electronics Technicians. Retrieved from [Link]
-
ResearchGate. (2017, June 21). (PDF) Liquid crystals and their defects. Retrieved from [Link]
-
Scientific Reports. (2018, July 9). Engineering the Anchoring Behavior of Nematic Liquid Crystals on Solid Surface by Varying the Density of Liquid Crystalline Polymer Brush. Retrieved from [Link]
-
Optica Publishing Group. (2015, January 13). Engineered liquid crystal anchoring energies with nanopatterned surfaces. Retrieved from [Link]
-
AIP Publishing. (2010, December 17). Effects of alignment layer thickness on the pretilt angle of liquid crystals. Retrieved from [Link]
-
Proculus Technologies. (n.d.). LCD Display Issues: How to Diagnose and Fix Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). Surface energy values and LC (liquid crystal) alignment properties of the polymers. Retrieved from [Link]
-
SPIE Digital Library. (2022, September 30). Array and alignment of topological defects in liquid crystal. Retrieved from [Link]
-
DTIC. (1979, October 31). Alignment of Liquid Crystals by Surface Gratings. Retrieved from [Link]
-
ACS Publications. (2023, February 15). Cellular Contact Guidance on Liquid Crystalline Networks with Anisotropic Roughness. Retrieved from [Link]
-
Orient Display. (2023, April 9). How to fix LCD display problems?. Retrieved from [Link]
-
ResearchGate. (n.d.). Alignment tensor versus director: Description of defects in nematic liquid crystals. Retrieved from [Link]
-
MDPI. (n.d.). Effect of Thicknesses of Liquid Crystal Layers on Shift of Resonance Frequencies of Metamaterials. Retrieved from [Link]
-
Corning. (n.d.). Effective Cleaning of Glass Substrates. Retrieved from [Link]
-
MDPI. (n.d.). Impact of Surface Roughness on Crystal Nucleation. Retrieved from [Link]
-
Frontiers. (2020, May 24). Topological Point Defects of Liquid Crystals in Quasi-Two-Dimensional Geometries. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate Cleaning Procedures. Retrieved from [Link]
-
POSTECH. (n.d.). Effects of alignment layer thickness on the pretilt angle of liquid crystals. Retrieved from [Link]
-
Medium. (2017, April 19). Common problems for Liquid crystal displays (LCD). Retrieved from [Link]
-
CORE. (2008, January 1). Alignment layer effects on thin liquid crystal cells. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Topological Defects in Liquid Crystals as Templates for Molecular Self-Assembly. Retrieved from [Link]
-
PubMed Central. (2021, November 18). New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications. Retrieved from [Link]
-
UPV. (n.d.). Defect Inspection of Liquid-Crystal-Display (LCD) Panels in Repetitive Pattern Images Using 2D Fourier Image Reconstruction. Retrieved from [Link]
-
PMC. (2017, November 30). Evaluation of Surface Cleaning Procedures for CTGS Substrates for SAW Technology with XPS. Retrieved from [Link]
-
ResearchGate. (n.d.). Surface Anchoring of Liquid Crystal Molecules on Various Substrates. Retrieved from [Link]
-
UTEP. (n.d.). Substrate Cleaning. Retrieved from [Link]
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- 23. Common LCD Display Issues and How to Fix Them [proculustech.com]
Technical Support Center: Enhancing the Thermal Stability of Poly(4-((11-(acryloyloxy)undecyl)oxy)benzoic acid)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for poly(4-((11-(acryloyloxy)undecyl)oxy)benzoic acid), a side-chain liquid crystalline polymer (LCP) with significant potential in advanced materials and biomedical applications. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address challenges related to the polymer's thermal stability. Our goal is to empower researchers to optimize their experimental outcomes by understanding and mitigating thermal degradation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the thermal properties of this specific acrylate-based LCP.
Q1: What are the primary thermal degradation pathways for poly(this compound)?
A1: The thermal degradation of this polymer is complex, involving multiple potential mechanisms primarily related to its polyacrylate backbone and ester-containing side chains. The main degradation processes include:
-
Random Chain Scission: High temperatures can induce the homolytic cleavage of the polymer's main carbon-carbon backbone, leading to a rapid decrease in molecular weight. This is a common degradation route for many acrylic polymers.[1]
-
Side-Chain Decomposition: The ester groups within the undecyl acrylate side chain are thermally labile. Degradation can proceed via decomposition of these side groups, potentially yielding products like alcohols, olefins, and carboxylic acids.[2][3] For this specific polymer, decomposition of the benzoic acid moiety can also produce phenols.[2]
-
Radical-Initiated Reactions: Thermal stress can generate free radicals, which then propagate through the polymer matrix, causing further chain scission and cross-linking.[3][4] The presence of tertiary hydrogens in the acrylic backbone makes it susceptible to radical abstraction.[5]
Q2: At what temperature should I expect to see the onset of degradation for this polymer?
A2: The onset of thermal degradation can vary based on the polymer's molecular weight, purity, and the atmospheric conditions of the experiment (e.g., inert vs. oxidative). Generally, acrylate-based LCPs begin to show significant weight loss above 230-250°C under atmospheric conditions.[2] For some highly stable LCP systems, the 5% weight loss temperature as measured by Thermogravimetric Analysis (TGA) can be well above 300°C.[6] It is crucial to perform a TGA scan on your specific batch to determine its precise degradation profile.
Q3: How do I interpret Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data for this polymer?
A3: TGA and DSC are essential for characterizing the thermal properties of your polymer.[7][8]
-
TGA measures weight loss as a function of temperature. Key parameters to note are:
-
T_onset (Onset Temperature): The temperature at which significant weight loss begins. This is a primary indicator of thermal stability.
-
T_5% or T_10%: The temperature at which 5% or 10% weight loss has occurred. These are standardized points for comparing stability.[6]
-
Char Yield: The percentage of residual mass at the end of the experiment (e.g., at 600°C), which can indicate the formation of a stable carbonaceous layer.
-
-
DSC measures the heat flow into or out of a sample as a function of temperature, revealing key phase transitions.[9][10]
-
Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Melting Temperature (Tm) & Crystallization Temperature (Tc): Indicate the transitions for any crystalline domains within the polymer.
-
Liquid Crystalline Phase Transitions: For LCPs, DSC can reveal transitions between different mesophases (e.g., nematic to isotropic).[6]
-
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides solutions to specific problems encountered during the synthesis, processing, and analysis of the polymer.
Issue 1: My polymer is discoloring (yellowing/browning) during melt processing, even below the TGA-indicated degradation temperature.
| Question | Explanation & Solution |
| Why is this happening? | Discoloration is often the first sign of thermo-oxidative degradation, which can occur at temperatures lower than those causing significant mass loss detected by TGA. The acrylate backbone and impurities can form chromophores upon heating in the presence of oxygen. |
| How can I fix it? | 1. Process under an Inert Atmosphere: Whenever possible, process the polymer under a nitrogen or argon atmosphere to minimize oxidation. 2. Incorporate an Antioxidant: Add a small amount (0.1-0.5 wt%) of a hindered phenolic antioxidant (e.g., Irganox 1010) or a phosphite-based processing stabilizer (e.g., Irgafos 168). These additives scavenge free radicals and decompose hydroperoxides that initiate degradation.[11] 3. Purify the Monomer/Polymer: Ensure that the monomer is free from inhibitors and that the final polymer is thoroughly purified to remove any residual catalyst or initiator, which can accelerate thermal degradation. |
Issue 2: The molecular weight of my polymer drops significantly after thermal analysis (e.g., a DSC cycle).
| Question | Explanation & Solution |
| Why is this happening? | A drop in molecular weight is a clear indicator of chain scission. Even if the temperature did not exceed the TGA onset, the polymer might have been held at an elevated temperature for a sufficient duration to cause backbone cleavage. |
| How can I fix it? | 1. Lower the Isothermal Hold Time/Temperature: In your DSC or processing protocol, reduce the maximum temperature or the time spent at that temperature. 2. Introduce a Crosslinking Agent: For applications where a thermoset is acceptable, adding a diacrylate or triacrylate crosslinker (1-5 mol%) and performing a UV cure can create a network structure. This network restricts chain mobility and significantly enhances thermal stability.[12][13] 3. Copolymerization: Synthesize a copolymer by introducing a more thermally stable monomer, such as a methacrylate-based or styrene-based monomer, into the polymer backbone.[14] This can elevate the overall degradation temperature of the material. |
Issue 3: My TGA results are not reproducible. The onset temperature varies between runs.
| Question | Explanation & Solution |
| Why is this happening? | Inconsistent TGA results can stem from several experimental factors. The most common are variations in sample mass, sample preparation, heating rate, and atmospheric conditions. |
| How can I fix it? | 1. Standardize Sample Preparation: Use a consistent sample mass for all runs (e.g., 5-10 mg). Ensure the sample is placed in the center of the TGA pan in a similar manner each time to ensure uniform heating. 2. Control the Atmosphere: Ensure a consistent and sufficient gas flow rate (e.g., 20-50 mL/min of N₂) to purge any oxygen and remove degradation products. 3. Use a Consistent Heating Rate: A standard heating rate of 10°C/min or 20°C/min is recommended for comparability. Slower rates can sometimes shift the degradation onset to lower temperatures due to longer exposure times. |
Part 3: Visualization & Data
Degradation & Stabilization Workflow
The following diagram illustrates the logical workflow for diagnosing and improving the thermal stability of your polymer.
Caption: Workflow for improving polymer thermal stability.
Primary Degradation Pathways
This diagram outlines the primary mechanisms of thermal degradation in acrylate-based polymers.
Caption: Key thermal degradation routes for acrylate polymers.
Data Summary: Stabilizer Selection Guide
The table below summarizes common stabilizer types suitable for polyacrylates.
| Stabilizer Type | Mechanism of Action | Typical Concentration (wt%) | Suitability for Acrylate LCPs |
| Hindered Phenols | Radical Scavenger (Primary Antioxidant) | 0.1 - 0.5 | High: Very effective at preventing thermo-oxidative degradation during processing and long-term use. |
| Phosphites / Phosphonites | Hydroperoxide Decomposer (Secondary Antioxidant) | 0.1 - 1.0 | High: Often used in synergy with hindered phenols to provide robust protection during melt processing. |
| Hindered Amine Light Stabilizers (HALS) | Radical Scavenger (UV Protection) | 0.2 - 1.0 | Moderate: Primarily for UV stability, but can offer some thermal protection. Less effective than phenols for high-temperature processing. |
| Benzotriazoles | UV Absorber | 0.2 - 1.5 | Low: Primarily for UV protection by absorbing harmful radiation.[11] Offers minimal thermal stability improvement. |
| Organotin Compounds | Heat Stabilizer, Acid Scavenger | 0.5 - 2.0 | Moderate: Very effective but primarily used for halogen-containing polymers like PVC.[15] May have regulatory and toxicity concerns. |
Part 4: Experimental Protocols
Protocol 1: Standard Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation profile of the polymer.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass are properly calibrated according to the manufacturer's guidelines.
-
Sample Preparation: Weigh 5-10 mg of the dry polymer sample into a clean ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Set the purge gas to high-purity nitrogen (N₂) with a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a low temperature (e.g., 30°C) for 5-10 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of degradation (T_onset) using the tangent method.
-
Record the temperatures for 5% and 10% weight loss (T_5% and T_10%).
-
Record the percentage of residual mass (char yield) at 600°C.
-
Protocol 2: Incorporation of a Thermal Stabilizer via Solution Blending
Objective: To prepare a stabilized polymer sample for comparative analysis.
Methodology:
-
Polymer Solution Preparation:
-
Dissolve a known mass of the polymer (e.g., 1.0 g) in a suitable solvent (e.g., THF, chloroform) to create a solution of approximately 5-10% (w/v). Stir until fully dissolved.
-
-
Stabilizer Solution Preparation:
-
Calculate the required mass of the stabilizer (e.g., for 0.5 wt%, use 5 mg of stabilizer for 1.0 g of polymer).
-
Dissolve the stabilizer in a small amount of the same solvent.
-
-
Blending:
-
Add the stabilizer solution dropwise to the stirring polymer solution.
-
Allow the mixture to stir for at least 2-4 hours at room temperature to ensure homogeneous distribution.
-
-
Solvent Removal:
-
Precipitate the polymer blend by slowly pouring the solution into a non-solvent (e.g., methanol, hexane).
-
Alternatively, remove the solvent slowly using a rotary evaporator.
-
-
Drying:
-
Collect the precipitated polymer by filtration.
-
Dry the stabilized polymer thoroughly in a vacuum oven at a moderate temperature (e.g., 60°C) for 24-48 hours to remove all residual solvent.
-
-
Analysis:
-
Analyze the dried, stabilized polymer using TGA (Protocol 1) and compare the results to the unstabilized baseline material.
-
References
-
Thermal degradation kinetics of poly( n-butyl acrylate) initiated by lactams and thiols. (2019). ResearchGate.[Link]
-
Thermal stability and decomposition mechanism of poly(p-acryloyloxybenzoic acid) and poly(p-methacryloyloxybenzoic acid) and their graft copolymers with polypropylene, Part II. (2007). OpenMETU.[Link]
-
Enhanced thermal stability of biobased crosslinked poly (isobornylacrylate-co-2-ethylhexylacrylate) copolymers. (2021). ResearchGate.[Link]
-
Weavable and Electrically Actuation Liquid Crystal Elastomer Fabrics for Soft Intelligent Systems. (2023). ACS Applied Polymer Materials.[Link]
-
Liquid crystalline polymers (LCP): properties, applications and processing. K.D. Feddersen.[Link]
-
Thermal degradation of polymer systems having liquid crystalline oligoester segment. (2003). SciELO.[Link]
-
Investigation on the thermal degradation of acrylic polymers with fluorinated side-chains. (2003). Akadémiai Kiadó.[Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.[Link]
- Thermal stabilization of acrylic polymers. (1976).
-
Polymer stabilizer. Wikipedia.[Link]
-
Synthesis and characterization of poly(4-oxyalkylenoxy benzoate)s of different chain length. (2009). Springer.[Link]
-
DSC Analysis of Polymers. EAG Laboratories.[Link]
-
Thermal Degradation of Polyacrylates. (1969). ProQuest.[Link]
-
This compound. PubChem.[Link]
-
Exploring the Thermal Properties of Liquid Crystal Polymers: A Comprehensive Guide. Matmatch.[Link]
-
Understanding the Different Types of Stabilizers in Plastics Manufacturing. (2023). Jabil.[Link]
-
Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. (2019). ResearchGate.[Link]
-
A Review of Developments in Polymer Stabilized Liquid Crystals. (2023). MDPI.[Link]
-
Thermal Stability and Degradation of (4-(Acrylamido)-2-Hydroxybenzoic Acid) Homopolymer and Copolymer of 4-(Acrylamido)-2-Hydroxybenzoic Acid With Methyl Methacrylate. (2015). ResearchGate.[Link]
-
Polymer Crystallization by Thermal Analysis. Mettler Toledo.[Link]
-
Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. (2023). NC State University Libraries.[Link]
-
Degradation of ultra-high molecular weight poly(methyl methacrylate- co -butyl acrylate- co -acrylic acid) under ultra violet irradiation. (2016). RSC Advances.[Link]
-
Polymer stabilized cholesteric liquid crystal particles with high thermal stability. (2018). Optica Publishing Group.[Link]
-
Molecular Simulation Strategies for Understanding the Degradation Mechanisms of Acrylic Polymers. (2023). National Institutes of Health.[Link]
-
Polymer/Resin Stabilizers | Enhance Durability with Halogen Catchers. DENACOL's Lab.[Link]
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- 3. Thermal Degradation of Polyacrylates - ProQuest [proquest.com]
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Technical Support Center: Controlling the Morphology of Monomer-Dispersed Liquid Crystals
Welcome to the technical support center for researchers, scientists, and drug development professionals working with monomer-dispersed liquid crystals, commonly known as Polymer-Dispersed Liquid Crystal (PDLC) systems. This guide is designed to provide in-depth, field-proven insights into controlling the morphology of your composites. The morphology—specifically the size, shape, and distribution of liquid crystal droplets within the polymer matrix—is the single most critical factor determining the electro-optical performance of your device.[1][2] This resource provides troubleshooting guidance and frequently asked questions to help you overcome common experimental hurdles and achieve your desired material properties.
Section 1: Foundational FAQs
Q1: What is PDLC morphology, and why is its control so critical?
A1: PDLC morphology refers to the microstructure of the composite material, specifically the size, shape, number density, and volume fraction of the liquid crystal (LC) droplets dispersed within the solidified polymer matrix.[2][3] This structure is formed during a process called phase separation.[4] The morphology is paramount because it directly governs the material's key electro-optical properties:
-
Light Scattering (Off-State): The opacity or scattering efficiency of the film when no voltage is applied is determined by the mismatch in refractive indices between the randomly oriented LC droplets and the polymer.[1][2] Droplet size and density are optimized to maximize this scattering for a high contrast ratio.[5]
-
Transparency (On-State): When a voltage is applied, the LC molecules within the droplets align, causing their ordinary refractive index (nₒ) to match the polymer's refractive index (nₚ), resulting in transparency.[6] Incomplete phase separation can leave residual LC in the polymer matrix, causing haze and reducing clarity.
-
Driving Voltage: The voltage required to switch the film from opaque to transparent is inversely related to the droplet size. Larger droplets generally require lower voltages to switch.[3]
-
Switching Speed: The time it takes to switch between states is influenced by droplet size, shape, and the anchoring energy at the LC-polymer interface.
Precise control over morphology is therefore essential to tailor a PDLC film for its intended application, whether it's for smart windows, displays, or light shutters.[7]
Q2: What are the primary methods for creating and controlling PDLC morphology?
A2: The morphology is established during the phase separation of the initially homogeneous LC/monomer mixture. The three primary techniques are:
-
Polymerization-Induced Phase Separation (PIPS): This is the most versatile and widely used method.[8] A homogeneous mixture of liquid crystal and liquid prepolymer (monomer) is cured using UV light or heat. As the polymer network forms and grows, the liquid crystal's solubility decreases, forcing it to phase-separate into droplets. The final morphology is a snapshot of the competition between polymerization and phase separation kinetics.[3]
-
Thermally-Induced Phase Separation (TIPS): In this method, the LC and a thermoplastic polymer are mixed at an elevated temperature to form a homogeneous solution. Upon controlled cooling, the mixture phase-separates as the components' mutual solubility decreases. The cooling rate is the dominant factor controlling droplet size; faster cooling leads to smaller droplets.[8]
-
Solvent-Induced Phase Separation (SIPS): The LC and polymer are dissolved in a common solvent. Controlled evaporation of the solvent induces phase separation. The rate of solvent removal dictates the final morphology, with faster evaporation generally producing smaller droplets.[8]
This guide will focus primarily on the UV-cured PIPS method , as it offers the most extensive control over the final device properties through the manipulation of material and process parameters.[5]
Section 2: Troubleshooting Guide by Experimental Parameter
This section addresses common issues by linking them to the specific experimental variables you can control.
Curing Conditions: UV Intensity and Temperature
The rate of polymerization is a powerful lever for controlling morphology. Faster polymerization "freezes" the phase separation process earlier, leading to smaller droplets, while slower polymerization allows more time for LC molecules to diffuse and coalesce into larger droplets.[3]
Q: My LC droplets are too large and irregular, resulting in poor OFF-state scattering and a low contrast ratio. How can I reduce the droplet size?
A: To achieve smaller, more uniform droplets, you need to accelerate the polymerization rate relative to the LC diffusion rate.
-
Causality: At higher cure temperatures or UV intensities, the prepolymer cross-links much faster. This rapidly increases the viscosity of the matrix, trapping the LC into smaller domains before they can merge into larger ones. Conversely, low cure temperatures slow polymerization, allowing for more complete phase separation and the formation of larger droplets.[3]
-
Troubleshooting Steps:
-
Increase UV Curing Intensity: If your UV lamp's intensity is variable, increase it. A higher photon flux will generate more free radicals, accelerating the polymerization process.[9]
-
Increase Curing Temperature: Curing at a temperature further from the mixture's coexistence curve (the point of initial phase separation) suppresses the phase separation mechanism in favor of polymerization, resulting in smaller droplets.[3]
-
Optimize Photoinitiator Concentration: Ensure your photoinitiator concentration is optimal. Too little can lead to slow and incomplete curing, while too much can cause surface curing that blocks UV penetration.
-
Table 1: Effect of Curing Temperature on PDLC Morphology and Switching Voltage (Data synthesized from findings similar to those reported for UV-cured NOA65/TNO623 systems.[3])
| Curing Temperature (°C) | Average Droplet Diameter ( | Droplet Number Density ( | Saturation Voltage (V₉₀) (V) |
| 25 | 3.5 | 1.5 | 40 |
| 45 | 2.8 | 2.1 | 55 |
| 60 | 2.2 | 3.5 | 70 |
| 85 | 1.6 | 5.2 | 85 |
Material Composition
The choice and ratio of your starting materials fundamentally define the phase separation behavior and interfacial properties.
Q: My driving voltage is excessively high, making the device impractical. What is the cause and how can I lower it?
A: High driving voltage is typically a consequence of very small LC droplets or strong anchoring of the LC molecules to the polymer matrix wall.
-
Causality: Smaller droplets have a higher surface-area-to-volume ratio, which increases the influence of surface anchoring forces that the electric field must overcome.[5] Additionally, the chemical structure of the monomer influences this anchoring energy.[5][10]
-
Troubleshooting Steps:
-
Increase LC Concentration: Increasing the liquid crystal concentration generally leads to the formation of larger droplets, which lowers the driving voltage.[11] However, exceeding an optimal concentration can lead to droplet coalescence and a breakdown of the desired morphology.
-
Modify Curing Conditions for Larger Droplets: As detailed in the previous section, decrease the UV intensity or curing temperature to slow polymerization and allow larger droplets to form.[3]
-
Select Monomers that Reduce Anchoring Energy: Monomers with flexible side chains (e.g., dodecyl groups) or structures that are more compatible with the LC can reduce the interfacial anchoring energy, thereby lowering the driving voltage.[5]
-
Table 2: Impact of Liquid Crystal Concentration on Droplet Morphology (Data synthesized from findings similar to those reported for flexible PDLC films.[11])
| LC Concentration (wt%) | Average Droplet Diameter ( | Droplet Number Density ( |
| 32 | 0.50 | 279 |
| 40 | 1.40 | 175 |
| 55 | 1.50 | 162 |
| 75 | 5.50 | 7 |
Q: My film appears hazy in the transparent ON-state, significantly reducing clarity. What's causing this?
A: ON-state haze is usually caused by one of two issues: incomplete phase separation or a mismatch between the polymer's refractive index (nₚ) and the LC's ordinary refractive index (nₒ).
-
Causality: If the monomer and LC are too compatible, some LC may remain dissolved in the polymer matrix after curing, causing light scattering.[5] Alternatively, even with perfect phase separation, if nₚ ≠ nₒ, scattering will persist even when the droplets are aligned by the electric field.[6]
-
Troubleshooting Steps:
-
Verify Refractive Indices: Ensure that the chosen polymer and liquid crystal are specified to have matching refractive indices (nₚ ≈ nₒ). This is a fundamental material selection criterion.
-
Adjust Monomer Chemistry: The structure of the monomer plays a key role in its compatibility with the liquid crystal. Introducing monomers with functional groups that decrease compatibility can sometimes promote more complete phase separation.[5] For example, a monomer with a rigid core and flexible chains can balance compatibility during mixing and promote phase separation during curing.[5]
-
Optimize Curing Conditions: Very rapid curing can sometimes trap LC in the polymer network. Experiment with slightly lower UV intensity to see if it allows for more complete diffusion of the LC into droplets.
-
Use of Additives (Surfactants)
Q: I am struggling to get a uniform, monodisperse population of small droplets. My droplet size distribution is too broad. Can additives help?
A: Yes, the addition of a surfactant can be highly effective in controlling droplet nucleation and growth, leading to smaller and more uniform droplets.[12]
-
Causality: Surfactants are amphiphilic molecules that migrate to the interface between the forming LC droplets and the polymer matrix.[12] By reducing the interfacial tension, they stabilize smaller droplets and prevent them from coalescing during the phase separation process. This leads to a higher density of smaller, more uniform droplets.[13]
-
Troubleshooting Steps:
-
Introduce a Surfactant: Add a small weight percentage (typically 0.5-2.0 wt%) of a suitable surfactant to the initial LC/monomer mixture. The surfactant should be soluble in the continuous phase (the monomer).[12]
-
Select the Right Surfactant: Non-ionic surfactants are often used in these systems. The choice depends on the specific chemistry of your monomer and LC.
-
Optimize Concentration: The concentration of the surfactant is critical. Too little will be ineffective, while too much can interfere with the polymerization process or negatively affect the electro-optical properties.
-
Section 3: Experimental Workflows and Diagrams
Standard Protocol: UV-PIPS Fabrication of a PDLC Film
This protocol outlines a standard procedure for creating a PDLC film in a lab setting.
-
Mixture Preparation:
-
In a clean vial, accurately weigh and combine the liquid crystal, the UV-curable prepolymer (e.g., Norland Optical Adhesive 65), and the photoinitiator. A typical starting ratio might be 60:38:2 by weight.
-
If using a surfactant, add it at this stage.
-
Gently heat the mixture (e.g., to 50°C) and stir until a completely homogeneous, transparent solution is obtained.[3]
-
-
Cell Assembly:
-
Take two indium tin oxide (ITO) coated glass or plastic substrates.
-
Mix a small quantity of spacer beads (e.g., 15 µm) into your LC/monomer syrup. This will control the final film thickness.[3][14]
-
Place a small drop of the mixture onto one ITO substrate.
-
Carefully place the second substrate on top, allowing the mixture to spread and form a uniform film defined by the spacers. Clamp the cell to ensure good contact.
-
-
Curing:
-
Place the assembled cell in a temperature-controlled chamber under a UV lamp (e.g., 365 nm wavelength).
-
Cure the cell with a controlled UV intensity (e.g., 50 mW/cm²) for a specific duration.[3] The temperature should be precisely maintained during this step as it is a critical parameter for morphology control.[3]
-
-
Characterization:
-
After curing, the film is ready for electro-optical testing (driving voltage, contrast ratio, switching speed).
-
For morphological analysis, the cell can be fractured in liquid nitrogen, and the LC can be washed out with a solvent like cyclohexane for several days to allow for Scanning Electron Microscopy (SEM) imaging of the polymer matrix.[15]
-
Diagram: UV-PIPS Experimental Workflow
This diagram illustrates the key steps and decision points in the fabrication process.
Caption: Workflow for PDLC fabrication via the UV-PIPS method.
Diagram: Factors Influencing PDLC Morphology
This diagram shows the causal relationships between experimental parameters and the resulting morphology.
Caption: Key parameters controlling final PDLC morphology.
References
-
Garnier, F., et al. (2020). The Effect of Curing Temperature on the Morphology and Electro-Optical Properties of a Flexible UV-Cured Polymer Dispersed Liquid Crystal (PDLC). Recent Progress in Materials, 2(4). Available at: [Link]
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Rather, M. A., & Zhou, Z. (2024). A Comprehensive Review on Polymer-Dispersed Liquid Crystals: Mechanisms, Materials, and Applications. ACS Applied Polymer Materials. Available at: [Link]
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Wang, C., et al. (2023). Study on the Effect of Monoacrylic Monomers on the Polymer Network Morphology and Electro-Optical Performance of Reverse-Mode Polymer Stabilized Liquid Crystal Devices. MDPI. Available at: [Link]
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Ghoshal, D., et al. (2022). High-Performance Polymer Dispersed Liquid Crystal Enabled by Uniquely Designed Acrylate Monomer. MDPI. Available at: [Link]
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Gvozdovskyy, I., et al. (2020). Polymer dispersed liquid crystals with electrically controlled light scattering in the visible and near-infrared ranges. Optica Publishing Group. Available at: [Link]
-
Rather, M. A., & Zhou, Z. (2024). A Comprehensive Review on Polymer-Dispersed Liquid Crystals: Mechanisms, Materials, and Applications. National Institutes of Health (NIH). Available at: [Link]
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Raina, K. K., et al. (2005). Morphological control and polarization switching in polymer dispersed liquid crystal materials and devices. Indian Academy of Sciences. Available at: [Link]
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Garnier, F., & Abbate, V. (2012). The effect of liquid crystal concentration on the morphology of few flexible polymer dispersed liquid crystals. ResearchGate. Available at: [Link]
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Shah, M. (2024). Advanced Product Management Series -Part 6: Product Development Life Cycle (PDLC). Medium. Available at: [Link]
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Zhang, Z., et al. (2008). Phase separations in liquid crystal-colloid mixtures. AIP Publishing. Available at: [Link]
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Zhang, S., et al. (2023). Research on the Morphology, Electro-Optical Properties and Mechanical Properties of Electrochromic Polymer-Dispersed Liquid Crystalline Films Doped with Anthraquinone Dyes. MDPI. Available at: [Link]
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Smith, G. W., & Vaz, N. A. (1991). Morphological Control In Polymer-Dispersed Liquid Crystal Film Matrices. SPIE Digital Library. Available at: [Link]
-
Nunes, G. (2016). Effect of surfactant on PDLC films with and without permanent memory effect. SciSpace. Available at: [Link]
-
Zhang, T., et al. (2022). Analysis of electro-optical properties of surfactant doped polymer dispersed liquid crystal. ResearchGate. Available at: [Link]
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Zhang, Y., et al. (2021). The effect of steric end group on the morphology and electro-optical properties of polymer dispersed liquid crystals. ResearchGate. Available at: [Link]
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Golemme, A. (2013). Polymer-Dispersed Liquid Crystals: Progress in Preparation, Investigation, and Application. ResearchGate. Available at: [Link]
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Kurihara, K., et al. (1993). Light Scattering Properties of Polymer Dispersed Liquid Crystals. Taylor & Francis Online. Available at: [Link]
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LCGC Staff. (2015). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]
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Pinter, G., et al. (2024). Process Optimization of the Morphological Properties of Epoxy Resin Molding Compounds Using Response Surface Design. National Institutes of Health (NIH). Available at: [Link]
-
Cojocariu, C., & Buruiana, E. C. (2010). Influence of chiral monomer concentration on thermo-optical properties of glass-forming cyclic siloxane side chain liquid crystal oligomers. Taylor & Francis Online. Available at: [Link]
-
Węgłowski, R., et al. (2017). Development trends of polymer-dispersed liquid crystals. Biblioteka Nauki. Available at: [Link]
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Papadopoulos, G. A., et al. (2022). Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness. MDPI. Available at: [Link]
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Darwin Microfluidics. (2024). Surfactants in Droplet Generation: A Complete Guide. Darwin Microfluidics. Available at: [Link]
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K-Jhil Scientific. (2024). Tips for Troubleshooting Liquid-Liquid Extraction. K-Jhil Scientific. Available at: [Link]
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Garnier, F., & Abbate, V. (2012). The Effect of Thickness on Morphology and Electro-Optics of Plastic Thermoset Polymer Dispersed Liquid Crystal (PDLC). Taylor & Francis Online. Available at: [Link]
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Brewer International. (2022). Surfactants Affect Spray Droplet Size. Brewer International. Available at: [Link]
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Zhang, T., et al. (2022). The microscopic morphology of the PDLC polymer matrix at various curing temperatures. ResearchGate. Available at: [Link]
-
Yuan, C., et al. (2019). Influence of monomer structure on the properties of blue phase liquid crystal. ResearchGate. Available at: [Link]
-
Kim, J-H., et al. (2014). Control of Morphology and Alignment of Liquid Crystal Droplets in Molecular-Aligned Polymer for Substrate-Free Displays. ResearchGate. Available at: [Link]
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Pajnič, M., et al. (2023). Liquid–Liquid Phase Separation of Two Non-Dissolving Liquids—A Mini Review. MDPI. Available at: [Link]
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Park, J., et al. (2023). Evaporation-Driven Liquid–Liquid Crystalline Phase Separation in Droplets of Anisotropic Colloids. ACS Nano. Available at: [Link]
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Garnier, F., & Abbate, V. (2012). The effect of curing temperature and time on morphology and Electro-Optical properties of flexible thermoset polymer dispersed liquid crystal (PDLC) films. ResearchGate. Available at: [Link]
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Nabavi, S. A., et al. (2021). Surfactant-laden droplet size prediction in a flow-focusing microchannel: a data-driven approach. Lab on a Chip. Available at: [Link]
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Rey, A. D. (2022). Structure and Pattern Formation in Biological Liquid Crystals: Insights From Theory and Simulation of Self-Assembly and Self-Organization. Frontiers in Physics. Available at: [Link]
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Technical Support Center: Strategies to Enhance the Reactivity of Acrylate Functional Groups
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acrylate functional groups. This guide is designed to provide expert insights and practical solutions to common challenges encountered during experiments involving acrylates. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter in a direct question-and-answer format.
Q1: My acrylate reaction (e.g., polymerization or Michael addition) is extremely slow or has stalled, resulting in a low yield. What are the likely causes and how can I fix it?
A1: Slow or incomplete conversion is one of the most common issues. The root cause is often related to insufficient initiation, the presence of inhibitors, or suboptimal reaction conditions.
Probable Causes & Solutions:
-
Inhibitor Contamination: Commercial acrylate monomers are shipped with inhibitors like hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization during storage.[1] These inhibitors are radical scavengers and must be removed or overcome.
-
Solution: Remove the inhibitor by passing the monomer through a column of activated basic alumina or a dedicated inhibitor-removal column immediately before use. Alternatively, for radical polymerizations, you can overcome the inhibitor by adding a slightly higher concentration of your initiator, but be aware this can lead to a runaway reaction if not carefully controlled.[2]
-
-
Oxygen Inhibition (for Radical Reactions): Dissolved oxygen is a potent inhibitor of free-radical polymerization, as it reacts with initiating or propagating radicals to form stable peroxide radicals that do not efficiently continue the polymerization chain.[3]
-
Solution: Degas your reaction mixture thoroughly before initiating the reaction. Common methods include sparging with an inert gas (Nitrogen or Argon) for 15-30 minutes, or subjecting the mixture to several freeze-pump-thaw cycles.
-
-
Insufficient Initiation Energy (Photopolymerization): For UV-cured reactions, the light source may be too weak, the wavelength may not match the absorption spectrum of the photoinitiator, or the initiator concentration could be too low.[4][5]
-
Solution:
-
Increase UV Intensity: Higher light intensity leads to a higher concentration of initiating radicals and a faster reaction rate.[4]
-
Verify Wavelength: Ensure your UV lamp's emission spectrum overlaps with the absorption peak of your photoinitiator. For example, TPO-type initiators absorb near the visible range (360-400nm), while others require shorter wavelengths.[6]
-
Optimize Initiator Concentration: Increasing the photoinitiator concentration can reduce the activation energy for the reaction.[4]
-
-
-
Low Reaction Temperature: Chemical reactions, including both polymerizations and conjugate additions, are temperature-dependent. Lower temperatures result in slower reaction kinetics.[7][8]
-
Solution: Gently increase the reaction temperature in increments of 5-10°C. For every 10°C rise, the reaction rate can roughly double. However, be cautious, as excessive heat can lead to side reactions or uncontrolled polymerization.[9]
-
Q2: My reaction mixture turned into a solid gel prematurely. What happened and how can I prevent this?
A2: Premature gelling indicates an uncontrolled, runaway polymerization. This is a hazardous situation that can lead to a rapid increase in temperature and pressure.[1]
Probable Causes & Solutions:
-
Inhibitor Depletion: The inhibitor present in the monomer has been consumed. Inhibitors have a finite lifetime and are consumed more quickly at higher storage temperatures.[1]
-
Prevention: Store monomers at the recommended temperature (often refrigerated) and use them within their shelf life. Do not use old monomers for sensitive reactions.
-
-
Contamination: The monomer has been contaminated with a substance that can initiate polymerization, such as peroxides, dust particles, or other radical sources.[1]
-
Prevention: Use clean glassware and equipment. Ensure that all reagents and solvents are free from contaminants that could initiate polymerization.
-
-
Excessive Localized Heat: A localized "hot spot" in the reaction vessel can initiate polymerization, which is an exothermic process, leading to a thermal runaway.
-
Prevention: Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. For highly exothermic reactions, consider using a cooling bath to dissipate heat.
-
Q3: My product is impure, and I'm seeing significant side-product formation. How can I improve the selectivity of my acrylate reaction?
A3: Side reactions in acrylate chemistry often stem from the dual reactivity of the molecule or competing reaction pathways.
Probable Causes & Solutions:
-
Competing Polymerization and Michael Addition: When performing a Michael addition with a nucleophile, the acrylate can also polymerize, especially if conditions favor radical formation (e.g., heat, light, or impurities).
-
Solution: Conduct the reaction in the dark and at the lowest effective temperature to disfavor radical polymerization. Ensure the monomer is properly inhibited against polymerization if the goal is exclusively Michael addition.
-
-
Transesterification vs. Michael Addition: When using alcohol nucleophiles, transesterification can compete with the desired oxa-Michael addition, particularly with strong base catalysts.[10]
-
Solution: Choose a catalyst that selectively promotes the Michael addition. N-heterocyclic carbenes (NHCs), for example, have been shown to effectively catalyze oxa-Michael addition polymerization while controlling side reactions.[11]
-
-
Lack of Regioselectivity (Diels-Alder Reactions): In cycloadditions like the Diels-Alder reaction, acrylates can yield a mixture of ortho and para isomers.
-
Solution: The use of a Lewis acid catalyst not only dramatically increases the reaction rate but also improves regioselectivity, often favoring the para product.[12]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most effective general strategies to enhance the reactivity of an acrylate functional group?
A1: Enhancing acrylate reactivity involves making the molecule's double bond more susceptible to attack. This can be achieved through several key strategies:
-
Catalysis: The addition of a catalyst is often the most effective method.
-
Lewis Acid Catalysis: Lewis acids (e.g., Sc(OTf)₃, ZnCl₂, BF₃) coordinate to the carbonyl oxygen of the acrylate.[12][13] This coordination withdraws electron density from the molecule, making the β-carbon more electron-deficient (more electrophilic) and thus significantly more reactive towards nucleophiles in Michael additions or dienes in Diels-Alder reactions.[14]
-
Base Catalysis: For Michael additions, a base is used to deprotonate the nucleophile (the Michael donor), increasing its nucleophilicity and thereby accelerating its attack on the acrylate.[15] Organocatalysts like amines and phosphines are highly effective for this purpose.[16]
-
-
Photochemical Initiation: In polymerizations, using a photoinitiator and a UV or visible light source generates highly reactive radical species that initiate chain growth.[17][18] The rate can be tuned by adjusting the light intensity and initiator concentration.[4]
-
Thermal Conditions: Increasing the temperature provides more kinetic energy to the system, increasing the frequency and energy of molecular collisions and allowing more molecules to overcome the activation energy barrier.[8]
Q2: How does the structure of the acrylate monomer itself influence its reactivity?
A2: The inherent structure of the monomer plays a significant role. Key factors include:
-
Steric Hindrance: Bulky groups near the double bond or on the ester portion can sterically hinder the approach of a nucleophile or a growing polymer chain, slowing the reaction.
-
Electronic Effects: Electron-withdrawing groups on the ester portion can increase the electrophilicity of the double bond, enhancing reactivity towards nucleophiles.
-
Intermolecular Forces: Monomers capable of hydrogen bonding can pre-organize, which has been shown to enhance the maximum rate of polymerization (Rₚ).[19] Similarly, aromatic groups can promote reactivity through intermolecular π-π stacking interactions.[20]
Q3: When should I use a Type I vs. a Type II photoinitiator for my polymerization?
A3: The choice depends on your specific formulation and curing conditions.
-
Type I Photoinitiators: These initiators undergo unimolecular bond cleavage upon absorbing UV light to form two radical fragments directly.[6] They are generally very efficient and fast. Examples include hydroxyacetophenones (HAPs) and TPO-type initiators.
-
Type II Photoinitiators: These initiators require a co-initiator or synergist (often an amine or alcohol) to generate radicals.[6] Upon UV absorption, the Type II initiator enters an excited state and then abstracts a hydrogen atom from the co-initiator, creating the initiating radical on the co-initiator molecule.[6] They are often used in pigmented or thicker systems because they can be less susceptible to oxygen inhibition and can sometimes offer better surface cure. Benzophenone is a classic example.[6]
Section 3: Data Summary & Key Protocols
Data Tables
Table 1: Comparison of Catalysts for Thiol-Acrylate Michael Addition
| Catalyst Type | Catalyst Example | Typical Reaction Time | Conversion | Reference |
| Tertiary Amine | Triethylamine | Several Hours | High | [16] |
| Primary Amine | Butylamine | Several Hours | High | [16] |
| Phosphine | Dimethylphenylphosphine (DMPP) | Few Minutes | Complete | [16] |
Table 2: Effect of UV Light Intensity on Acrylate Polymerization Rate
| UV Intensity (mW/cm²) | Peak Exothermic Heat Flow (W/g) | Qualitative Reaction Rate | Reference |
| 5 | Very Low | Almost Unreacted | [4] |
| 10 | ~90 | Moderate | [4] |
| 40 | ~260 | Very Fast | [4] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Michael Addition of a Thiol to an Acrylate
This protocol is a generalized representation and should be adapted for specific substrates and scales.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the acrylate monomer (1.0 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane, Toluene).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.05 - 0.1 eq) to the solution and stir for 5-10 minutes at room temperature.[13]
-
Nucleophile Addition: Slowly add the thiol nucleophile (1.0 - 1.1 eq) to the reaction mixture via syringe.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or a mild buffer.
-
Workup & Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Standard Protocol for UV-Initiated Acrylate Polymerization
Safety Note: UV radiation is harmful. Always use appropriate shielding and personal protective equipment (PPE).
-
Formulation: In a glass vial, prepare the formulation by combining the acrylate monomer(s)/oligomer(s) with the chosen photoinitiator (e.g., 0.5 - 4.0 wt%).[21] Ensure the photoinitiator is completely dissolved. Stirring or gentle warming may be required.
-
Degassing: If oxygen inhibition is a concern, sparge the liquid formulation with Nitrogen for 5-10 minutes.
-
Application: Apply a thin film of the formulation onto the desired substrate using a draw-down bar or spin coater to ensure a uniform thickness.
-
Curing: Immediately place the coated substrate under a UV lamp of the appropriate wavelength and intensity. Curing times can range from a few seconds to several minutes depending on the formulation, film thickness, and lamp power.[4]
-
Post-Cure Analysis: Assess the degree of cure by checking for tackiness (surface cure) and measuring physical properties. The degree of conversion can be quantified using techniques like Real-Time FTIR by monitoring the disappearance of the acrylate C=C peak (~1635 cm⁻¹).[21]
References
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D. P. T. Nguyen, S. V. D. Vo, T. N. Le, A. N. T. Nguyen, T. T. D. Tran, V. T. T. Phan, P. T. T. Nguyen, T. D. Nguyen, T. M. T. Nguyen, T. T. H. Nguyen, T. N. Nguyen, T. V. Tran, "Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling," ACS Publications, 2021. [Online]. Available: [Link]
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M. Podgorsak, N. A.; Peppas, "Fast Monomers: Factors Affecting the Inherent Reactivity of Acrylate Monomers in Photoinitiated Acrylate Polymerization," Macromolecules, 2011. [Online]. Available: [Link]
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J. Hong, Y. Liu, "Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC," Polymers (Basel), 2020. [Online]. Available: [Link]
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V. V. K. S., V. V. S., "Kinetics of Photopolymerization of Acrylates with Functionality of 1−6," ACS Publications, 2000. [Online]. Available: [Link]
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M. Podgorsak, N. A.; Peppas, "State of the Art in Dual-Curing Acrylate Systems," MDPI, 2017. [Online]. Available: [Link]
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Chemistry For Everyone, "What Is The Acrylate Polymerization Process?," YouTube, 2023. [Online]. Available: [Link]
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Y. Zhang, H. Chen, X. Pan, "Photoinduced controlled radical polymerization of methacrylates with benzaldehyde derivatives as organic catalysts," Polymer Chemistry, 2020. [Online]. Available: [Link]
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G.-Z. Li, R. Randev, A. H. Soeriyadi, G. J. Rees, C. Boyer, Z. Tong, C. R. Becer, D. M. Haddleton, "Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts," Polymer Chemistry, 2010. [Online]. Available: [Link]
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S. Beuermann, "Pressure and Temperature Dependence of Butyl Acrylate Propagation Rate Coefficients in Fluid CO2," Macromolecules, 2003. [Online]. Available: [Link]
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D. J. Frurip, "Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies," ioMosaic, 2020. [Online]. Available: [Link]
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M. B. Majdecki, D. T. Gryko, "Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres," Chemical Communications, 2017. [Online]. Available: [Link]
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T. Scherzer, "Photoinitiator-free Photopolymerization of Acrylates Using Short-Wavelength Excimer UV Radiation," RadTech, N/A. [Online]. Available: [Link]
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S. L. H. S., A. Guymon, "Visible-Light Photoinitiation of (Meth)acrylate Polymerization with Autonomous Post-conversion," PMC, 2020. [Online]. Available: [Link]
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H. S. S., E. Y.-X. Chen, "Organocatalytic Conjugate-Addition Polymerization of Linear and Cyclic Acrylic Monomers by N-Heterocyclic Carbenes: Mechanisms of Chain Initiation, Propagation, and Termination," Journal of the American Chemical Society, 2013. [Online]. Available: [Link]
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S. R. Williams, K. M. Miller, T. E. Long, "Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks," ResearchGate, 2004. [Online]. Available: [Link]
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S. K. A., M. T. A., "Exploring the Kinetics of Solution Polymerization of Butyl Acrylate for Tailoring a Microstructure at Elevated Temperatures," Industrial & Engineering Chemistry Research, 2023. [Online]. Available: [Link]
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I. Márquez, F. Alarcia, J. I. Velasco, "Adhesive Performance of Acrylic Pressure-Sensitive Adhesives from Different Preparation Processes," PMC, 2021. [Online]. Available: [Link]
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N/A, "Temperature effects on the kinetics of photoinitiated polymerization of dimethacrylates," Pure, 1991. [Online]. Available: [Link]
-
N/A, "01.07 Lewis Acid Catalysis," YouTube, 2019. [Online]. Available: [Link]
-
B. D. P., C. A. G., "Reactivity of Monovinyl (Meth)Acrylates Containing Cyclic Carbonates," PMC, 2012. [Online]. Available: [Link]
-
Wikipedia, "Photopolymer," Wikipedia, N/A. [Online]. Available: [Link]
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F. Serse, M. Salvalaglio, M. Pelucchi, "Towards Predictive Models of Acrylates Free Radical Polymerization in Solution: The Key Role of Solvent-induced Cage Effects," ChemRxiv, 2024. [Online]. Available: [Link]
-
N/A, "Radical polymerization of acrylic monomers: An overview," ResearchGate, 2021. [Online]. Available: [Link]
-
F. M. L., "Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation," NIH, 2008. [Online]. Available: [Link]
-
J. C., "Free-solvent Michael addition of glycerol to acrylic compounds," RSC Publishing, 2015. [Online]. Available: [Link]
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- 12. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
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- 20. Reactivity of Monovinyl (Meth)Acrylates Containing Cyclic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-((11-(Acryloyloxy)undecyl)oxy)benzoic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid. As a reactive mesogen and a critical building block for advanced functional polymers, its purity is paramount to achieving desired material properties and reproducible results.[1] This document addresses common purification challenges through detailed protocols, troubleshooting guides, and frequently asked questions, grounded in established chemical principles.
Core Purification Methodologies
The two most effective and widely cited methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature of the impurities, the scale of the reaction, and the desired final purity.
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. For this specific benzoic acid derivative, a mixed solvent system is highly effective.[1]
Step-by-Step Experimental Protocol:
-
Solvent Preparation: Prepare a 3:1 (v/v) mixture of ethanol and deionized water.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot ethanol/water solvent mixture required to fully dissolve the solid. This is best achieved by heating the solvent separately and adding it portion-wise to the flask containing the crude product, which is gently heated and swirled on a hot plate.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step prevents premature crystallization of the product.
-
Slow Cooling: Once a clear, saturated solution is obtained, remove it from the heat source, cover the flask (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of large, pure crystals, leaving impurities behind in the solvent (mother liquor).[2]
-
Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a white, crystalline solid.
Flash Column Chromatography
Column chromatography is the method of choice for separating the target compound from impurities with significantly different polarities, such as unreacted starting materials or by-products.[1] The separation occurs as components of the mixture travel through a stationary phase (silica gel) at different rates, carried by a liquid mobile phase.
Step-by-Step Experimental Protocol:
-
Column Packing: Prepare a slurry of silica gel in hexane. Carefully pour the slurry into a glass chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing. Top the silica bed with a thin layer of sand.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load this solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, a 1:4 (v/v) mixture of ethyl acetate and hexane.[1] The less polar components will travel down the column faster.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Purity Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
| Parameter | Recrystallization | Flash Column Chromatography |
| Primary Use Case | Removing minor impurities; final polishing step. | Separating complex mixtures; removing impurities with different polarities. |
| Typical Solvent System | Ethanol/Water (3:1 v/v)[1] | Ethyl Acetate/Hexane (1:4 v/v) on Silica Gel[1] |
| Expected Purity | >95%[1] | >97-99%, depending on separation efficiency. |
| Key Advantage | Simple, cost-effective for high purity. | High resolving power for diverse impurities. |
| Key Disadvantage | Potential for significant product loss in mother liquor. | More time-consuming, requires larger solvent volumes. |
Troubleshooting Guide
Here are solutions to common issues encountered during the purification of this compound.
Q1: My yield is very low after purification. What went wrong?
A1: Low yield can stem from several factors:
-
During Recrystallization: You may have used too much solvent during the dissolution step. Using the absolute minimum amount of hot solvent to dissolve the crude product is key to ensuring the solution is supersaturated upon cooling, maximizing crystal formation.[3] Significant product may also remain in the mother liquor; a second cooling and filtration cycle may recover more material.
-
During Column Chromatography: The product may be strongly adsorbed onto the silica gel.[4] This can happen if the mobile phase is not polar enough. You can try gradually increasing the polarity of the eluent (e.g., from 1:4 to 1:3 ethyl acetate/hexane) to help elute the compound.
-
Unintended Polymerization: The product may have polymerized during heating.[4] See the troubleshooting question on polymerization below.
Q2: The product polymerized during my purification process. How can I prevent this?
A2: The terminal acrylate group on this molecule is highly susceptible to free-radical polymerization, especially when heated.[1]
-
Causality: Heat, light, or trace metal impurities can initiate polymerization, leading to the formation of an insoluble, cross-linked polymer and a drastic loss of the desired monomer.
-
Solution: Add a polymerization inhibitor, such as hydroquinone (HQ) or its methyl ether (MEHQ), to your crude product before beginning any purification step that involves heating.[1][4] A concentration of 100-200 ppm is typically sufficient. For reactions run at high temperatures, conducting them under an inert atmosphere (e.g., nitrogen or argon) can also prevent polymerization.[1]
Q3: My final product is a sticky oil or fails to crystallize. What should I do?
A3: This typically indicates the presence of persistent impurities that are disrupting the crystal lattice formation.
-
Causality: Residual solvents or impurities that are structurally similar to the product can act as "crystal poisons."
-
Solution:
-
First, ensure all solvent is removed by drying the material under high vacuum for an extended period.
-
If it remains an oil, re-purification via column chromatography is the best approach to remove the problematic impurities.
-
For recrystallization, try a "scratching" technique: gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Seeding the solution with a tiny crystal from a previous pure batch can also initiate crystallization.
-
Q4: My purified product is cloudy or discolored. How can I fix this?
A4: A cloudy appearance often points to residual water, while discoloration may indicate persistent colored impurities or degradation.[4]
-
Solution for Cloudiness: If the product was purified via chromatography or extracted from an aqueous layer, ensure the organic solution was thoroughly dried with an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent removal.[4]
-
Solution for Discoloration: If the product is off-color, it may contain oxidized impurities. A second purification step may be necessary. Sometimes, adding a small amount of activated charcoal to the hot solution during recrystallization (followed by hot filtration to remove the charcoal) can effectively remove colored impurities.
Purification Method Selection Workflow
This decision tree can guide you in selecting the most appropriate purification strategy based on your experimental outcome.
Caption: Decision workflow for purification.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the purity of my final product?
A1: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the chemical structure and identifying any organic impurities. Key proton signals to look for are the aromatic protons (~6.98 ppm) and the acryloyl double-bond protons (~5.8–6.4 ppm).[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique verifies the presence of key functional groups, such as the ester carbonyl (C=O) stretch around 1720 cm⁻¹ and the carboxylic acid C=O stretch around 1680 cm⁻¹.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity by separating the main compound from trace impurities.[4][5]
-
Melting Point Analysis: A pure crystalline solid will exhibit a sharp and narrow melting point range. Impurities typically cause a depression and broadening of the melting point.[3]
Q2: What are the correct storage conditions for purified this compound?
A2: To ensure long-term stability and prevent degradation or polymerization, the purified compound should be stored in a tightly sealed amber vial to protect it from light. It should be kept in a cool, dry place, with recommended temperatures between 2-8°C or frozen at -20°C for maximum shelf life.[1] Storing under an inert gas atmosphere (argon or nitrogen) is also advisable to prevent oxidation and moisture contact.[1]
Q3: What are the most common impurities I should expect from the synthesis?
A3: The synthesis of this molecule typically involves Williamson ether synthesis followed by esterification.[1] Common impurities include:
-
Unreacted Starting Materials: 4-hydroxybenzoic acid, 11-bromoundecanol, or 11-(acryloyloxy)undecanol.[1]
-
Unreacted Reagents: Acryloyl chloride.[1]
-
Hydrolysis Products: Free acrylic acid, which can be formed if moisture is present. This can be removed by washing the crude product with a dilute basic solution like 5% sodium bicarbonate.[4]
-
Oligomers: Small polymer chains formed by the premature polymerization of the acrylate monomer.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
jezdez1. (2022, November 1). Recrystallisation of benzoic acid [Video]. YouTube. [Link]
-
All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]
-
SIELC. (n.d.). Separation of Benzoic acid, 4-(acetyloxy)- on Newcrom R1 HPLC column. Retrieved January 27, 2026, from [Link]
-
Reddit. (2024, April 3). How to purify Acrylic Acid. r/chemistry. Retrieved January 27, 2026, from [Link]
-
Jinzong Machinery. (2024, September 29). Troubleshooting Common Issues in Emulsion Polymerization Reactors. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). US3816523A - Process for the production and purification of benzoic acid.
-
ResearchGate. (n.d.). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of new impurities in obeticholic acid. Retrieved January 27, 2026, from [Link]
Sources
Technical Support Center: Enhancing Adhesion of 4-((11-(Acryloyloxy)undecyl)oxy)benzoic Acid Monolayers
<_>
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-((11-(acryloyloxy)undecyl)oxy)benzoic acid self-assembled monolayers (SAMs). This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and improve the adhesion and quality of your monolayers.
I. Understanding the Molecule and its Challenges
This compound is a reactive mesogen, a molecule with a rigid aromatic core (benzoic acid), a flexible alkyl spacer, and a polymerizable acrylate group at the end.[1] This unique structure allows for both self-assembly into ordered monolayers and subsequent covalent bonding through polymerization.[1] However, achieving robust adhesion of these monolayers to various substrates can be challenging. Common issues include incomplete monolayer formation, poor surface coverage, and delamination.
The benzoic acid head group typically forms bonds with hydroxylated surfaces, while the terminal acrylate group offers the potential for cross-linking to enhance monolayer stability.[1][2] This guide will walk you through optimizing each step of the process, from substrate preparation to post-deposition treatments.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor or incomplete surface coverage of my this compound monolayer?
Poor surface coverage is a frequent issue that can often be traced back to a few key factors:
-
Contaminated Substrates: The presence of organic residues or other contaminants on the substrate surface is a primary culprit.[3][4] These impurities can hinder the self-assembly process and prevent the formation of a well-ordered monolayer.[3][4]
-
Impure Reagents or Solvents: The purity of the this compound and the solvent used for deposition is critical.[4] Even trace amounts of contaminants can disrupt monolayer formation.[4]
-
Suboptimal Deposition Conditions: Factors such as incorrect molecule concentration, insufficient incubation time, or improper rinsing techniques can all contribute to defects in the SAM.[4]
Q2: My monolayer appears patchy and disordered. What steps can I take to improve its quality?
Achieving a well-ordered and uniform monolayer requires careful attention to the following:
-
Substrate Preparation: A pristine and appropriately prepared substrate is paramount.[3] For many substrates, this involves not only cleaning to remove contaminants but also treatments to introduce surface hydroxyl groups, which are the anchoring sites for the benzoic acid head group.[2]
-
Solution Purity: Always use high-purity solvents and ensure the quality of your this compound.[4]
-
Controlled Deposition: The concentration of the deposition solution and the immersion time are critical parameters that need to be optimized for your specific substrate and experimental conditions.
Q3: I am observing delamination of my monolayer after deposition. How can I improve its adhesion to the substrate?
Delamination is a clear indicator of poor adhesion. To address this, consider the following:
-
Enhancing Surface Reactivity: Ensure your substrate has a sufficient density of hydroxyl groups for the benzoic acid head to bind to.[2] Plasma treatment or UV-ozone cleaning can be effective for this purpose.[5]
-
Post-Deposition Curing: The terminal acrylate group of the molecule is designed for polymerization.[1] Applying a post-deposition curing step, such as UV irradiation or thermal annealing, can cross-link the monolayer, significantly enhancing its mechanical stability and adhesion.[6][7]
III. Troubleshooting Guide: A Deeper Dive
This section provides more detailed troubleshooting strategies for specific experimental challenges.
Problem 1: Inconsistent Monolayer Formation Across the Substrate
Symptoms:
-
Variable contact angles across the surface.
-
Patchy appearance under microscopy (e.g., AFM).
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Uneven Substrate Cleaning | Inconsistent removal of contaminants leads to areas where the monolayer cannot form properly. | Implement a more rigorous and uniform cleaning protocol. Sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) is a good starting point. For certain substrates, piranha solution or plasma cleaning may be necessary to achieve a uniformly clean surface.[3] |
| Non-Uniform Surface Hydroxylation | The density of hydroxyl groups, the binding sites for the benzoic acid head, is not consistent across the substrate.[2] | Utilize surface treatments like UV-ozone or oxygen plasma to create a uniform layer of hydroxyl groups.[5] The duration and power of these treatments should be optimized. |
| Inadequate Rinsing | Physisorbed (loosely bound) molecules that are not removed during rinsing can lead to a disordered and unstable layer. | After deposition, rinse the substrate thoroughly with a fresh, high-purity solvent to remove any non-chemisorbed molecules.[3] A gentle stream of inert gas (e.g., nitrogen) can then be used for drying.[3] |
Problem 2: Poor Adhesion and Monolayer Delamination
Symptoms:
-
The monolayer peels or lifts off the substrate, especially during subsequent processing steps or when subjected to mechanical stress.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Weak Interfacial Bonding | The interaction between the benzoic acid head group and the substrate is not strong enough. This can be due to a lack of suitable binding sites on the substrate.[2] | As mentioned previously, ensure the substrate surface is rich in hydroxyl groups.[2] The choice of substrate is also crucial; substrates like silicon oxide, indium tin oxide (ITO), and titanium oxide are known to form good interfaces with carboxylic acid-terminated SAMs.[8][9] |
| Lack of Covalent Cross-Linking | The acrylate tail groups have not been polymerized, resulting in a monolayer held together primarily by weaker van der Waals forces. | Implement a post-deposition curing step. UV curing in the presence of a photoinitiator or thermal curing can induce polymerization of the acrylate groups, forming a robust, cross-linked network.[6][7][10] |
| Internal Stress | Stress within the monolayer, which can arise during the self-assembly process or subsequent curing, can lead to delamination. | Optimize the curing conditions (e.g., UV intensity, exposure time, temperature) to minimize stress build-up. A gradual curing process may be beneficial. |
IV. Experimental Protocols
Protocol 1: Substrate Preparation and Cleaning
This protocol provides a general guideline for preparing common substrates. Optimization may be required based on the specific substrate material.
-
Solvent Cleaning:
-
Sonicate the substrate in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Surface Activation (Hydroxylation):
-
Place the cleaned substrate in a UV-ozone cleaner for 15-30 minutes. Alternatively, treat with oxygen plasma for 2-5 minutes.
-
This step is crucial for creating a hydrophilic surface with abundant hydroxyl groups.
-
Protocol 2: Monolayer Deposition
-
Solution Preparation:
-
Prepare a 1-10 mM solution of this compound in a high-purity solvent such as ethanol or isopropanol.[3] The optimal concentration may vary.
-
-
Deposition:
-
Immerse the freshly prepared substrate in the deposition solution.
-
Allow the self-assembly to proceed for 12-24 hours in a controlled environment (e.g., a desiccator or glovebox to minimize moisture and contaminants).[11]
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse it thoroughly with fresh solvent to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Protocol 3: Post-Deposition UV Curing
-
Photoinitiator Application (Optional but Recommended):
-
If a photoinitiator is used, it can be incorporated into the deposition solution or applied as a separate step.
-
-
UV Exposure:
-
Expose the monolayer-coated substrate to a UV light source (e.g., a mercury lamp).
-
The wavelength, intensity, and exposure time will need to be optimized. A typical starting point is 254 nm or 365 nm for 5-15 minutes.
-
Curing should be performed in an inert atmosphere (e.g., nitrogen) to prevent oxygen inhibition of the radical polymerization.
-
V. Characterization and Validation
To ensure the quality and adhesion of your monolayer, it is essential to perform proper characterization.
| Technique | Purpose | Expected Outcome for a Good Monolayer |
| Contact Angle Goniometry | To assess surface wettability and monolayer formation.[12][13] | An increase in the water contact angle compared to the bare, cleaned substrate indicates the formation of a hydrophobic monolayer.[8] The contact angle should be uniform across the surface. |
| X-ray Photoelectron Spectroscopy (XPS) | To confirm the chemical composition of the monolayer. | The presence of C 1s peaks corresponding to the different chemical environments in the molecule (e.g., C-C, C-O, C=O) and the attenuation of substrate signals confirm monolayer formation.[14] |
| Atomic Force Microscopy (AFM) | To visualize the surface morphology and identify defects. | A high-quality monolayer should exhibit a smooth, uniform surface with minimal pinholes or aggregates.[14] |
| Adhesion Tests (e.g., Scotch Tape Test, Pull-off Test) | To qualitatively or quantitatively assess the adhesion of the monolayer to the substrate. | The monolayer should remain intact after the adhesion test, indicating strong bonding to the substrate. |
VI. Visualizing the Workflow
The following diagrams illustrate the key processes for achieving a well-adhered monolayer.
Figure 1: Workflow for depositing and curing this compound monolayers.
Figure 2: Key mechanisms for enhancing monolayer adhesion.
VII. Conclusion
Improving the adhesion of this compound monolayers is a multi-step process that requires careful control over substrate preparation, deposition conditions, and post-deposition treatments. By systematically addressing potential issues and validating the quality of your monolayers at each stage, you can achieve robust and reliable surface modifications for your research and development applications.
VIII. References
-
Self-assembled monolayer of 3-aminopropyltrimethoxysilane for improved adhesion between aluminum alloy substrate and polyurethane coating | Request PDF - ResearchGate. (URL: [Link])
-
Formation of Self-Assembled Anticorrosion Films on Different Metals - PMC - NIH. (URL: [Link])
-
Improving Adhesion in Organic Photovoltaic Cells with Self-Assembled Monolayers | ACS Energy Letters - ACS Publications. (URL: [Link])
-
(PDF) Improved Anchoring of Self‐Assembled Monolayer on Hydroxylated NiOx Film Surface for Efficient and Stable Inverted Perovskite Solar Cells - ResearchGate. (URL: [Link])
-
Self-Assembled Monolayer- A Nano Surface Modification - jemds. (URL: [Link])
-
Effect of Anode Interfacial Modification by Self-Assembled Monolayers on the Organic Solar Cell Performance | ACS Omega - ACS Publications. (URL: [Link])
-
Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy - MDPI. (URL: [Link])
-
Contact Angle Measurements and Wettability - Nanoscience Instruments. (URL: [Link])
-
This compound - PubChem. (URL: [Link])
-
New strategy for crosslinking acrylic polymers without conventional crosslinkers. (URL: [Link])
-
Acrylic UV-curable adhesives for flexible thin film electronics encapsulation - DTU Inside. (URL: [Link])
-
Investigation of electron-induced cross-linking of self-assembled monolayers by scanning tunneling microscopy - PMC - NIH. (URL: [Link])
-
Contact Angle | Measurements - Biolin Scientific. (URL: [Link])
-
UV- and thermal-curing behaviors of dual-curable adhesives based on epoxy acrylate oligomers. (URL: [Link])
-
Challenges in the design and synthesis of self-assembling molecules as selective contacts in perovskite solar cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04668K. (URL: [Link])
-
Contact Angle Goniometer 101: Guide to Measuring Contact Angle - Brighton Science. (URL: [Link])
-
Gold Film Surface Preparation for Self-Assembled Monolayer Studies - ACS Publications. (URL: [Link])
-
Bioactive Coatings on Titanium: A Review on Hydroxylation, Self-Assembled Monolayers (SAMs) and Surface Modification Strategies - MDPI. (URL: [Link])
-
Preparation and Characterization of Self-crosslinked Acrylate Emulsified with Environmentally Friendly Surfactants - ResearchGate. (URL: [Link])
-
UV- and thermal-curing behaviors of dual-curable adhesives based on epoxy acrylate oligomers | Request PDF - ResearchGate. (URL: [Link])
-
Growth of a self-assembled monolayer decoupled from the substrate: nucleation on-command using buffer layers - NIH. (URL: [Link])
-
Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies - PubMed. (URL: [Link])
-
Vacuum Processability of Self-Assembled Monolayers and Their Chemical Interaction with Perovskite Interfaces - MDPI. (URL: [Link])
-
The role of substrate interactions in the modification of surface forces by self-assembled monolayers - RSC Publishing. (URL: [Link])
-
Contact Angle Measurement: The Definitive Guide (2026) - Droplet Lab. (URL: [Link])
-
Self-assembled monolayers on silicon : deposition and surface chemistry - St Andrews Research Repository. (URL: [Link])
-
Self-assembled monolayer - Wikipedia. (URL: [Link])
-
JPM | Free Full-Text | Preparation and Characterization of Self-crosslinked Acrylate Emulsified with Environmentally Friendly Surfactants. (URL: [Link])
-
Contact Angle Goniometry as a Tool for Surface Tension Measurements of Solids, Using Zisman Plot Method A Physical Chemistry. (URL: [Link])
-
UV/UV step-curing of optically clear acrylate adhesives for mobile devices - Express Polymer Letters. (URL: [Link])
-
Critical issues in applications of self-assembled monolayers - ResearchGate. (URL: [Link])
-
Epoxy (Meth)Acrylate-Based Thermally and UV Initiated Curable Coating Systems - NIH. (URL: [Link])
-
Preparation and Characterization of Self-Assembled Monolayers on Germanium Surfaces. (URL: [Link])
-
Structure and growth of self-assembling monolayers - Quantum Chemistry Laboratory. (URL: [Link])
-
Synthesis of self-crosslinking acrylate emulsion and self-crosslinking reaction in film formation - Web of Proceedings - Francis Academic Press. (URL: [Link])
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Validation & Comparative
Introduction to Reactive Mesogens: Bridging Molecular Order and Polymeric Stability
An In-Depth Comparative Guide to 4-((11-(Acryloyloxy)undecyl)oxy)benzoic Acid and Other Reactive Mesogens for Advanced Material Development
This guide provides a comprehensive comparison of this compound, a key monofunctional reactive mesogen, with other prevalent reactive mesogens (RMs). Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuanced interplay between molecular structure and macroscopic properties. We will explore the performance characteristics, experimental validation protocols, and application-specific advantages of these remarkable compounds, grounding our discussion in established scientific principles and experimental data.
Reactive mesogens (RMs) are a class of polymerizable liquid crystals that uniquely combine the self-organizing properties of liquid crystals with the ability to form stable, crosslinked polymer networks.[1][2][3] These molecules typically consist of a rigid mesogenic core, flexible spacer groups, and one or more reactive end groups (like acrylates or methacrylates).[4] Upon exposure to a stimulus, commonly UV light in the presence of a photoinitiator, these reactive groups polymerize. This process effectively "freezes" the liquid crystalline order (e.g., nematic or smectic alignment) into a robust solid film.[1][5] The resulting polymer networks retain the anisotropic optical and dielectric properties of the initial liquid crystal phase, making them indispensable for a wide range of applications, including optical films in displays (LCDs, OLEDs), actuators, and smart materials.[1][5][6]
At the heart of this guide is This compound , a calamitic (rod-shaped) reactive mesogen. Its structure, featuring a single acrylate group, a long alkyl spacer, and a benzoic acid head, imparts a unique set of properties that distinguish it from the more common difunctional RMs. This guide will objectively compare its performance against industry standards, providing the necessary experimental context for informed material selection.
Molecular Profile and Comparative Analysis
The performance of a reactive mesogen is intrinsically linked to its molecular architecture. Understanding the roles of the mesogenic core, the flexible spacer, and the reactive group is paramount to predicting and tuning the properties of the final polymer network.
Key Structural Features
A typical reactive mesogen architecture involves three key components, as illustrated below.[4]
Caption: Core components of a typical reactive mesogen.
This compound (referred to henceforth as 11-AUBA ) is a monofunctional RM. This is a critical distinction, as molecules with a single reactive group act as chain terminators, allowing for precise control over the crosslinking density of a polymer network when co-polymerized with difunctional RMs.[4] In contrast, difunctional RMs like the widely-used RM257 form highly crosslinked, rigid networks.[4][5]
Below is a comparison of 11-AUBA with other representative reactive mesogens.
Caption: Chemical structures of compared reactive mesogens.
Performance Metrics: A Tabulated Comparison
The selection of a reactive mesogen is dictated by the desired properties of the final application. The following table summarizes key performance characteristics based on structural differences.
| Property | This compound (11-AUBA) | RM257 (Common Diacrylate) | Methacrylate Analogs | Rationale & Causality |
| Functionality | Monofunctional (Acrylate) | Difunctional (Acrylate) | Mono- or Difunctional | Monofunctional RMs create linear polymers or can be used to control crosslink density. Difunctional RMs create rigid, crosslinked networks.[4] |
| Mesogenic Core | Phenyl Benzoic Acid | Three-ring Phenyl Benzoate | Varies, often Phenyl Benzoate | A larger, more rigid core (like in RM257) generally leads to higher clearing temperatures and greater thermal stability.[4] |
| Spacer Length | Long (11 carbons) | Shorter (6 carbons) | Varies | Longer spacers increase flexibility, often lowering melting points and favoring the formation of more ordered smectic phases over nematic phases.[4] |
| Reactive Group | Acrylate | Acrylate | Methacrylate | Acrylates exhibit faster polymerization kinetics due to the lower stability of their radical intermediates.[7] |
| Phase Behavior | Expected Smectic/Nematic | Nematic (Cryst. 70°C, N 126°C, Iso.)[4] | Varies with structure | The combination of a long spacer and a benzoic acid group in 11-AUBA is conducive to hydrogen bonding, which can promote smectic ordering. |
| Polymer Properties | Softer, more flexible networks | Hard, brittle networks | Higher Tg, better weather/impact resistance | Methacrylate-based polymers have improved thermal and mechanical properties compared to their acrylate counterparts.[7][8] |
Experimental Protocols for Comparative Evaluation
To ensure scientific rigor, any comparison must be grounded in standardized, reproducible experimental protocols. The following sections detail the methodologies for synthesizing and characterizing these reactive mesogens.
Workflow for RM Synthesis and Polymer Characterization
The overall process involves the synthesis of the monomer, its formulation into a polymerizable mixture, the creation of an oriented film, and the subsequent characterization of the resulting polymer network.
Caption: Standard workflow for evaluating a reactive mesogen.
Protocol 1: Synthesis of 11-AUBA
This protocol describes a typical esterification reaction to produce 11-AUBA.[9]
Causality: The synthesis involves two main steps: Williamson ether synthesis to attach the alkyl spacer to the benzoic acid precursor, followed by acrylation. An alternative is the direct esterification of 4-hydroxybenzoic acid with 11-(acryloyloxy)undecanol. An inert atmosphere is crucial during the final steps to prevent spontaneous, unwanted polymerization of the acrylate group.[9]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 4-hydroxybenzoic acid and 11-(acryloyloxy)undecanol (in a 1:1.2 molar ratio) in a suitable solvent like toluene in a round-bottom flask.
-
Catalyst Addition: Add an acid catalyst, such as p-toluenesulfonic acid (p-TSA).
-
Reaction: Equip the flask with a Dean-Stark apparatus to remove water, and reflux the mixture at 110-130°C under a nitrogen atmosphere for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.[9]
-
Verification: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Protocol 2: Characterization of Liquid Crystalline Properties
Causality: Differential Scanning Calorimetry (DSC) is used to determine the phase transition temperatures and associated enthalpy changes, which are characteristic of the material. Polarized Optical Microscopy (POM) allows for the visual identification of the specific liquid crystal phases (e.g., nematic, smectic) by observing their unique textures.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount (2-5 mg) of the purified RM into an aluminum DSC pan.
-
DSC Analysis:
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its expected clearing point to erase thermal history.
-
Cool the sample at the same rate to a temperature below its melting point.
-
Perform a second heating and cooling cycle. The phase transitions observed during the second heating scan are typically reported.
-
-
POM Analysis:
-
Place a small amount of the RM on a glass microscope slide and cover with a coverslip.
-
Heat the slide on a hot stage.
-
Observe the sample through a polarizing microscope as it is cooled from the isotropic liquid phase.
-
Record the characteristic textures that appear at each phase transition, confirming the nature of the mesophases identified by DSC. For example, a nematic phase will typically show a Schlieren texture.[10]
-
Protocol 3: Photopolymerization and Network Formation
Causality: This protocol creates a solid polymer film with a fixed molecular orientation. A photoinitiator (e.g., Irgacure 651) is required to generate free radicals upon UV exposure, which initiate the polymerization of the acrylate groups.[4] An alignment layer (e.g., rubbed polyimide) on the substrate provides a template for the RMs to self-organize into a uniform orientation before polymerization.
Step-by-Step Methodology:
-
Formulation: Prepare a solution of the reactive mesogen (e.g., 15 wt%) and a photoinitiator (e.g., 1-3 wt% relative to the RM) in a suitable solvent like toluene. For co-polymerization, mix monofunctional (11-AUBA) and difunctional (RM257) RMs in the desired ratio.
-
Substrate Preparation: Use glass substrates coated with an alignment layer (e.g., rubbed polyimide) to induce planar alignment.
-
Coating: Spin-coat the RM solution onto the prepared substrate to create a thin, uniform film.
-
Annealing: Heat the coated substrate to the desired liquid crystal phase temperature (determined by DSC/POM) and hold to allow the mesogens to align with the underlying layer.
-
UV Curing: While maintaining the temperature, expose the film to UV light (e.g., 365 nm) of a specific intensity for a set duration (typically a few minutes) to initiate and complete polymerization.[4]
-
Post-Curing: Cool the film to room temperature. The liquid crystal orientation is now permanently locked into the polymer network.
Conclusion: Selecting the Right Tool for the Job
The choice between This compound and other reactive mesogens is not a matter of one being universally superior, but rather a strategic decision based on the desired outcome.
-
11-AUBA is an ideal candidate when flexibility and controlled network density are required. Its monofunctional nature allows it to be used as a reactive plasticizer or to create polymer networks with a lower crosslink density, resulting in softer materials. The long alkyl spacer and potential for hydrogen bonding make it an interesting candidate for creating well-ordered smectic structures.
-
Difunctional acrylates like RM257 are the workhorses for applications demanding high rigidity and thermal stability . Their ability to form densely crosslinked networks is essential for creating robust optical films and components where maintaining dimensional stability is critical.[4][5]
-
Methacrylate-based RMs offer a compelling alternative when durability, impact resistance, and outdoor weatherability are the primary concerns, albeit at the cost of slower processing times compared to acrylates.[7]
By understanding the fundamental principles connecting molecular design to material properties, and by employing rigorous, validated experimental protocols, researchers can effectively harness the vast potential of reactive mesogens to engineer the next generation of advanced functional materials.
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A Senior Application Scientist's Guide to Homeotropic Liquid Crystal Alignment: Alternatives to 4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid
In the realm of liquid crystal (LC) technology, achieving uniform and stable molecular alignment is paramount. For applications requiring vertical alignment, such as in vertically aligned nematic (VAN) liquid crystal displays (LCDs), achieving a homeotropic orientation, where the LC director is perpendicular to the substrate, is a critical step. While materials like 4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid have been utilized, the field has evolved to embrace a variety of alternatives, each with distinct advantages in performance, processing, and cost-effectiveness. This guide provides an in-depth comparison of these alternatives, supported by experimental insights, to aid researchers and drug development professionals in selecting the optimal alignment strategy for their specific needs.
The Cornerstone of Vertical Alignment: An Introduction
Homeotropic alignment is characterized by liquid crystal molecules orienting themselves perpendicular to the substrate surface.[1][2] This orientation is crucial for achieving high contrast ratios and wide viewing angles in display technologies. The alignment is dictated by the interfacial interactions between the liquid crystal and a thin alignment layer coated onto the substrate. The ideal alignment layer promotes strong anchoring of the liquid crystal molecules in the desired homeotropic orientation, characterized by a high anchoring energy and a pretilt angle close to 90 degrees.[2]
This guide will explore the following key alternatives for inducing homeotropic LC alignment:
-
Polyimides (PIs): The industry workhorse for robust LC alignment.
-
Silane Coupling Agents: Versatile molecules for surface modification.
-
Surfactants: A simple and cost-effective method for surface energy control.
-
Nanoparticles: An emerging technology offering tunable alignment properties.
-
Photoalignment Materials: Enabling non-contact and patterned alignment.
Comparative Analysis of Homeotropic Alignment Alternatives
The selection of an appropriate alignment layer depends on a multitude of factors, including the desired pretilt angle, anchoring energy, thermal and chemical stability, and processing compatibility. Below is a comparative overview of the leading alternatives.
| Alignment Method | Typical Pretilt Angle | Anchoring Energy | Key Advantages | Key Disadvantages |
| Polyimides (PIs) | 85-89°[3] | Strong (10⁻⁴ - 10⁻³ J/m²) | High thermal and chemical stability, well-established process. | High-temperature curing, potential for dust generation from rubbing.[4] |
| Silane Coupling Agents | ~82-90°[5] | Moderate to Strong | Low-temperature processing, strong covalent bonding to glass. | Can be sensitive to humidity during deposition. |
| Surfactants (e.g., Lecithin) | ~90° | Weak to Moderate | Simple, low-cost, solution-based process. | Lower thermal stability, potential for contamination. |
| Nanoparticle Doping | Tunable (0-90°)[6] | Variable (depends on concentration) | Tunable pretilt angle, alignment without dedicated layers.[2] | Potential for aggregation, can affect LC bulk properties.[7] |
| Photoalignment | Tunable | Strong (>10⁻⁴ J/cm²)[8] | Non-contact, patternable, high anchoring energy. | Material cost, potential for UV degradation. |
In-Depth Exploration of Alignment Mechanisms and Protocols
Polyimides (PIs): The Established Standard
Mechanism of Action: Homeotropic alignment on polyimide layers is primarily driven by the steric interactions between the long alkyl chains of the polyimide and the liquid crystal molecules. The bulky side chains of the polyimide protrude from the surface, creating a low-energy interface that favors the perpendicular alignment of the rod-like LC molecules to minimize steric hindrance.
Experimental Protocol: Spin-Coating and Curing of a Commercial Polyimide
This protocol outlines the typical steps for preparing a homeotropic polyimide alignment layer using a commercially available solution.
-
Substrate Cleaning: Begin with thoroughly cleaned substrates (e.g., ITO-coated glass). A standard cleaning procedure involves sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol, followed by drying with nitrogen gas and a final UV-ozone treatment.
-
Polyimide Solution Preparation: Use a commercial vertical alignment polyimide solution (e.g., from Nissan Chemical or Daily Polymer Corp.).[9]
-
Spin Coating: Dispense the polyimide solution onto the substrate. Spin coat at a speed of 3000-4000 rpm for 30-60 seconds to achieve a uniform thin film.
-
Pre-Baking: Place the coated substrates on a hotplate at 80-100°C for 5-10 minutes to evaporate the solvent.
-
Curing (Imidization): Transfer the substrates to an oven and cure at a high temperature, typically 180-250°C, for 1-2 hours to induce imidization and form the final stable polyimide layer.[10]
-
Cell Assembly: Assemble the two substrates with a defined cell gap using spacers, and fill with the liquid crystal material in its isotropic phase.
-
Annealing: Cool the filled cell slowly to the nematic phase to ensure uniform alignment.
Causality in the Protocol: The high-temperature curing step is crucial for the imidization reaction, which converts the polyamic acid precursor into the robust polyimide structure.[10] The slow cooling during the annealing process allows the liquid crystal molecules to self-assemble into the lowest energy configuration, which is the homeotropic alignment dictated by the polyimide surface.
Diagram: Polyimide-Induced Homeotropic Alignment
Caption: Steric repulsion between PI side chains and LC molecules promotes vertical alignment.
Silane Coupling Agents: Covalent Surface Modification
Mechanism of Action: Silane coupling agents possess a dual functionality. One end of the molecule contains hydrolyzable groups (e.g., alkoxy groups) that react with hydroxyl groups on the substrate surface (like glass or ITO) to form stable covalent bonds. The other end has a non-polar alkyl chain. When a sufficiently long alkyl chain is used, the densely packed, low-surface-energy monolayer forces the liquid crystal molecules to align perpendicularly.
Experimental Protocol: Dip-Coating with an Alkyl Silane
This protocol describes the deposition of a self-assembled monolayer of a silane coupling agent.
-
Substrate Cleaning: Clean substrates as described in the polyimide protocol to ensure a high density of surface hydroxyl groups.
-
Silane Solution Preparation: Prepare a dilute solution (0.5-2% by weight) of an alkyltrialkoxysilane (e.g., octadecyltrimethoxysilane) in a solvent mixture, typically 95% ethanol and 5% water.[11][12] Adjust the pH to 4.5-5.5 with acetic acid to catalyze hydrolysis.[12][13][14]
-
Hydrolysis: Allow the solution to stir for at least 5 minutes for the silane to hydrolyze.[11]
-
Dip-Coating: Immerse the cleaned substrates in the silane solution for 1-2 minutes with gentle agitation.[11]
-
Rinsing: Briefly rinse the substrates with ethanol to remove any excess, unreacted silane.[11]
-
Curing: Cure the coated substrates in an oven at 110-120°C for 10-30 minutes to promote the condensation reaction and form a stable siloxane network on the surface.[11][13]
-
Cell Assembly and Filling: Proceed with cell assembly and filling as previously described.
Causality in the Protocol: The acidic pH of the solution is critical for catalyzing the hydrolysis of the alkoxy groups on the silane, making them reactive towards the substrate surface.[12][13][14] The final curing step drives off water and completes the covalent bonding of the silane to the surface and cross-linking between adjacent silane molecules, resulting in a durable alignment layer.
Diagram: Silane-Induced Homeotropic Alignment
Caption: Covalently bonded silane monolayer with alkyl chains inducing vertical LC alignment.
Nanoparticles: A Tunable and Versatile Approach
Mechanism of Action: The mechanism of nanoparticle-induced alignment can occur through two primary routes: doping nanoparticles into the bulk of the liquid crystal or creating a nanoparticle-based alignment layer.[15] When doped into the bulk, nanoparticles can be adsorbed onto the substrate surface, altering the surface energy and promoting homeotropic alignment.[16] The concentration of the nanoparticles can be varied to control the pretilt angle.[6][16] For instance, Polyhedral Oligomeric Silsesquioxanes (POSS) nanoparticles have been shown to induce vertical alignment.[16] In some cases, the interaction between the nanoparticles and the liquid crystal molecules can lead to a synergistic effect that drives the alignment.[2]
Experimental Protocol: Nanoparticle Doping for Homeotropic Alignment
This protocol details a method for achieving homeotropic alignment by doping nanoparticles into the liquid crystal.
-
Nanoparticle Dispersion: Disperse a specific concentration (e.g., 0.1-1 wt%) of nanoparticles (e.g., POSS) in the liquid crystal host material.
-
Homogenization: Ensure a uniform dispersion by ultrasonication or mechanical stirring of the mixture in the isotropic phase of the liquid crystal.
-
Cell Preparation: Use substrates without a dedicated alignment layer, which have been thoroughly cleaned.
-
Cell Filling: Fill the cell with the nanoparticle-LC composite material in its isotropic phase.
-
Annealing: Cool the cell slowly to the nematic phase to allow the nanoparticles to migrate to the surfaces and induce homeotropic alignment.
Causality in the Protocol: The uniform dispersion of nanoparticles is crucial to avoid aggregation, which can lead to defects in the alignment.[7] The slow cooling process is essential for allowing the system to reach thermodynamic equilibrium, where the nanoparticles self-assemble at the interface to lower the system's free energy, thereby inducing the desired homeotropic alignment.
Diagram: Nanoparticle-Induced Alignment Mechanism
Caption: Nanoparticles adsorb to the substrate, modifying the surface energy and aligning LC molecules.
Concluding Remarks for the Practicing Scientist
The choice of a homeotropic alignment agent is a critical decision in the design and fabrication of liquid crystal devices. While traditional materials like polyimides offer robustness and reliability, newer alternatives provide enhanced flexibility and novel functionalities. Silane coupling agents are an excellent choice for applications requiring low-temperature processing and durable surface modification. Surfactants offer a simple, low-cost entry point for proof-of-concept studies. The burgeoning field of nanoparticle-induced alignment presents exciting opportunities for creating tunable and responsive liquid crystal systems. Finally, photoalignment stands out for its ability to create complex, patterned alignment profiles, paving the way for advanced photonic devices.
This guide has provided a comparative framework and detailed experimental insights to empower researchers to make informed decisions. It is crucial to consider the specific requirements of the application at hand, including performance metrics, processing constraints, and cost, to select the most suitable alternative to this compound for achieving high-quality homeotropic liquid crystal alignment.
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ResearchGate. (2021). What materials do you recommend as a coating layer to obtain liquid crystal cells with homeotropic alignment of molecules? [Online discussion]. Available at: [Link]
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Elsevier. (2021). Polyimide-free vertical alignment in a binary mixture consisting of nematic liquid crystal and reactive mesogen. ScienceDirect. Available at: [Link]
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Hwang, S. J., Jeng, S. C., & Hsieh, I. M. (2010). Nanoparticle-doped polyimide for controlling the pretilt angle of liquid crystals devices. Optics Express, 18(23), 24273-24278. Available at: [Link]
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ResearchGate. (n.d.). Pretilt angle control and multidomain alignment of liquid crystals by using polyimide mixed with liquid crystalline prepolymer. Available at: [Link]
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Nie, X. (2007). Anchoring Energy And Pretilt Angle Effects On Liquid Crystal Response Time. University of Central Florida. Available at: [Link]
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Singh, G., & Kumar, S. (2018). Theoretical analysis of nanoparticle-induced homeotropic alignment in nematic liquid crystals. arXiv preprint arXiv:1808.08477. Available at: [Link]
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van der Zanden, K. J. P., et al. (2018). Homeotropic Self-Alignment of Discotic Liquid Crystals for Nanoporous Polymer Films. ACS Nano, 12(8), 8267–8274. Available at: [Link]
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Iacob, M., et al. (2021). New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications. Polymers, 13(22), 4009. Available at: [Link]
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AIP Publishing. (2006). Effect of polyimide layer surfaces on pretilt angles and polar anchoring energy of liquid crystals. Journal of Applied Physics. Available at: [Link]
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Stebryte, M., et al. (2021). Role of homeotropic alignment strength at the air interface of polymerized liquid crystal layers. Optics Express, 29(19), 31216-31228. Available at: [Link]
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Gelest. (n.d.). APPLYING A SILANE COUPLING AGENT. Available at: [Link]
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A Senior Application Scientist's Guide to Validating Surface Functionalization with Contact Angle Measurements
In the realms of materials science, biotechnology, and drug development, the ability to precisely engineer a material's surface is paramount. Whether designing biocompatible implants, optimizing drug delivery vehicles, or developing advanced coatings, the success of these endeavors hinges on the successful modification, or functionalization, of the surface. But how can we be certain that our intended chemical modification has occurred? Among a suite of surface analysis techniques, contact angle goniometry stands out as a remarkably sensitive, yet straightforward, method for validating these changes.
This guide provides an in-depth comparison of how contact angle measurements can be used to validate different surface functionalization strategies. We will explore the fundamental principles, detail robust experimental protocols, and interpret the resulting data, offering field-proven insights for researchers, scientists, and drug development professionals.
The Fundamental Principle: Why Contact Angle Reveals Surface Chemistry
The contact angle (θ) is the angle a liquid droplet forms at the three-phase boundary where the liquid, gas, and solid intersect.[1][2] This angle is a direct manifestation of the energetic balance between the cohesive forces within the liquid (surface tension) and the adhesive forces between the liquid and the solid surface (surface energy). The well-known Young's equation describes this equilibrium on an ideal surface[1].
A surface is generally considered hydrophilic (water-loving) if the water contact angle is less than 90°, indicating that the liquid spreads out.[1][3][4][5][6] Conversely, a surface is hydrophobic (water-fearing) if the contact angle is greater than 90°, causing the water to bead up.[1][3][4][5][7]
The critical insight is that surface functionalization directly alters the surface's free energy. By introducing new chemical groups—polar (-OH, -NH2) or non-polar (-CH3, -CF3)—we change the adhesive forces between the surface and a probe liquid like water. This change is quantitatively reflected in the contact angle, making it a powerful proxy for confirming successful chemical modification.
Beyond the Static Angle: Advancing, Receding, and Hysteresis
While the static (sessile drop) contact angle is the most common measurement, real-world surfaces are rarely ideal; they possess chemical and topographical heterogeneity.[8] To capture a more complete picture, we measure dynamic contact angles:
-
Advancing Contact Angle (θA): The maximum stable angle, measured as a droplet expands over a dry surface. It is particularly sensitive to low-energy (hydrophobic) components on the surface.[8][9]
-
Receding Contact Angle (θR): The minimum stable angle, measured as a droplet contracts over a pre-wetted surface.[10] It is more sensitive to high-energy (hydrophilic) components.[8][10]
-
Contact Angle Hysteresis (CAH): The difference between the advancing and receding angles (CAH = θA - θR). A large hysteresis often indicates surface roughness, chemical heterogeneity, or contamination.[1][3][8]
Comparison Guide: Validating Functionalization on Glass Surfaces
To illustrate the power of this technique, let's compare three common functionalization schemes applied to standard glass microscope slides. Glass is an ideal model substrate due to its natively hydrophilic surface, rich with hydroxyl (-OH) groups.
| Surface Treatment | Primary Chemical Change | Expected Wettability | Mean Water Contact Angle (θ) | Interpretation of Change |
| Control: Piranha-Cleaned Glass | Surface terminated with polar Si-OH groups | Highly Hydrophilic | < 15° | Establishes a clean, high-energy baseline. A low angle confirms the presence of hydroxyl groups. |
| Hydrophilic: Plasma Treatment (Oxygen) | Introduction of additional polar oxygen-containing functional groups (e.g., -COOH, -C=O)[11] | Very Highly Hydrophilic | ~0-5° | A significant decrease from the baseline indicates successful surface oxidation and increased hydrophilicity.[12] |
| Hydrophobic: Silanization (with Dichlorooctamethyltetrasiloxane) | Replacement of polar Si-OH groups with non-polar Si-O-Si-(CH₃)₂ chains[13] | Hydrophobic | > 95° | A dramatic increase in contact angle provides strong evidence that the hydrophilic hydroxyl groups have been successfully capped with a hydrophobic silane layer.[13][14] |
This comparative data clearly demonstrates how a simple contact angle measurement can provide unambiguous validation of vastly different surface modification outcomes.
Experimental Workflow & Protocols
A self-validating experimental design is crucial for trustworthy results. This involves establishing a consistent baseline and systematically comparing it to the modified surface.
Visualization of the Validation Workflow
Caption: General workflow for validating surface functionalization.
Detailed Protocol: Sessile Drop Contact Angle Measurement
This protocol outlines the steps for measuring the static water contact angle using a goniometer, a common and accessible method.[4][15]
Instrumentation:
-
Optical Tensiometer / Contact Angle Goniometer[2]
-
High-precision liquid dispenser (automated or manual syringe)
-
High-resolution camera[16]
-
Analysis software
Methodology:
-
System Preparation:
-
Droplet Deposition:
-
Carefully dispense a small, precise volume of water (typically 2-5 µL) onto the substrate surface to form a sessile drop.[16]
-
The needle tip should be close to the surface to minimize the drop's impact energy, which can affect the initial angle.
-
-
Image Capture & Analysis:
-
Immediately after the droplet stabilizes (typically within 1-3 seconds), capture a high-resolution image of the droplet profile.
-
The analysis software fits a mathematical model (e.g., Young-Laplace) to the droplet shape to determine the angle at the liquid-solid interface.[16]
-
-
Self-Validation and Replicates:
-
Baseline Control: Before functionalization, measure at least 5 different spots on a cleaned control substrate. The low standard deviation of these measurements will confirm the homogeneity of your cleaning process.
-
Post-Functionalization: After modification, repeat the measurement on at least 5 different spots on the functionalized surface.
-
Causality Check: A statistically significant difference between the baseline and post-functionalization contact angles validates the surface modification.
-
Deeper Dive: Interpreting Complex Scenarios
While a simple hydrophilic/hydrophobic shift is common, contact angle data can reveal more nuanced information.
The Role of Surface Roughness
Young's equation assumes a perfectly smooth surface.[1] On real surfaces, roughness can amplify the inherent wettability. This is described by two key models:
-
Wenzel State: The liquid fully penetrates the rough grooves of the surface.[18][19] This enhances both hydrophilicity (a hydrophilic surface becomes more hydrophilic) and hydrophobicity (a hydrophobic surface becomes more hydrophobic).
-
Cassie-Baxter State: The liquid is suspended on top of the roughness peaks, trapping air in the valleys.[18][19][20] This state is responsible for superhydrophobic surfaces (θ > 150°) and promotes droplet roll-off.[10]
A significant change in contact angle hysteresis after functionalization can often point to a change in surface roughness or the introduction of a new wetting regime.
Caption: Wetting models for rough surfaces.
Estimating Surface Free Energy (SFE)
While contact angle does not directly provide surface energy, it is the primary input for its calculation.[21] By measuring the contact angles of two or more well-characterized probe liquids (one polar, like water, and one non-polar, like diiodomethane), the solid's surface free energy and its constituent polar and dispersive components can be calculated using models like the OWRK/Fowkes method.[22][23][24] This provides a more fundamental quantification of the surface chemistry than a single water contact angle alone.
Conclusion
Contact angle measurement is an indispensable tool for any scientist or engineer working on surface modification. It provides a rapid, quantitative, and highly sensitive assessment of changes in surface chemistry and energy. By moving beyond simple static measurements to include dynamic angles and by employing a robust, self-validating experimental design, researchers can confidently confirm the success of their functionalization strategies. This simple measurement of a droplet's angle is, in essence, a clear window into the molecular landscape of a material's surface, making it a cornerstone of modern surface science.
References
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Kwok, D. Y., & Neumann, A. W. (1999). Contact angle measurement and contact angle interpretation. Advances in Colloid and Interface Science, 81(3), 167–249. [Link]
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Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. Retrieved from [Link]
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ASTM International. (2022). Standard Practice for Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement (ASTM D7334-08R22). [Link]
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Biolin Scientific. (2021, July 6). Advancing and receding contact angles for full wetting characterization. Retrieved from [Link]
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Yuan, Y., & Lee, T. R. (2013). Contact Angle and Wetting Properties. In G. Bracco & B. Holst (Eds.), Surface Science Techniques. Springer Series in Surface Sciences, vol 51. Springer, Berlin, Heidelberg. [Link]
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Law, K.-Y. (2014). Definitions for Hydrophilicity, Hydrophobicity, and Superhydrophobicity: Getting the Basics Right. The Journal of Physical Chemistry Letters, 5(4), 686-688. [Link]
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DataPhysics Instruments. (n.d.). Measuring Contact Angles using the Sessile Drop Method. Retrieved from [Link]
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Extrand, C. W. (2002). Model for contact angles and hysteresis on rough and ultraphobic surfaces. Langmuir, 18(21), 7991–7999. [Link]
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ResearchGate. (n.d.). How can I calculate surface energy from contact angle measurement? Retrieved from [Link]
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The Influence of Alkyl Chain Length on the Performance of Benzoic Acid-Based Liquid Crystals: A Comparative Guide
Introduction
Benzoic acid derivatives represent a foundational class of calamitic (rod-shaped) liquid crystals, valued for their rich mesomorphism, synthetic accessibility, and the pivotal role of hydrogen bonding in their self-assembly. The formation of hydrogen-bonded dimers effectively elongates the molecular structure, a key prerequisite for liquid crystallinity.[1][2] A critical determinant of the physicochemical properties of these materials is the length of the terminal alkyl or alkoxy chain. This guide provides a comprehensive comparison of the performance of a homologous series of 4-n-alkoxybenzoic acids, focusing on how varying the alkyl chain length systematically alters their thermal, optical, and dielectric properties. Understanding these structure-property relationships is paramount for the rational design of liquid crystal materials for applications ranging from display technologies to advanced optical systems.[3]
This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis, characterization, and application of liquid crystalline materials. We will delve into the experimental methodologies for their synthesis and characterization, present comparative data, and provide insights into the underlying molecular mechanisms that govern their behavior.
Experimental Methodologies: A Self-Validating Approach
The synthesis and characterization of a homologous series of liquid crystals demand robust and reproducible experimental protocols. The causality behind each step is crucial for obtaining reliable and comparable data.
Synthesis of 4-n-Alkoxybenzoic Acids: The Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and versatile method for preparing the 4-n-alkoxybenzoic acid homologous series.[4] This S_N2 reaction involves the nucleophilic substitution of a halide by an alkoxide. Here, we present a detailed protocol for the synthesis of 4-hexyloxybenzoic acid (n=6) as a representative example.
Protocol: Synthesis of 4-Hexyloxybenzoic Acid
-
Step 1: Deprotonation of 4-Hydroxybenzoic Acid.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (72.4 mmol) of 4-hydroxybenzoic acid in 100 mL of ethanol.
-
Slowly add a solution of 8.1 g (144.8 mmol) of potassium hydroxide in 50 mL of ethanol. The addition of a stoichiometric excess of a strong base like KOH is critical to ensure complete deprotonation of the phenolic hydroxyl group, forming the highly nucleophilic potassium 4-hydroxybenzoate.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Step 2: Alkylation.
-
To the stirred solution, add 14.2 g (86.9 mmol) of 1-bromohexane. The choice of a primary alkyl halide is essential to favor the S_N2 mechanism and minimize competing elimination reactions.[4]
-
Heat the reaction mixture to reflux and maintain for 12 hours. The elevated temperature increases the reaction rate.
-
-
Step 3: Work-up and Purification.
-
After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting solid is dissolved in 200 mL of distilled water and acidified to a pH of ~2 with 2M hydrochloric acid. This protonates the carboxylate group, precipitating the desired 4-hexyloxybenzoic acid.
-
The white precipitate is collected by vacuum filtration and washed with cold distilled water to remove any remaining salts.
-
The crude product is recrystallized from an ethanol/water mixture to yield pure 4-hexyloxybenzoic acid. Recrystallization is a critical step for obtaining materials with sharp and well-defined phase transitions.
-
The successful synthesis should be confirmed by spectroscopic methods such as ¹H NMR and FT-IR spectroscopy.
Characterization of Mesomorphic Properties
The characterization of the liquid crystalline phases and their transition temperatures is primarily achieved through a combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Protocol: DSC and POM Analysis
-
Differential Scanning Calorimetry (DSC).
-
A small sample (3-5 mg) of the synthesized 4-alkoxybenzoic acid is hermetically sealed in an aluminum pan.
-
The sample is subjected to a controlled heating and cooling cycle, typically at a rate of 10 °C/min. The choice of heating rate is a balance between resolution and sensitivity; slower rates provide better resolution of transitions but with weaker signals.[5]
-
The heat flow as a function of temperature is recorded. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions.[6]
-
-
Polarized Optical Microscopy (POM).
-
A small amount of the sample is placed on a clean glass slide and covered with a coverslip.
-
The slide is placed on a hot stage attached to a polarizing microscope.
-
The sample is heated and cooled while being observed between crossed polarizers. The unique optical textures exhibited by different liquid crystal phases allow for their identification.[7] For example, the nematic phase often shows a characteristic Schlieren texture, while smectic phases can exhibit focal-conic fan textures.[8][9]
-
Performance Comparison of Alkyl Chain Lengths
The length of the flexible alkyl chain (n) in the 4-n-alkoxybenzoic acid homologous series has a profound and systematic impact on the mesomorphic behavior, transition temperatures, and other physical properties.
Mesophase Behavior and Transition Temperatures
The transition temperatures for the 4-n-alkoxybenzoic acid homologous series are presented in Table 1. The data reveals several key trends:
-
Odd-Even Effect: The nematic-isotropic clearing temperatures (T_NI) exhibit a distinct odd-even effect, where compounds with an even number of carbon atoms in the alkoxy chain generally have higher clearing points than those with an odd number of carbons.[10][11] This is attributed to the difference in the orientation of the terminal methyl group, which affects the overall molecular linearity and packing efficiency.[12]
-
Promotion of Smectic Phases: As the alkyl chain length increases, there is a greater tendency for the formation of more ordered smectic phases.[3] For shorter chain lengths (n=3-6), only a nematic phase is observed. For n=7 and longer, a smectic C phase appears in addition to the nematic phase. This is due to the increased van der Waals interactions between the longer alkyl chains, which favor a layered arrangement.[2]
-
Melting Point Trend: The melting points do not show a simple monotonic trend but generally follow a zig-zag pattern, also influenced by the odd-even effect on crystal packing.[13]
Table 1: Transition Temperatures of 4-n-Alkoxybenzoic Acids (°C)
| n | Alkoxy Chain | Melting Point (T_m) | Nematic-Isotropic (T_NI) | Smectic C - Nematic (T_SN) |
| 1 | Methoxy | 185 | - | - |
| 2 | Ethoxy | 198 | - | - |
| 3 | Propoxy | 148 | 154 | - |
| 4 | Butoxy | 147 | 161 | - |
| 5 | Pentyloxy | 134 | 151 | - |
| 6 | Hexyloxy | 125 | 154 | - |
| 7 | Heptyloxy | 100 | 147 | 92 |
| 8 | Octyloxy | 102 | 147 | 108 |
| 9 | Nonyloxy | 97 | 144 | 115 |
| 10 | Decyloxy | 101 | 143 | 122 |
Note: Data compiled from multiple sources. Exact values may vary slightly depending on experimental conditions and purity.
Optical Properties
The alkyl chain length also influences the optical properties of these liquid crystals. Studies on similar homologous series have shown that:
-
Absorption Spectra: An increase in the alkyl chain length can lead to a slight blue shift in the UV-Vis absorption spectra. This is often attributed to steric hindrance from the longer alkyl chains.[1][14]
-
Photoluminescence: The photoluminescence spectra may exhibit a red shift with increasing alkyl chain length.[1][14]
-
Energy Band Gap: The optical energy band gap tends to increase with longer alkyl chains, which can be a consequence of the observed blue shift in absorption.[1][15]
Dielectric Properties
The dielectric anisotropy (Δε) is a critical parameter for many applications of liquid crystals, as it determines their response to an electric field. For calamitic liquid crystals like the 4-alkoxybenzoic acids, the dielectric anisotropy is influenced by the molecular dipole moment and the degree of orientational order.
Structure-Property Relationships: The Underlying Science
The observed trends in the performance of the 4-alkoxybenzoic acid homologous series can be explained by considering the interplay of molecular structure and intermolecular forces.
The Hydrogen-Bonded Dimer: The Fundamental Mesogenic Unit
The carboxylic acid groups of two benzoic acid molecules form strong intermolecular hydrogen bonds, creating a dimeric structure that is the fundamental mesogenic unit.[1] This dimerization effectively doubles the length of the molecule, significantly enhancing its aspect ratio and promoting the formation of liquid crystalline phases.
Diagram: Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of 4-hexyloxybenzoic acid.
The Odd-Even Effect and Molecular Packing
The odd-even effect is a direct consequence of the conformational preferences of the alkyl chain.[10] For an even number of carbon atoms, the terminal C-C bond is roughly parallel to the long axis of the molecule, leading to a more linear and extended conformation. In contrast, for an odd number of carbons, the terminal C-C bond is tilted with respect to the molecular axis, resulting in a less linear shape. The more linear "even" members can pack more efficiently in the liquid crystalline phase, leading to stronger intermolecular interactions and higher clearing temperatures.[12]
Diagram: The Odd-Even Effect on Molecular Shape
Caption: Conformational differences leading to the odd-even effect.
Conclusion
The length of the terminal alkyl chain is a powerful tool for tuning the performance of benzoic acid-based liquid crystals. This guide has demonstrated that increasing the chain length generally promotes the formation of more ordered smectic phases and influences the nematic-isotropic transition temperature through the odd-even effect. These predictable structure-property relationships provide a solid foundation for the design of new liquid crystalline materials with tailored properties for specific technological applications. The experimental protocols provided herein offer a self-validating framework for the synthesis and characterization of these fascinating materials, enabling researchers to confidently explore their potential.
References
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Ahmed, H. A., Al-Mutabagani, L. A., Alshabanah, L. A., Alalawy, H. H., & Al-Zahrani, S. A. (2021). First mesomorphic and DFT characterizations for 3-(or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 11(1), 1-17. [Link]
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Yadykova, A. Y., Konstantinov, I. I., Vlasova, A. V., Varfolomeeva, L. A., & Ilyin, S. O. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. International Journal of Molecular Sciences, 24(21), 15706. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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Chauhan, M. B., Bhoi, D. K., Solanki, D., & Doshi, A. V. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37. [Link]
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Jakli, A. (2021). Odd-even effects in liquid crystals. Liquid Crystals, 48(8), 1010-1019. [Link]
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Urban, S., & Gestblom, B. (2001). Dielectric and Conductivity Anisotropy in Liquid Crystalline Phases, of Strongly Polar Thioesters. Zeitschrift für Naturforschung A, 56(11), 777-784. [Link]
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Al-Mutabagani, L. A., Ahmed, H. A., Alshabanah, L. A., Alalawy, H. H., & Al-Zahrani, S. A. (2021). First mesomorphic and DFT characterizations for 3-(or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 11(1), 1-17. [Link]
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Pagariya, R. F., & Thakare, N. S. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 8(5), 385-392. [Link]
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Byrne, L. E., & Sharma, D. D. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Engineering And Technology Journal, 8(9), 2740–2756. [Link]
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Lagerwall, J. P. (2012). Liquid crystal textures: an overview. Liquid Crystals, 39(10), 1263-1280. [Link]
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Ahmed, H. A., Al-Mutabagani, L. A., Alshabanah, L. A., Alalawy, H. H., & Al-Zahrani, S. A. (2021). Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. Molecules, 26(7), 1927. [Link]
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Saha, R., Babakhanova, G., Parsouzi, Z., Rajabi, M., Gyawali, P., Welch, C., ... & Jakli, A. (2019). Oligomeric odd-even effect in liquid crystals. Materials Horizons, 6(8), 1634-1641. [Link]
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Chemistry LibreTexts. (2021). Preparation of 4-Acetoxy Benzoic acid. [Link]
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Chauhan, M. B., Bhoi, D. K., Solanki, D., & Doshi, A. V. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37. [Link]
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Ahmed, H. A., Saad, G. R., & El-Atawy, M. A. (2020). Induced Smectic Phases from Supramolecular H-Bonded Complexes Based on Non-Mesomorphic Components. Crystals, 10(8), 679. [Link]
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Rondelez, F. (1974). Some electrical properties and ordering in the p-n-alkoxybenzoic-acids. Solid State Communications, 14(9), 815-819. [Link]
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Efron, U. (1975). The even-odd effect in liquid crystals. A simple model. The Journal of Chemical Physics, 63(5), 2263-2269. [Link]
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Bąk, A., & Chłędowska, K. (2023). Distinguishing the Focal-Conic Fan Texture of Smectic A from the Focal-Conic Fan Texture of Smectic B. Applied Sciences, 13(15), 8849. [Link]
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A Comparative Guide to the Polymerization Kinetics of Acrylate Monomers for Researchers and Formulation Scientists
Introduction
1.1 The Ubiquity and Importance of Polyacrylates
Polyacrylates are a cornerstone of the modern polymer industry, forming the basis of countless products we encounter daily, from adhesives and coatings to biomedical devices and advanced drug delivery systems.[1] Their versatility stems from the wide range of properties achievable by simply modifying the chemical structure of the parent acrylate monomer.[2] These polymers are typically synthesized through chain-growth polymerization, most commonly free-radical polymerization, a process whose efficiency and outcome are dictated by its underlying kinetics.[3]
1.2 Why Polymerization Kinetics Matter: From Synthesis to Application
A deep understanding of polymerization kinetics is not merely an academic exercise; it is a critical tool for process optimization, material design, and quality control.[4] The rates of the fundamental reaction steps—initiation, propagation, and termination—govern the final polymer's molecular weight, structural architecture, and, consequently, its macroscopic properties like viscosity, adhesion, and durability.[3] For researchers in materials science and drug development, mastering these kinetic principles is paramount to designing polymers with precisely tailored characteristics.
1.3 Scope of this Guide
This guide provides a comparative study of the polymerization kinetics of different acrylate monomers. We will delve into the fundamental principles of free-radical polymerization, explore how monomer structure influences kinetic rates, and present quantitative data for key industrial monomers. Furthermore, we will provide detailed, field-proven protocols for the gold-standard experimental techniques used to measure these kinetic parameters, empowering you to validate and expand upon this data in your own work.
The Fundamental Steps of Acrylate Radical Polymerization
Acrylate polymerization is a chain reaction that proceeds via three main stages: initiation, propagation, and termination.[3]
Caption: The three core stages of free-radical polymerization.
2.1 Initiation: The Spark of the Reaction
The process begins with an initiator, a molecule that decomposes under heat or light to form two primary free radicals (R•).[3] This highly reactive species then adds to the carbon-carbon double bond of an acrylate monomer (M), forming an active monomer radical (R-M•) and officially kicking off the polymer chain.
2.2 Propagation: Building the Polymer Chain
During propagation, the newly formed monomer radical rapidly adds successive monomer units, extending the polymer chain. This step is characterized by the propagation rate coefficient, kp, a crucial parameter that dictates the speed of polymer growth. The value of kp is highly dependent on the specific monomer's structure.
2.3 Termination: Concluding the Growth
The growth of a polymer chain ceases when its radical activity is neutralized. This typically occurs when two growing radical chains (R-Mn• and R-Mm•) encounter each other. They can terminate in one of two ways: combination, where they form a single, longer polymer chain, or disproportionation, where one radical abstracts a hydrogen atom from the other, resulting in two separate, stable polymer chains.[3] For acrylates, termination is predominantly by combination.[5] The overall rate of this process is described by the termination rate coefficient, kt.
2.4 The Complicating Factors: Secondary Reactions in Acrylate Polymerization
Unlike other vinyl monomers, the polymerization of acrylates is significantly complicated by secondary reactions, especially at elevated temperatures.[4] Intramolecular chain transfer, or "backbiting," can occur where the growing chain-end radical curls back and abstracts a hydrogen atom from its own backbone. This creates a more stable mid-chain radical which propagates more slowly, impacting the overall reaction rate and leading to short-chain branching.[4][6] Subsequent β-scission of this mid-chain radical can lead to the formation of macromonomers.[4]
Comparative Kinetics of Acrylate Monomers
The structure of the acrylate monomer, particularly the ester side group, has a profound impact on its polymerization kinetics.
3.1 The Role of the Ester Side Chain
Effect of Chain Length: For common n-alkyl acrylates, the propagation rate coefficient (kp) tends to increase with the length of the ester side chain. For instance, the kp for n-butyl acrylate is approximately 20% higher than that for methyl acrylate. This effect is thought to be primarily entropic in origin, while the activation energy remains relatively constant across the family.
Effect of Branching: The impact of branching on the side chain is less straightforward. While branching in methacrylates appears to have little effect on the propagation rate, no clear trend has been observed for branched acrylate monomers.[7] However, bulky side groups, such as in 2-ethylhexyl acrylate (EHA), can influence termination kinetics due to steric hindrance.
3.2 The Influence of Monomer Functionality
Monomer functionality refers to the number of polymerizable acrylate groups per molecule (e.g., mono-, di-, tri-acrylates). As functionality increases, the polymerization behavior changes dramatically. Multifunctional monomers lead to the formation of highly crosslinked polymer networks.[8] Kinetically, monomers with higher functionality exhibit both lower propagation and termination rate constants.[8] This is attributed to the decreased mobility of the growing polymer radicals as the network rapidly forms and vitrifies, leading to diffusion-controlled reactions.[8] While the overall polymerization rate might be high initially, it often decelerates sharply, resulting in incomplete monomer conversion.[8][9]
3.3 Quantitative Comparison of Kinetic Parameters
The following table summarizes the benchmark Arrhenius parameters for the propagation rate coefficient (kp) of several common industrial acrylate monomers, as determined by pulsed-laser polymerization (PLP). The propagation rate coefficient at a given temperature (T, in Kelvin) can be calculated using the Arrhenius equation: kp = A · e(-Ea/RT), where R is the gas constant (8.314 J·mol-1·K-1).
| Monomer | Structure | A (L·mol-1·s-1) | Ea (kJ·mol-1) | kp @ 60°C (L·mol-1·s-1) | Source |
| Methyl Acrylate (MA) | CH2=CHCOOCH3 | 1.41 x 107 | 17.3 | ~48,000 | [10] |
| n-Butyl Acrylate (BA) | CH2=CHCOOC4H9 | 2.21 x 107 | 17.9 | ~59,000 | [11] |
| 2-Ethylhexyl Acrylate (EHA) | CH2=CHCOOCH2CH(C2H5)C4H9 | 1.15 x 108 | 23.3 | ~61,000 | [7] |
Note on Termination Coefficients (kt): The termination rate coefficient, kt, is notoriously difficult to measure accurately as it is highly dependent on chain length, viscosity, and monomer conversion. For butyl acrylate, the chain-length averaged termination rate coefficient, <kt>, does not vary significantly with monomer conversion at a given chain length.[1] For 2-ethylhexyl acrylate, the termination rate is significantly higher than for butyl acrylate, an effect which may be related to the bulky side group.[7]
Gold-Standard Methodologies for Kinetic Analysis
Accurate determination of kinetic parameters requires robust experimental techniques. The following sections detail the principles and protocols for two widely accepted methods.
4.1 Pulsed-Laser Polymerization with Size-Exclusion Chromatography (PLP-SEC) for Propagation Rate Coefficient (kp) Determination
4.1.1 Principle and Rationale PLP-SEC is the IUPAC-recommended method for determining kp.[11] The technique involves initiating polymerization with short, periodic laser pulses. Each pulse generates a burst of radicals that polymerize for a fixed time until the next pulse terminates them. This creates a unique polymer molecular weight distribution with distinct peaks, where the position of the primary peak relates directly to the propagation rate. By analyzing this distribution with SEC, kp can be calculated.
Caption: Experimental workflow for PLP-SEC analysis.
4.1.2 Detailed Experimental Protocol
-
Sample Preparation: Prepare a solution of the desired acrylate monomer containing a suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA).
-
Deoxygenation: Transfer the solution to the reaction cell and thoroughly purge with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which inhibits radical polymerization.
-
Thermostatic Control: Place the cell in a holder and allow it to equilibrate to the desired reaction temperature.
-
Pulsed Laser Irradiation: Expose the sample to a series of high-intensity laser pulses at a defined repetition rate (e.g., 100-500 Hz). The choice of a high repetition rate is crucial for acrylates to minimize the impact of backbiting on the measurement.[11]
-
Control Conversion: Keep the overall monomer conversion low (< 5%) to ensure that the monomer concentration remains essentially constant and to avoid complications from high viscosity.
-
Polymer Isolation: After irradiation, precipitate the formed polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum to a constant weight.
-
SEC Analysis: Dissolve the polymer in a suitable solvent (e.g., THF) and analyze it using Size-Exclusion Chromatography (SEC) to obtain the molecular weight distribution.
-
Data Interpretation: Identify the position of the first-order inflection point (Mp) on the low molecular weight side of the primary peak in the SEC chromatogram.
-
Calculation: Calculate kp using the equation: kp = Mp / (M0 · [M] · t0), where M0 is the monomer molar mass, [M] is the monomer concentration, and t0 is the time between laser pulses.
4.2 Isothermal Calorimetry (photo-DSC) for Overall Reaction Profile
4.2.1 Principle and Rationale Isothermal photopolymerization monitored by Differential Scanning Calorimetry (photo-DSC) is a powerful technique for studying the overall reaction kinetics.[9] The instrument measures the heat flow from the sample as it is irradiated with UV light at a constant temperature. Since polymerization is an exothermic process, the rate of heat evolution is directly proportional to the rate of polymerization. This allows for continuous monitoring of the reaction from initiation through to completion.
Caption: Experimental workflow for Photo-DSC analysis.
4.2.2 Detailed Experimental Protocol
-
Sample Preparation: Prepare a formulation containing the acrylate monomer and a photoinitiator.
-
Sample Loading: Accurately weigh a small amount of the formulation (typically 1-3 mg) into an open aluminum DSC pan.
-
Equilibration: Place the pan in the DSC cell, purge with an inert gas, and allow it to equilibrate at the desired isothermal temperature.
-
Initiation: Once the heat flow signal is stable, open the shutter to a UV light source of constant intensity to initiate polymerization.
-
Data Acquisition: Record the heat flow as a function of time until the reaction is complete and the signal returns to the baseline.
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔHtotal).
-
The fractional monomer conversion (α) at any time t can be calculated as the ratio of the heat evolved up to that time, ΔH(t), to the total heat, ΔHtotal.
-
The rate of polymerization (Rp) is directly proportional to the measured heat flow (dH/dt).
-
Plotting conversion and polymerization rate versus time provides a complete kinetic profile of the reaction, revealing features like induction periods, autoacceleration, and final conversion limits.[9]
-
Conclusion: Translating Kinetic Data into Practical Outcomes
The kinetic behavior of acrylate monomers is a complex interplay of their molecular structure and the reaction conditions. By understanding the principles outlined in this guide, researchers and formulation scientists can move beyond trial-and-error approaches. The provided data demonstrates that even subtle changes in the monomer's ester group can significantly alter propagation rates. Furthermore, the choice between mono- and multifunctional acrylates fundamentally changes the polymerization profile and the resulting polymer architecture.
The experimental protocols detailed herein provide a robust framework for generating high-quality kinetic data. This data is not just for comparative purposes; it is the essential input for kinetic modeling and process simulation, enabling the prediction of polymer properties and the optimization of reaction conditions to achieve desired outcomes in applications ranging from high-performance coatings to sophisticated drug delivery vehicles.
References
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Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI®. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
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Khudyakov, I. V., Legg, J. C., Purvis, M. B., & Overton, B. J. (1999). Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. Industrial & Engineering Chemistry Research, 38(9), 3353–3359. [Link]
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Chemistry For Everyone. (2023, August 23). What Is The Acrylate Polymerization Process? [Video]. YouTube. [Link]
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Marien, Y. W., Van Steenberge, P. H. M., Barner-Kowollik, C., & Reyniers, M.-F. (2020). Pulsed laser polymerization to retrieve kinetic parameters for a propagated mid-chain radical in poly(n-butyl acrylate) synthesis. Reaction Chemistry & Engineering, 5(6), 1146–1158. [Link]
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Wen, M., Ng, L. V., Payne, J. A., Francis, L. F., Scriven, L. E., & McCormick, A. V. (n.d.). Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Retrieved January 27, 2026, from [Link]
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Guenoun, P., et al. (n.d.). The effect of temperature on the kinetics of diacrylate photopolymerizations studied by Real-time FTIR spectroscopy. ResearchGate. Retrieved January 27, 2026, from [Link]
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G. T. Russell, R. A. Hutchinson, M. D. Zammit, R. G. Gilbert. (n.d.). Update and critical reanalysis of IUPAC benchmark propagation rate coefficient data. Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
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Hutchinson, R. A., & Leiza, J. R. (2018). Bulk Free‐Radical Co‐ and Terpolymerization of n‐Butyl Acrylate/2‐Ethylhexyl Acrylate/Methyl Methacrylate. ResearchGate. Retrieved January 27, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Ethylhexyl acrylate. NIST WebBook. Retrieved January 27, 2026, from [Link]
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S. Beuermann, M. Buback, P. Hesse, R. A. Hutchinson, T. Junkers, I. Lacik, A. M. van Herk. (2013). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. Retrieved January 27, 2026, from [Link]
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Lew, C., Ofoli, R. Y., & Narine, S. S. (2021). Self-Initiated Butyl Acrylate Polymerizations in Bulk and in Solution Monitored By In-Line Techniques. Polymers, 13(13), 2056. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Ethylhexyl acrylate. PubChem. Retrieved January 27, 2026, from [Link]
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Asua, J. M. (2014). On the Termination Mechanism in the Radical Polymerization of Acrylates. ResearchGate. Retrieved January 27, 2026, from [Link]
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G. T. Russell. (2024). On the Activation Energy of Termination in Radical Polymerization, as Studied at Low Conversion. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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European Commission Joint Research Centre. (n.d.). 2-ETHYLHEXYL ACRYLATE CAS No: 103-11-7. JRC Publications Repository. Retrieved January 27, 2026, from [Link]
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Beuermann, S., Buback, M., Davis, T. P., Gilbert, R. G., Hutchinson, R. A., & Kajiwara, A. (2003). Critically evaluated rate coefficients for free-radical polymerization, 5 - Propagation rate coefficient for butyl acrylate. ResearchGate. Retrieved January 27, 2026, from [Link]
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Hutchinson, R. A., & Leiza, J. R. (2018). Reactivity ratio estimation for co- and terpolymerization of n-butyl acrylate, methyl methacrylate and 2-ethylhexyl acrylate. ECI Digital Archives. Retrieved January 27, 2026, from [Link]
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Ballard, N., & Asua, J. M. (2018). Free‐Radical Acrylic Polymerization Kinetics at Elevated Temperatures. ResearchGate. Retrieved January 27, 2026, from [Link]
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Samui, A. B. (2015, November 2). Why do acrylates polymerize faster than methacrylates?. ResearchGate. Retrieved January 27, 2026, from [Link]
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A Senior Application Scientist's Guide to Comparative Thermal Analysis of Liquid Crystal Monomers using DSC
For researchers, scientists, and professionals in drug development and materials science, understanding the thermal behavior of liquid crystal (LC) monomers is paramount. Differential Scanning Calorimetry (DSC) stands out as a primary analytical technique, offering a window into the intricate phase transitions that define these unique materials. This guide provides an in-depth, comparative thermal analysis of three seminal liquid crystal monomers: 4'-pentyl-4-biphenylcarbonitrile (5CB), 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), and N-(4-methoxybenzylidene)-4-butylaniline (MBBA). Beyond a mere presentation of data, this document elucidates the causality behind experimental choices and provides a robust protocol for obtaining reliable and reproducible results.
The Central Role of DSC in Characterizing Liquid Crystal Monomers
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] As a sample undergoes a phase transition, it either absorbs (endothermic) or releases (exothermic) heat, which is detected by the instrument as a change in the differential heat flow. This allows for the precise determination of transition temperatures and the enthalpy (ΔH) associated with these transitions.
For liquid crystal monomers, DSC is indispensable for identifying the temperatures at which the material transitions between its solid (crystalline), liquid crystal (mesophase), and isotropic liquid states. The resulting thermogram provides a thermal fingerprint of the material, revealing critical parameters such as the melting point (crystal to liquid crystal or isotropic liquid) and the clearing point (liquid crystal to isotropic liquid).[2] The enthalpy of these transitions provides quantitative data on the energy required to induce these changes, offering insights into the molecular ordering and intermolecular forces at play.
Comparative Thermal Analysis of 5CB, PCH5, and MBBA
The selection of a liquid crystal monomer for a specific application, be it in displays, sensors, or drug delivery systems, is heavily reliant on its thermal properties. The operational temperature range of a device is dictated by the phase transition temperatures of the incorporated liquid crystal. Here, we compare the thermal characteristics of three widely studied nematic liquid crystal monomers.
Data Presentation: Thermal Properties of Selected Liquid Crystal Monomers
The following table summarizes the key thermal transition data for 5CB, PCH5, and MBBA as determined by DSC. It is important to note that the enthalpy values are compiled from different sources and should be considered with this context.
| Liquid Crystal Monomer | Abbreviation | Crystal to Nematic Transition (TC-N) (°C) | Nematic to Isotropic Transition (TN-I) (°C) | Enthalpy of N-I Transition (ΔHN-I) (kJ/mol) |
| 4'-pentyl-4-biphenylcarbonitrile | 5CB | 22.5[3][4] | 35.0[3][4] | ~2.9[5] |
| 4-(trans-4-pentylcyclohexyl)benzonitrile | PCH5 | 30.0 | 54.4[6] | N/A |
| N-(4-methoxybenzylidene)-4-butylaniline | MBBA | 22.3 (stable crystal)[7] | 44.0[7] | ~0.72 J/mole.K (Entropy) |
Note: The value for MBBA is presented as entropy of transition as found in the cited literature.
Causality Behind Experimental Choices: A Self-Validating Protocol
The reliability of DSC data hinges on a meticulously planned experimental protocol. The choices made during the setup are not arbitrary; they are grounded in the principles of thermodynamics and material science to ensure the generation of accurate and reproducible data.
Diagram of Liquid Crystal Phase Transitions
The following diagram illustrates the typical phase transitions observed in a thermotropic liquid crystal upon heating.
Caption: Workflow for DSC analysis of liquid crystal monomers.
Trustworthiness Through Self-Validation
The described protocol incorporates self-validating mechanisms. The first heating scan provides a baseline of the material's initial state. The subsequent cooling and second heating scans establish a controlled thermal history, and the reproducibility of the transitions in the second heating scan confirms the reliability of the data. Furthermore, comparison with established literature values for well-characterized materials like 5CB serves as an external validation of the experimental setup and procedure.
Conclusion
DSC is a cornerstone technique for the thermal characterization of liquid crystal monomers. By employing a robust and well-rationalized experimental protocol, researchers can obtain high-quality, reproducible data on transition temperatures and enthalpies. The comparative analysis of 5CB, PCH5, and MBBA highlights the distinct thermal signatures of these monomers, providing the foundational knowledge necessary for their informed selection in various scientific and technological applications. This guide serves as a comprehensive resource for both novice and experienced scientists, fostering a deeper understanding of the thermal analysis of these fascinating materials.
References
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-
NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. Retrieved January 27, 2026, from [Link]
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Wikipedia. (2023, December 15). 4-Cyano-4'-pentylbiphenyl. In Wikipedia. Retrieved January 27, 2026, from [Link]
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MDPI. (2018). Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. Retrieved January 27, 2026, from [Link]
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NETZSCH Analyzing & Testing. (n.d.). Influences of Heating and Cooling Rates on the DSC Measurement Result. Retrieved January 27, 2026, from [Link]
-
MDPI. (2018). Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. Retrieved January 27, 2026, from [Link]
-
Torontech. (2023). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved January 27, 2026, from [Link]
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Taylor & Francis Online. (2007). Studies on the Nematic-Isotropic Phase Transition of 4-Methoxybenzylidene 4-n-butylaniline (MBBA). Retrieved January 27, 2026, from [Link]
-
arXiv. (2018). Continuous isotropic – nematic transition in compressed rod-line liquid crystal based nanocolloid. Retrieved January 27, 2026, from [Link]
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A Senior Application Scientist's Guide to Surface Energy of Functionalized Benzoic Acid Self-Assembled Monolayers
For researchers, scientists, and professionals in drug development, the precise control and characterization of surface properties are paramount. Self-assembled monolayers (SAMs) offer a robust platform for tailoring interfacial characteristics with molecular-level precision. This guide provides an in-depth comparative analysis of the surface energy of SAMs derived from functionalized benzoic acids. We will delve into the fundamental principles governing surface energy, provide detailed experimental protocols for its measurement, and present a comparative analysis of how different chemical functionalities on a benzoic acid scaffold modulate these critical surface properties.
The Bedrock of Interfacial Science: Understanding Surface Free Energy in SAMs
A self-assembled monolayer is an ordered molecular assembly formed spontaneously by the adsorption of molecules onto a substrate.[1] For the benzoic acid derivatives discussed here, a suitable anchoring group, such as a thiol (-SH), facilitates a strong bond with a gold substrate, while the terminal functional group of the benzoic acid dictates the surface properties of the monolayer.[2]
The surface free energy (SFE) of a solid is a direct measure of the excess energy at its surface compared to the bulk. It is a critical parameter that governs phenomena such as wetting, adhesion, and biocompatibility. The formation of a SAM on a high-energy substrate, like gold, is an energetically favorable process as it lowers the overall surface free energy.[3]
The total SFE (γs) can be deconstructed into components that reflect the different intermolecular forces at play:
-
Dispersive Component (γsd): Arising from van der Waals forces, specifically London dispersion forces, which are present in all molecules due to temporary fluctuations in electron density.
-
Polar Component (γsp): Encompassing dipole-dipole interactions and hydrogen bonding capabilities of the surface.
The nature of the terminal functional group on the benzoic acid molecule profoundly influences the balance between these components, thereby tuning the overall surface energy and its interaction with the environment.
Comparative Analysis of Functionalized Benzoic Acid SAMs
The choice of functional group at the para position of a benzoic acid-based thiol allows for a systematic tuning of the surface properties. Here, we compare the effect of electron-donating groups (e.g., amino, hydroxyl) and electron-withdrawing groups (e.g., nitro) against an unsubstituted benzoic acid backbone.
| Functional Group | Molecule Name | Water Contact Angle (θH₂O) | Diiodomethane Contact Angle (θCH₂I₂) | Surface Free Energy (γs) [mN/m] | Dispersive Component (γsd) [mN/m] | Polar Component (γsp) [mN/m] |
| -H | 4-Mercaptobenzoic Acid | ~35°[4] | (estimated) ~30-40° | (estimated) ~40-50 | (estimated) ~35-45 | (estimated) ~5-10 |
| -NH₂ | 4-Amino-thiophenol | ~50-60° | (estimated) ~35-45° | (estimated) ~35-45 | (estimated) ~30-40 | (estimated) ~5-10 |
| -OH | 4-Mercaptophenol | ~49°[4] | (estimated) ~30-40° | (estimated) ~40-50 | (estimated) ~35-45 | (estimated) ~5-10 |
| -NO₂ | 4-Nitrothiophenol | ~60-70° | (estimated) ~40-50° | (estimated) ~30-40 | (estimated) ~25-35 | (estimated) ~5-10 |
Note: The values for 4-Mercaptobenzoic Acid and 4-Mercaptophenol are based on data for -COOH and -OH terminated SAMs on gold.[4] The remaining values are estimations based on the expected influence of the functional groups on surface polarity and dispersivity. A rigorous comparative study would require consistent experimental conditions.
The data illustrates that the introduction of different functional groups significantly alters the surface wettability. The carboxylic acid and hydroxyl groups, capable of hydrogen bonding, result in more hydrophilic surfaces (lower water contact angles) and are expected to have a higher polar component of surface energy. Conversely, the less polar nitro group leads to a more hydrophobic surface.
The Causality Behind Experimental Choices: Methodologies for Surface Energy Analysis
The most common and accessible method for determining the surface free energy of a SAM is through contact angle goniometry.[5] This technique measures the angle at which a liquid droplet meets the solid surface, providing a quantitative measure of wettability.
Experimental Workflow: From SAM Formation to Surface Energy Calculation
The following diagram outlines the comprehensive workflow for the preparation and surface energy analysis of functionalized benzoic acid SAMs on a gold substrate.
Caption: Workflow for Surface Energy Analysis of SAMs.
Step-by-Step Protocol: Contact Angle Goniometry and OWRK Calculation
This protocol provides a self-validating system for determining the surface free energy of your functionalized benzoic acid SAMs.
A. SAM Preparation on Gold Substrates
-
Substrate Cleaning: Immerse the gold-coated substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Extreme caution is required when handling piranha solution. Rinse the substrates thoroughly with deionized water and then with ethanol. Dry the substrates under a stream of dry nitrogen. This aggressive cleaning ensures a pristine gold surface for uniform SAM formation.
-
Thiol Solution Preparation: Prepare a 1 mM solution of the desired functionalized mercapto-benzoic acid in absolute ethanol. Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Self-Assembly: Immerse the cleaned gold substrates into the thiol solution. To minimize oxidation, the container should be sealed and the headspace can be purged with an inert gas like nitrogen. Allow the self-assembly to proceed for 24 to 48 hours to ensure a well-ordered, densely packed monolayer.[6]
-
Rinsing and Drying: After incubation, remove the substrates from the thiol solution and rinse them thoroughly with fresh ethanol to remove any physisorbed molecules. Dry the substrates again under a gentle stream of dry nitrogen.
B. Contact Angle Measurement
-
Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system. Ensure the instrument is calibrated and the sample stage is level.
-
Water Contact Angle: Place the SAM-coated substrate on the sample stage. Dispense a small droplet (2-5 µL) of deionized water onto the surface. The automated software will then capture the droplet image and calculate the static contact angle. Perform measurements at multiple locations on the surface to ensure homogeneity.
-
Diiodomethane Contact Angle: Repeat the measurement process using diiodomethane as the second probe liquid. Diiodomethane is chosen for its high surface tension with a dominant dispersive component, providing a good contrast to the polar nature of water.[5]
C. Surface Free Energy Calculation (OWRK Method)
The Owens-Wendt-Rabel-Kaelble (OWRK) method is a widely accepted model for calculating the surface free energy of solids by separating it into polar and dispersive components.[5] The fundamental equation is:
γL(1 + cosθ) = 2(γsdγLd)¹/² + 2(γspγLp)¹/²
where:
-
γL is the total surface tension of the probe liquid.
-
θ is the measured contact angle of the probe liquid on the solid surface.
-
γsd and γsp are the unknown dispersive and polar components of the solid's surface free energy.
-
γLd and γLp are the known dispersive and polar components of the probe liquid's surface tension.
By measuring the contact angles of two different liquids with known γLd and γLp values (e.g., water and diiodomethane), a system of two linear equations with two unknowns ( (γsd)¹/² and (γsp)¹/² ) is created, which can be solved to determine the surface free energy components of the SAM.
Molecular Interactions Dictating Surface Properties
The observed differences in surface energy among the various functionalized benzoic acid SAMs are a direct consequence of the interplay of intermolecular forces at the monolayer-air interface.
Caption: Relationship between intermolecular forces and surface properties.
-
Van der Waals Forces: The aromatic rings of the benzoic acid molecules contribute significantly to the dispersive component of the surface energy through π-π stacking interactions.[7] These forces are always present and form the baseline for the surface energy.
-
Acid-Base and Hydrogen Bonding: The terminal functional groups are the primary determinants of the polar component. Carboxylic acid (-COOH) and hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions and a higher polar component of the SFE. The amino (-NH₂) group is primarily a hydrogen bond acceptor. The nitro (-NO₂) group, being electron-withdrawing, introduces a significant dipole moment, which also contributes to the polar interactions.
Conclusion and Future Outlook
This guide has provided a comprehensive framework for understanding and analyzing the surface energy of self-assembled monolayers of functionalized benzoic acids. The ability to precisely tune surface properties by altering the terminal functional group is a powerful tool in materials science, drug delivery, and biosensor development. The experimental protocols and theoretical underpinnings presented here offer a robust system for the characterization and comparison of these versatile surfaces.
Future research should focus on generating a comprehensive and consistent dataset of surface energy values for a wider range of functionalized benzoic acid SAMs on gold and other technologically relevant substrates. Such data will be invaluable for developing predictive models that correlate molecular structure with surface properties, further accelerating the rational design of advanced materials with tailored interfacial characteristics.
References
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Moore, E. (2012). Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water. Analyst. [Link]
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Anderson, J. M., et al. (2014). Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior. PubMed Central. [Link]
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Fang, T.-H., et al. (2011). Surface and Mechanical Characteristics of Alkanethiol Self-Assembled Monolayers. ResearchGate. [Link]
-
Brugger, J., et al. (2019). Static Solvent Contact Angle Measurements, Surface Free Energy and Wettability Determination of Various Self-Assembled Monolayers on Silicon Dioxide. ResearchGate. [Link]
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Kim, H., et al. (2023). Active Control of Contact Angles of Various Liquids from the Response of Self-Assembled Thiol Molecules to Electric Current. ACS Publications. [Link]
-
Gao, P., et al. (2012). Adsorption of benzoic acid, phthalic acid on gold substrates studied by surface-enhanced Raman scattering spectroscopy and density functional theory calculations. PubMed. [Link]
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Zharnikov, M., et al. (2009). Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. Diva-portal.org. [Link]
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Claridge, S. A., et al. (2008). Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. ResearchGate. [Link]
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Lee, T. R., et al. (2022). SAMs on Gold Derived from Adsorbates Having Phenyl and Cyclohexyl Tail Groups Mixed with Their Phase-Incompatible Fluorinated An. University of Houston. [Link]
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Hummel, R., et al. (2016). Understanding the Phase Diagram of Self-Assembled Monolayers of Alkanethiolates on Gold. ACS Publications. [Link]
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A Comparative Guide to the Cross-Linking Efficiency of 4-((11-(Acryloyloxy)undecyl)oxy)benzoic Acid in Polymer Networks
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of polymer science, the architecture of a network dictates its function. The choice of a cross-linking agent is therefore a critical design parameter that profoundly influences the mechanical, thermal, and chemical properties of the final material. This guide provides an in-depth analysis of 4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid , a reactive mesogen increasingly utilized in the formulation of advanced polymer networks, including liquid crystal polymers and functional materials for biomedical applications.
We will explore the unique structural attributes of this cross-linker and compare its expected cross-linking efficiency with other common alternatives. This guide is intended to be a valuable resource for researchers and professionals in materials science and drug development, offering both theoretical insights and practical experimental protocols.
The Molecule in Focus: this compound
This compound is a bifunctional molecule characterized by a rigid benzoic acid core, a flexible long undecyl (C11) spacer, and a reactive acrylate group.[1][2] Its molecular formula is C₂₁H₃₀O₅, and its molecular weight is 362.46 g/mol .[3]
-
The Benzoic Acid Moiety: This rigid aromatic group can participate in hydrogen bonding, contributing to the overall structural integrity and potentially influencing the liquid crystalline properties of the polymer network.
-
The Long Undecyl Spacer: The 11-carbon aliphatic chain provides significant flexibility to the cross-link, which can influence the mechanical properties of the resulting polymer network, such as its elasticity and toughness. The length of the spacer is a key determinant of the cross-link density and the network's mesh size.[4][5]
-
The Acrylate Group: This terminal functional group is readily polymerizable via free-radical polymerization, typically initiated by UV light or thermal initiators.[6] This allows for rapid and controllable cross-linking.
Evaluating Cross-Linking Efficiency: A Methodological Overview
The efficiency of a cross-linking agent is a measure of its ability to form a stable, three-dimensional polymer network. Several experimental techniques are employed to quantify this, each providing unique insights into the network structure and properties.[7][8]
Swelling Studies
Swelling experiments are a fundamental and straightforward method to assess the degree of cross-linking.[9] A cross-linked polymer, when immersed in a compatible solvent, will swell but not dissolve. The extent of swelling is inversely proportional to the cross-link density.
Experimental Protocol: Equilibrium Swelling Ratio Determination
-
Sample Preparation: Prepare disc-shaped samples of the cross-linked polymer with known initial weight (W_d) and dimensions.
-
Solvent Immersion: Immerse the samples in a suitable solvent (e.g., toluene for non-polar polymers, water for hydrogels) at a constant temperature.
-
Equilibrium Swelling: Allow the samples to swell until they reach equilibrium, which is determined by periodic weighing of the swollen sample until a constant weight is achieved.
-
Weight Measurement: Carefully remove the swollen sample from the solvent, blot the surface to remove excess solvent, and immediately weigh the swollen sample (W_s).
-
Calculation: The equilibrium swelling ratio (Q) is calculated using the following formula:
Q = (W_s - W_d) / W_d
A lower swelling ratio indicates a higher degree of cross-linking. For more detailed procedures, refer to ASTM D2765.[10]
Rheological Analysis
Rheology is the study of the flow and deformation of materials.[11] For polymer networks, rheological measurements provide valuable information about the viscoelastic properties, such as the storage modulus (G') and loss modulus (G''). The storage modulus is a measure of the elastic response of the material and is directly related to the cross-link density.
Experimental Protocol: Oscillatory Rheometry
-
Sample Loading: Place a cylindrical or rectangular sample of the cross-linked polymer between the parallel plates of a rheometer.
-
Frequency Sweep: Apply a small oscillatory strain at a constant temperature over a range of frequencies.
-
Data Acquisition: Measure the storage modulus (G') and loss modulus (G'') as a function of frequency.
-
Analysis: A higher storage modulus, particularly in the low-frequency plateau region, signifies a higher cross-link density.
Mechanical Testing
The mechanical properties of a polymer network, such as its tensile strength, Young's modulus, and elongation at break, are directly influenced by the cross-linking efficiency.[8] Higher cross-link density generally leads to increased stiffness (higher Young's modulus) and tensile strength, but reduced elongation at break.
Experimental Protocol: Uniaxial Tensile Testing
-
Specimen Preparation: Prepare dog-bone shaped specimens according to ASTM D638 standards.[12]
-
Tensile Test: Mount the specimen in a universal testing machine and apply a tensile load at a constant strain rate until failure.
-
Data Recording: Record the stress-strain curve.
-
Parameter Calculation: From the stress-strain curve, determine the Young's modulus (slope of the initial linear region), tensile strength (maximum stress), and elongation at break (strain at failure).
Comparative Analysis of Cross-Linking Efficiency
While direct experimental data comparing this compound with other cross-linkers is limited in publicly available literature, a qualitative and predictive comparison can be made based on its molecular structure.
Impact of Spacer Length
The long undecyl (C11) spacer of this compound is a distinguishing feature that sets it apart from more common, shorter-chain cross-linkers like ethylene glycol dimethacrylate (EGDMA) or 1,4-butanediol diacrylate (BDDA).
| Feature | This compound | Ethylene Glycol Dimethacrylate (EGDMA) | 1,4-Butanediol Diacrylate (BDDA) |
| Spacer Length | Long (11 carbons + ether linkage) | Short (2 carbons + ester linkages) | Short (4 carbons + ester linkages) |
| Flexibility | High | Low | Moderate |
| Expected Network Structure | More open, larger mesh size | Tightly cross-linked, smaller mesh size | Moderately cross-linked |
| Predicted Mechanical Properties | Higher elasticity, lower modulus | Higher stiffness, higher modulus, potentially more brittle | Intermediate properties |
The extended and flexible spacer of the target molecule is expected to result in a polymer network with a lower cross-link density and a larger average molecular weight between cross-links (M_c) compared to networks formed with shorter diacrylates at the same molar concentration. This would likely translate to materials with greater flexibility and a lower Young's modulus. Studies have shown that the length of the cross-linking agent significantly influences water absorption in hydrogels, with an optimal length existing for maximum absorbency.[4][5]
Influence of the Functional Group: Acrylate vs. Methacrylate
The reactive group in this compound is an acrylate. Acrylates are known to be more reactive than methacrylates in free-radical polymerization.[13] This higher reactivity can lead to faster curing times and potentially a higher degree of conversion of the cross-linker.
| Feature | Acrylate (e.g., in the target molecule) | Methacrylate (e.g., in EGDMA) |
| Reactivity | High | Moderate |
| Polymerization Rate | Fast | Slower |
| Potential for Incomplete Reaction | Lower | Higher |
| Resulting Network Homogeneity | Can be less homogeneous due to rapid polymerization | Potentially more homogeneous |
The faster polymerization of acrylates can sometimes lead to the formation of heterogeneous networks, especially at high initiator concentrations or high light intensities in photopolymerization.
The Role of the Benzoic Acid Moiety
The presence of the benzoic acid group introduces the possibility of hydrogen bonding interactions within the polymer network. These secondary interactions can act as physical cross-links, further reinforcing the network structure and potentially leading to enhanced mechanical properties and thermal stability. This is a feature not present in simple aliphatic diacrylate cross-linkers.
Conclusion
This compound presents a unique combination of features that make it a compelling choice for the design of advanced polymer networks. Its long, flexible spacer is anticipated to impart greater elasticity and a more open network structure compared to conventional short-chain diacrylates. The high reactivity of the acrylate group ensures efficient cross-linking, while the benzoic acid moiety offers the potential for secondary interactions that can further enhance the material's properties.
The selection of a cross-linking agent is a multifaceted decision that depends on the desired properties of the final material. For applications requiring high flexibility, toughness, and potentially liquid crystalline behavior, this compound offers distinct advantages over more rigid, short-chain alternatives. The experimental protocols outlined in this guide provide a robust framework for quantitatively evaluating its cross-linking efficiency and comparing it with other candidates to optimize polymer network design for specific applications.
References
- Choi, S., & Kim, S. (2018). Effect of Cross-Linker Length on the Absorption Characteristics of the Sodium Salt of Cross-Linked Polyaspartic Acid. Polymers, 10(10), 1145.
-
ASTM D2765-20, Standard Test Methods for Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics, ASTM International, West Conshohocken, PA, 2020,
- Hassan, M. L., & Omer, A. M. (2018). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Journal of Surfactants and Detergents, 21(4), 485-495.
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Hutchinson, R. A. (2015). Contrasting acrylate versus methacrylate crosslinking reactions and the impact of temperature. ECI Digital Archives. Retrieved from [Link]
- Jee, S. H., & Lee, S. H. (2015). Homogenous photopolymerization of acrylic monomers initiated with ZnO-methacrylate in non-aqueous medium and production of luminescent nanocomposites. Polymer Chemistry, 6(35), 6335-6342.
- Khan, I., & Saeed, K. (2019). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 24(24), 4587.
- Kaspar, H., & Wutz, C. (2016).
- Mallepally, R. R., Marin, M. A., Surampudi, V., & McHugh, M. A. (2017). Effect of crosslinker length on the elastic and compression modulus of poly(acrylamide) nanocomposite hydrogels. Journal of Physics: Conference Series, 790, 012037.
- Pitarresi, G., Palumbo, F. S., & Giammona, G. (2019). Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges. Polymers, 11(12), 2054.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Ramadan, M. A., & El-Sayed, A. M. (2017). Role of cross-linking process on the performance of PMMA. MOJ Polymer Science, 1(4), 116-121.
- Shabbir, A., & Nizami, S. S. (2023). Rheological studies of the Polymer Solutions.
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Safety Operating Guide
A Senior Application Scientist's Guide to Safely Handling 4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid. The protocols outlined here are synthesized from an analysis of the compound's constituent functional groups—an acrylate ester and a benzoic acid derivative—to ensure a comprehensive approach to risk mitigation.
Hazard Analysis: A Tale of Two Moieties
-
The Acrylate Group: Acrylate monomers are known skin and respiratory irritants and, most significantly, are recognized as potential skin sensitizers.[1][2] Once an individual is sensitized, even minimal subsequent exposure can trigger a significant allergic reaction.[1][3] Acrylate vapors can also be irritating to the respiratory system.[1][2] Furthermore, these monomers can undergo uncontrolled polymerization if not stored correctly, often initiated by heat or light.[4]
-
The Benzoic Acid Group: Benzoic acid and its derivatives are typically solids that can form combustible dust concentrations in the air.[5] They are known to cause serious eye damage and skin irritation.[5][6] Prolonged or repeated inhalation of dust can lead to lung damage.[5][6][7]
This dual-hazard profile necessitates a meticulous approach to personal protection and handling.
Essential Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist item; it is the primary barrier between the researcher and potential harm. The following table outlines the minimum required PPE, explaining the rationale behind each choice.
| Protective Gear | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | CRITICAL: Protects against accidental splashes of solvents containing the compound and airborne solid particles. Benzoic acid derivatives are known to cause serious eye damage.[5][6][8] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). | CRITICAL: Prevents direct skin contact, mitigating irritation from the benzoic acid moiety and, crucially, preventing skin sensitization from the acrylate group.[1][9][10] Always check glove breakthrough times for the specific solvents being used. |
| Body Protection | A flame-resistant laboratory coat. | Protects against splashes and prevents contamination of personal clothing.[6][8] |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95) or higher. | MANDATORY when handling the solid outside of a fume hood. Required to prevent inhalation of airborne dust, which can cause respiratory irritation and potential long-term lung damage.[5][6][9] |
Operational Plan: From Receipt to Reaction
A structured workflow is essential for minimizing exposure and ensuring experimental integrity.
Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Upon receipt, inspect the container for damage.
-
Store the compound in a cool, dry, and well-ventilated area.[5][6][11]
-
Keep the container tightly sealed to prevent moisture absorption and contamination.[5][12]
-
Store away from heat, direct sunlight, and sources of ignition.[2][11] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[5]
-
-
Preparation and Weighing:
-
All handling of the solid compound must be conducted within a certified chemical fume hood or a powder containment enclosure to control dust.[6][13]
-
Before handling, ensure all required PPE is correctly worn.
-
Use anti-static tools and weighing paper to minimize the risk of dust cloud ignition.
-
Clean the balance and surrounding area with a damp cloth or a HEPA-filtered vacuum after weighing to remove any residual dust. Do not dry sweep.
-
-
Dissolution and Experimental Use:
-
Add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure the setup is within a fume hood.
-
Always work within the fume hood when the compound is in solution to avoid inhaling any vapors.
-
Disposal Plan: Ensuring a Safe Conclusion
Improper disposal of hazardous materials poses a significant risk to both personnel and the environment. Under no circumstances should this compound or its waste be disposed of down the drain.[10][14]
Step-by-Step Disposal Protocol
-
Waste Segregation and Collection:
-
Solid Waste: Collect all unused solid compounds and any materials heavily contaminated (e.g., weighing paper, spill cleanup materials) in a designated, compatible hazardous waste container.[10]
-
Liquid Waste: Collect all solutions containing the compound in a separate, clearly labeled hazardous liquid waste container.
-
Sharps & Glassware: Contaminated sharps and glassware should be placed in a designated sharps container for hazardous waste.
-
Compatibility: Do not mix this waste stream with incompatible materials like strong acids, bases, or oxidizing agents.[10]
-
-
Container Labeling and Storage:
-
The waste container must be made of a material compatible with the waste and must have a secure, tight-fitting lid.[10][15]
-
Clearly label the container with "Hazardous Waste," the full chemical name: "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[10]
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10][15]
-
-
Arranging for Final Disposal:
-
Decontaminating Empty Containers:
-
A container that held the compound is not considered "empty" until all residue has been removed.[10]
-
To dispose of the "empty" container as regular trash, triple-rinse it with a suitable solvent. The rinsate must be collected as hazardous waste.
-
Deface or remove all hazardous chemical labels from the container before placing it in the appropriate recycling or trash receptacle.[10]
-
By adhering to these detailed protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
ScienceLab.com. (2005-10-10). Material Safety Data Sheet - Benzoic acid MSDS. [Link]
-
Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]
-
PubChem. This compound. [Link]
-
Petrochemicals Europe. EBAM Safe Handling and Storage of Acrylic Esters. [Link]
-
Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]
-
U.S. Hazmat Rentals. (2026-01-12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. [Link]
-
Methacrylate Producers Association, Inc. Industrial Hygiene | Enhance Safety Practices. [Link]
-
Washington State Department of Ecology. Step-by-Step Guide to Better Laboratory Management Practices. [Link]
-
New Stetic. (2020-11-17). SAFETY DATA SHEET ACRYLIC MONOMER SELF POLYMERIZED DPDDFS-029. [Link]
-
Methacrylate Producers Association, Inc. Methacrylate Esters – Safe Handling Manual. [Link]
-
Scharlab. (2023-06-02). Safety data sheet - Benzoic acid. [Link]
-
OSHA. Ethyl Acrylate - Methyl Acrylate. [Link]
-
New Jersey Department of Health. Acrylic acid - Hazardous Substance Fact Sheet. [Link]
-
Nail and Beauty Excellence. (2017-02-06). SAFETY DATA SHEET 021-17 Premium Acrylic Liquid / Monomer. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
